molecular formula C₆H₉NO₂ B1142292 (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid CAS No. 168471-40-7

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid

Cat. No.: B1142292
CAS No.: 168471-40-7
M. Wt: 127.14
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Description

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C₆H₉NO₂ and its molecular weight is 127.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1-2,4-5H,3,7H2,(H,8,9)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCHZFWYUPZZKL-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C=C[C@@H]1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80907765
Record name 4-Aminocyclopent-2-ene-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102579-72-6, 168471-40-7
Record name 4-Aminocyclopent-2-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80907765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid

Abstract

This compound is a pivotal cyclic amino acid derivative that has garnered significant attention within the scientific community. Its rigid conformational structure and chiral centers make it a valuable building block in the asymmetric synthesis of complex bioactive molecules and pharmaceuticals. This technical guide provides a comprehensive overview of its molecular properties, applications in research and drug development, detailed experimental protocols for its synthesis and analysis, and insights into its mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Properties

The fundamental molecular characteristics of this compound and its common salt form are summarized below. The hydrochloride salt is often used to improve the compound's stability and solubility.

PropertyThis compound(1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride
CAS Number 134234-04-1[1]134234-04-1[2][3]
Molecular Formula C₆H₉NO₂[1]C₆H₁₀ClNO₂[2]
Molecular Weight 127.1 g/mol [1]163.6 g/mol [2]
Physical Form White to Yellow SolidNot specified
Purity ≥95%[1]Not specified
Storage Room Temperature[1]Not specified
IUPAC Name (1S,4R)-4-amino-2-cyclopentene-1-carboxylic acid(1S,cis)-4-Amino-2-cyclopentene-1-carboxylic Acid Hydrochloride[2]
InChI Key VTCHZFWYUPZZKL-UHNVWZDZSA-NNot specified

Applications in Research and Drug Development

This compound serves as a versatile intermediate in various scientific domains:

  • Pharmaceutical Synthesis : It is a crucial building block in the synthesis of novel pharmaceuticals, particularly for neurological disorders.[4] Its stereochemistry is vital for its biological activity and specific binding interactions with target proteins.[5]

  • Biochemical Research : This compound is utilized in studies concerning amino acid metabolism and enzyme activity, aiding in the understanding of metabolic pathways.[4] It acts as a γ-aminobutyric acid (GABA) mimetic and has been shown to affect dopaminergic activity.[3]

  • Enzyme Inhibition : It is a reversible inhibitor of GABA transaminase (GABA-T).[6] This activity is significant for developing treatments for conditions where modulating GABA levels is beneficial. Studies have shown its potential in blocking cue-induced relapse to cocaine and nicotine.[6]

  • Organic Synthesis : Its cycloalkene and amino functionalities allow for diverse chemical reactions, making it a valuable scaffold for creating complex, biologically active compounds.[5]

Experimental Protocols

Synthesis of (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride

This protocol outlines a method for the synthesis of the hydrochloride salt of the target compound.[3]

Materials:

  • (1S, 4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate

  • Methanol

  • Triethylamine

  • Water

  • Lithium hydroxide

  • Acetic acid

  • Tetrahydrofuran

Procedure:

  • Dissolve 10g of (1S, 4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate in 50mL of methanol.

  • Neutralize the solution to a pH of 6-7 by adding triethylamine.

  • Add 10mL of water and cool the mixture to -20°C.

  • Add 5mL of a lithium hydroxide aqueous solution (containing 0.16g of lithium hydroxide) dropwise.

  • Immediately after the reaction, neutralize with acetic acid to a pH of 3-4.

  • Remove the organic solvent by rotary evaporation.

  • Dilute the residue with tetrahydrofuran and filter off the salt.

  • Evaporate the solvent from the filtrate to yield 3.6g (83.7% yield) of (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride.

G Synthesis of (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride cluster_0 Ester Hydrolysis cluster_1 Workup and Isolation A Dissolve (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate in Methanol B Neutralize with Triethylamine (pH 6-7) A->B C Add Water and Cool to -20°C B->C D Add LiOH solution dropwise C->D E Neutralize with Acetic Acid (pH 3-4) D->E F Remove organic solvent (Rotovap) E->F Reaction Mixture G Dilute with THF and filter F->G H Evaporate filtrate G->H I Obtain (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride H->I

Caption: Workflow for the synthesis of (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride.

Chiral HPLC Analysis of a Related Compound

While a specific protocol for the title compound is not detailed, a validated method for the chiral separation of the closely related (1R, 4S)-4-Aminocyclopent-2-en-1-yl Methanol HCl and its desired (1S,4R) isomer provides a strong starting point for analytical method development.[7] This method is crucial for quality control in asymmetric synthesis.

Instrumentation & Conditions:

  • Column: Daicel Crownpack CR(+) (15cm x 4.0mm, 5µ)

  • Mobile Phase: 50mM Sodium Perchlorate, pH adjusted to 2.0 with perchloric acid

  • Detection: UV (wavelength not specified, typically low UV for non-chromophoric amines)

  • Resolution: > 2.0 between enantiomers

Procedure:

  • Standard Preparation: Prepare a stock solution of the racemic mixture (e.g., 2.5 mg/mL) and a spiked solution of the desired isomer with known amounts of the undesired isomer in the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 5 mg/mL.

  • Analysis: Inject the samples onto the HPLC system.

  • Quantification: The limit of detection (LOD) and limit of quantitation (LOQ) for the undesired isomer were found to be 0.6 µg/mL and 2.0 µg/mL, respectively, for a 2.5 µL injection volume.

Mechanism of Action: GABA Transaminase Inhibition

This compound is a reversible inhibitor of GABA transaminase (GABA-T), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting GABA-T, the compound increases the concentration of GABA in the synaptic cleft, leading to enhanced GABAergic neurotransmission. This mechanism is of therapeutic interest for various neurological and psychiatric disorders.

G Mechanism of GABA-T Inhibition cluster_pathway Normal GABA Metabolism cluster_inhibition Inhibition Pathway Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) GABA GABA GABA_T GABA Transaminase (GABA-T) GABA->GABA_T Degradation GAD->GABA Synthesis SSA Succinic Semialdehyde GABA_T->SSA Increased_GABA Increased GABA Concentration GABA_T->Increased_GABA Leads to Inhibitor (1S,4R)-4-Aminocyclopent- 2-enecarboxylic acid Inhibitor->GABA_T Inhibits

Caption: Inhibition of GABA Transaminase by this compound.

Conclusion

This compound is a molecule of significant interest due to its defined stereochemistry and versatile chemical nature. It is a key intermediate in the synthesis of pharmaceuticals and a valuable tool in biochemical research, particularly for its role as a GABA transaminase inhibitor. The synthetic and analytical protocols discussed provide a foundation for researchers working with this compound. Further investigation into its biological activities and applications is likely to yield new therapeutic opportunities.

References

An In-depth Technical Guide on the Chemical Properties of (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is a pivotal cyclic amino acid analogue that has garnered significant attention in medicinal chemistry and drug development. Its rigid, stereochemically defined structure makes it a valuable building block for synthesizing novel pharmaceuticals, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectral data, and established synthesis and analysis protocols. Furthermore, this document elucidates its biological activity as a GABA transaminase inhibitor and presents a corresponding signaling pathway.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2] Its fundamental properties are summarized in the tables below. Due to its amino acid nature, it exhibits zwitterionic characteristics, which influence its physical properties such as melting point and solubility.[3] It is generally soluble in polar solvents like water and less soluble in non-polar organic solvents.[3][4]

Table 1: General and Physical Properties

PropertyValueSource
IUPAC Name (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic acid[5]
Synonyms (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid, (1S,4R)-4-Amino-2-cyclopentenecarboxylic Acid[6]
CAS Number 168471-40-7, 134234-04-1[2][6]
Molecular Formula C₆H₉NO₂[2]
Molecular Weight 127.14 g/mol [2]
Appearance White to off-white powder[1][2]
Melting Point >260 °C (decomposes) (for hydrochloride salt)
Boiling Point 235.91°C (rough estimate)[7]
Optical Rotation [α]D²⁵ = -245 ± 2º (c=1% in H₂O)[2]

Table 2: Predicted Physicochemical Properties

PropertyValueSource
pKa 3.52 ± 0.20
LogP -2.7[8]
Hydrogen Bond Donors 2[8]
Hydrogen Bond Acceptors 3[8]

Spectral Data

Detailed spectral analysis is crucial for the structural confirmation of this compound. Below are the expected characteristic spectral features.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclopentene ring and the amino and carboxylic acid groups. The chemical shifts will be influenced by the stereochemistry and the electronic environment of the protons. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (around 170-185 ppm). The olefinic carbons of the cyclopentene ring will appear in the range of 120-140 ppm, while the aliphatic carbons will be observed at higher field.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by specific absorption bands corresponding to its functional groups.[9][10]

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[9][10]

  • N-H Stretch (Amine): Moderate bands are anticipated in the 3300-3500 cm⁻¹ region.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1700 and 1725 cm⁻¹.[10]

  • C=C Stretch (Alkene): A medium intensity band is expected around 1640-1680 cm⁻¹.

  • C-N Stretch (Amine): A medium to weak band will likely appear in the 1020-1250 cm⁻¹ region.

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol describes the hydrolysis of the corresponding methyl ester tartrate salt.[11]

Materials:

  • (1S, 4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate

  • Methanol

  • Triethylamine

  • Water

  • Lithium hydroxide

  • Acetic acid

  • Tetrahydrofuran

Procedure:

  • Dissolve 10 g of (1S, 4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate in 50 mL of methanol.

  • Neutralize the solution to a pH of 6-7 by adding triethylamine.

  • Add 10 mL of water and cool the mixture to -20 °C.

  • Prepare a solution of 0.16 g of lithium hydroxide in 5 mL of water and add it dropwise to the reaction mixture.

  • Immediately after the addition is complete, neutralize the reaction with acetic acid to a pH of 3-4.

  • Remove the organic solvent by rotary evaporation.

  • Dilute the residue with tetrahydrofuran and filter off the precipitated salt.

  • Evaporate the filtrate to obtain (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This method is adapted from a procedure for a structurally related compound and can be used for purity assessment and chiral separation.[1]

Instrumentation:

  • Agilent HPLC 1100 series or equivalent with a PDA detector.

  • Chiral Stationary Phase Column: Daicel Crownpack CR(+) (15 cm x 4.0 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: 50 mM Sodium Perchlorate, with the pH adjusted to 2.0 with perchloric acid.

  • Flow Rate: 0.25 mL/min.

  • Column Temperature: 10 °C.

  • Detection Wavelength: 200 nm.

  • Injection Volume: 2.5 µL.

Sample Preparation:

  • Prepare a stock solution by dissolving an appropriate amount of the sample in the mobile phase to a final concentration of 5 mg/mL.

Biological Activity and Signaling Pathway

This compound is a conformationally restricted analogue of the neurotransmitter γ-aminobutyric acid (GABA). It has been identified as a reversible inhibitor of GABA transaminase (GABA-T), an enzyme responsible for the degradation of GABA.

Mechanism of Action

By inhibiting GABA-T, this compound increases the concentration of GABA in the synaptic cleft. This enhancement of GABAergic neurotransmission leads to a greater inhibitory effect in the central nervous system. This mechanism of action is of significant interest for the development of treatments for neurological disorders characterized by an imbalance of excitatory and inhibitory signaling, such as epilepsy and substance use disorders.

Signaling Pathway: Inhibition of GABA Transaminase

The following diagram illustrates the signaling pathway affected by this compound.

GABA_Transaminase_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD SSA Succinic Semialdehyde GABA->SSA GABA-T GABA_cleft GABA GABA->GABA_cleft Release GABA_T GABA Transaminase Inhibitor (1S,4R)-4-Aminocyclopent- 2-enecarboxylic acid Inhibitor->GABA_T Inhibition GABA_reuptake GABA Reuptake GABA_cleft->GABA_reuptake GABA_receptor GABA Receptor GABA_cleft->GABA_receptor Binding Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal

Caption: Inhibition of GABA Transaminase by this compound.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and scientific communities. Its well-defined stereochemistry and biological activity as a GABA transaminase inhibitor make it a promising lead for the development of novel therapeutics. This guide has provided a detailed overview of its chemical properties, spectral characteristics, and relevant experimental protocols to aid researchers in their drug discovery and development endeavors. Further investigation into its pharmacological profile and optimization of its properties could lead to the development of new treatments for a range of neurological disorders.

References

An In-depth Technical Guide to (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA). Its unique stereochemistry and rigid structure make it a valuable tool in neuroscience research and a key building block for the development of novel therapeutics targeting the central nervous system. This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activity, and its role as a modulator of GABAergic and dopaminergic signaling.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid . It is often used and studied in its hydrochloride salt form, with the IUPAC name (1S,4R)-4-amino-2-cyclopentene-1-carboxylic acid hydrochloride .

PropertyValueReference
Molecular Formula C₆H₉NO₂[1]
Molecular Weight 127.14 g/mol [1]
CAS Number 168471-40-7[2]
Appearance Off-white powderChem-Impex
Optical Rotation [a]D25 = -245 ± 2º (c=1% in H₂O)Chem-Impex

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is a critical area of research for ensuring a high-purity supply for pharmaceutical development. Several synthetic routes have been established.

Protocol 1: Synthesis of (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride from its Methyl Ester Tartrate

This protocol details the hydrolysis of the methyl ester to yield the final carboxylic acid hydrochloride.

Materials:

  • (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate

  • Methanol

  • Triethylamine

  • Water

  • Lithium hydroxide

  • Acetic acid

  • Tetrahydrofuran

Procedure:

  • Dissolve 10 g of (1S, 4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate in 50 mL of methanol.[3]

  • Neutralize the solution to a pH of 6-7 by adding triethylamine.[3]

  • Add 10 mL of water and cool the mixture to -20°C.[3]

  • Prepare a solution of lithium hydroxide (0.16 g) in 5 mL of water and add it dropwise to the reaction mixture.[3]

  • Immediately following the addition, neutralize the reaction with acetic acid to a pH of 3-4.[3]

  • The organic solvent is removed by vortexing, and the residue is diluted with tetrahydrofuran.[3]

  • The resulting salt is filtered off, and the filtrate is vortexed to yield (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride.[3]

The reported yield for this synthesis is 83.7%.[3]

Protocol 2: Synthesis of (-)-(1S,4R)-4-Amino-2-cyclopentene-1-carboxylic acid methanesulfonate

This method starts from (-)-2-azabicyclo[2.2.1]hept-5-en-3-one.

Materials:

  • (-)-2-azabicyclo[2.2.1]hept-5-en-3-one

  • Tetrahydrofuran (THF)

  • Methanesulfonic acid

  • Water

Procedure:

  • A solution of (-)-2-azabicyclo[2.2.1]hept-5-en-3-one (97.45 g, 0.8929 mol) in tetrahydrofuran (500 mL) is filtered and warmed to 35°C.

  • A solution of methanesulfonic acid (63.7 mL, 0.9817 mol) in water (24.1 mL, 1.34 mol) is added over 1.5 hours, ensuring the temperature does not exceed 45°C.

  • The resulting slurry is heated at 60°C for three hours and then allowed to cool to room temperature over 15 hours.

  • The slurry is filtered, and the collected solid is washed twice with anhydrous tetrahydrofuran (200 mL).

Biological Activity and Mechanism of Action

This compound is primarily recognized as a GABA mimetic and a reversible inhibitor of GABA transaminase (GABA-T).[4] GABA-T is the primary enzyme responsible for the degradation of GABA.[5] By inhibiting this enzyme, the compound increases the concentration of GABA in the brain, leading to enhanced inhibitory neurotransmission.[5] This mechanism is the basis for its therapeutic potential in various neurological and psychiatric disorders.

Modulation of Dopaminergic System

The increased GABAergic tone resulting from GABA-T inhibition has a significant impact on other neurotransmitter systems, notably the dopaminergic system. Enhanced GABAergic signaling can depress the activity of nigrostriatal dopamine pathways.[6] This modulation of dopamine release is a key factor in the compound's potential for treating substance use disorders.

Experimental Evidence in Animal Models

A study investigating the effects of the (1R,4S) stereoisomer, a reversible GABA transaminase inhibitor, on conditioned place preference in rats provides valuable in-vivo data.

Animal ModelTreatmentDosageEffectReference
RatCocaine-induced conditioned place preference300 mg/kg i.p. of (1R,4S)-ACCSignificantly attenuated the expression of cocaine-induced place preference[4]
RatNicotine-induced conditioned place preference75 mg/kg i.p. of (1R,4S)-ACCSignificantly attenuated the expression of nicotine-induced place preference[4]

These results suggest that by reversibly inhibiting GABA transaminase, this class of compounds can be effective in blocking cue-induced relapse to addictive substances.[4]

Signaling Pathways and Workflows

GABA Transaminase Inhibition Pathway

The primary mechanism of action involves the inhibition of the GABA shunt, a metabolic pathway that degrades GABA.

GABA_Transaminase_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_T GABA Transaminase (GABA-T) GABA->GABA_T GABA_synapse Increased GABA Concentration GABA->GABA_synapse Release SSA Succinic Semialdehyde GABA_T->SSA Compound (1S,4R)-4-Aminocyclopent- 2-enecarboxylic acid Compound->GABA_T Inhibits

Caption: Inhibition of GABA Transaminase by this compound.

Modulation of Dopaminergic Neuron Activity

The increased GABA levels in the synaptic cleft lead to the modulation of postsynaptic neurons, including dopaminergic neurons in pathways such as the nigrostriatal pathway.

Dopamine_Modulation cluster_gabaergic GABAergic Neuron cluster_dopaminergic Dopaminergic Neuron (e.g., in Substantia Nigra) GABA_release Increased GABA Release GABA_receptor GABA Receptor GABA_release->GABA_receptor Inhibition Inhibition of Neuron Firing GABA_receptor->Inhibition Dopamine_release Dopamine Release Inhibition->Dopamine_release Decreases

Caption: GABAergic modulation of dopamine release.

Conclusion

This compound is a compound of significant interest for researchers in neuropharmacology and drug development. Its well-defined stereochemistry and its role as a reversible inhibitor of GABA transaminase provide a solid foundation for the design of novel therapeutics for a range of CNS disorders, from epilepsy to addiction. The detailed synthetic protocols and an understanding of its mechanism of action presented in this guide offer valuable resources for scientists working to unlock the full therapeutic potential of this and related molecules. Further research to quantify its binding affinities and efficacy at various receptor subtypes will be crucial for its clinical translation.

References

An In-depth Technical Guide to (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA). Its rigid structure makes it a valuable tool in neuroscience research for probing the binding sites and mechanisms of action of GABA receptors. This technical guide provides a comprehensive overview of its synonyms, physicochemical properties, and its role as a GABA mimetic. Detailed information on the GABA signaling pathway is presented, along with a synthetic protocol for a key precursor, highlighting its importance as a building block in medicinal chemistry, particularly for the synthesis of carbocyclic nucleoside analogs with antiviral activity.

Nomenclature and Synonyms

This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms is provided below to aid in literature searches and material sourcing.

Table 1: Synonyms and Identifiers for this compound

Type Identifier
IUPAC Name (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic acid[1]
CAS Number 134775-53-4 (Parent Compound), 134234-04-1 (Hydrochloride Salt)[2]
Common Synonyms (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid
(1S,4R)-4-Amino-2-cyclopentenecarboxylic acid
cis-(1S,4R)-4-Amino-2-cyclopentene-1-carboxylic acid[2]
(-)-(1S,4R)-γ-Homocycloleu-2-ene
Systematic Name 2-Cyclopentene-1-carboxylic acid, 4-amino-, (1S,4R)-[2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The following table summarizes available data, noting that some values are predicted.

Table 2: Physicochemical Data for this compound

Property Value Source
Molecular Formula C₆H₉NO₂PubChem
Molecular Weight 127.14 g/mol PubChem
Appearance White to off-white solidCommercial Suppliers
Melting Point >260 °C (decomposes) (hydrochloride salt)ChemicalBook[2]
Boiling Point 266.6 ± 40.0 °C (Predicted)ChemicalBook[2]
Density 1.248 ± 0.06 g/cm³ (Predicted)ChemicalBook[2]
pKa 3.52 ± 0.20 (Predicted)ChemicalBook[2]
Optical Rotation Consistent with structureChemicalBook[2]

Biological Activity and Signaling Pathways

This compound is recognized as a GABA mimetic, meaning it can bind to and activate GABA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Its rigid cyclopentene ring system provides conformational constraint, making it a selective ligand for certain GABA receptor subtypes.

GABA Receptor Signaling

GABA exerts its effects through two main classes of receptors: GABA-A and GABA-B receptors.

  • GABA-A Receptors: These are ionotropic receptors that form a chloride ion channel. Upon activation by GABA or a mimetic, the channel opens, leading to an influx of chloride ions into the neuron. This hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus producing a rapid inhibitory effect.

  • GABA-B Receptors: These are metabotropic G-protein coupled receptors. Their activation initiates a slower, more prolonged inhibitory response through a second messenger system. This typically involves the inhibition of adenylyl cyclase and the modulation of potassium and calcium ion channels.

The following diagrams illustrate the signaling pathways associated with GABA-A and GABA-B receptor activation.

GABA_A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA or (1S,4R)-4-Aminocyclopent- 2-enecarboxylic acid GABA_A GABA-A Receptor (Ligand-gated Cl⁻ channel) GABA->GABA_A Binding Cl_ion Cl⁻ GABA_A->Cl_ion Channel Opening Hyperpolarization Hyperpolarization (Inhibition of Action Potential) Cl_ion->Hyperpolarization Influx

Caption: GABA-A Receptor Signaling Pathway.

GABA_B_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA or (1S,4R)-4-Aminocyclopent- 2-enecarboxylic acid GABA_B GABA-B Receptor (GPCR) GABA->GABA_B Binding G_protein G-protein (αβγ subunits) GABA_B->G_protein Activation AC Adenylyl Cyclase G_protein->AC α subunit inhibits K_channel K⁺ Channel G_protein->K_channel βγ subunit activates Ca_channel Ca²⁺ Channel G_protein->Ca_channel βγ subunit inhibits cAMP ↓ cAMP AC->cAMP K_efflux K⁺ Efflux K_channel->K_efflux Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Reduced_NT_release Reduced Neurotransmitter Release Ca_influx->Reduced_NT_release

Caption: GABA-B Receptor Signaling Pathway.

Experimental Protocols

Synthesis of (1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride from Racemic Vince Lactam

This multi-step synthesis involves chiral resolution of the Vince lactam, followed by protection, reduction, and deprotection.

Step 1: Chiral Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

The racemic Vince lactam is resolved into its (-) and (+) enantiomers using preparative chiral chromatography. A crown ether-based chiral stationary phase is often utilized for this separation.[3]

Step 2: Protection of the Amine

The desired (-)-lactam is protected, for example, with a di-tert-butyl dicarbonate (Boc) group to form tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate.[3]

Step 3: Reductive Cleavage of the Lactam

The protected lactam is then reduced with a reducing agent such as sodium borohydride. This step opens the bicyclic ring system to afford tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate.

Step 4: Deprotection

The Boc protecting group is removed under acidic conditions, typically using hydrochloric acid, to yield the hydrochloride salt of (1S,4R)-4-aminocyclopent-2-en-1-yl)methanol.[3]

The following workflow diagram illustrates this synthetic sequence.

Vince_Lactam_to_Amino_Alcohol cluster_workflow Synthetic Workflow Vince_Lactam Racemic Vince Lactam Chiral_Sep Chiral Separation (e.g., Chiral HPLC) Vince_Lactam->Chiral_Sep Protected_Lactam (-)-Vince Lactam Chiral_Sep->Protected_Lactam Protection Boc Protection (Boc)₂O, Base Protected_Lactam->Protection Boc_Lactam Boc-Protected Lactam Protection->Boc_Lactam Reduction Reduction (e.g., NaBH₄) Boc_Lactam->Reduction Boc_Amino_Alcohol Boc-Protected Amino Alcohol Reduction->Boc_Amino_Alcohol Deprotection Deprotection (HCl) Boc_Amino_Alcohol->Deprotection Final_Product (1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol HCl Deprotection->Final_Product

Caption: Synthesis of a Key Precursor from Vince Lactam.

Applications in Drug Development

This compound and its derivatives are important building blocks in the synthesis of various pharmaceutical compounds.

Carbocyclic Nucleoside Analogs

A primary application of this scaffold is in the synthesis of carbocyclic nucleoside analogs. In these molecules, the furanose sugar ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring. This modification often imparts greater metabolic stability and can lead to potent antiviral or anticancer activity. For example, the closely related (1S,4R)-4-amino-2-cyclopentene-1-methanol is a key intermediate in the synthesis of Abacavir, a reverse transcriptase inhibitor used to treat HIV.[3]

Conclusion

This compound is a valuable research tool and synthetic intermediate. Its constrained conformation allows for the specific probing of GABA receptor subtypes, and its chiral scaffold is essential for the synthesis of important pharmaceutical agents. While detailed, publicly available experimental data on the parent compound is somewhat limited, the synthetic routes to its precursors are well-established. Further research into the specific biological activities and therapeutic potential of this and related compounds is warranted.

References

Spectroscopic Profile of (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid, a crucial building block in the synthesis of various pharmaceutical compounds. Due to the limited availability of published spectroscopic data for the free amino acid, this document also outlines a general synthetic approach, which is typically followed by spectroscopic characterization to confirm the structure and purity of the final product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the handling, formulation, and analysis of the compound.

PropertyValue
Molecular Formula C₆H₉NO₂
Molecular Weight 127.14 g/mol
Appearance Off-white to light brown solid
Stereochemistry (1S, 4R)

Synthesis Pathway Overview

This compound is commonly synthesized from a chiral lactam, (-)-2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the Vince lactam. The synthesis involves the hydrolysis of the lactam under acidic conditions. A detailed experimental protocol for a similar synthesis of the methanesulfonate salt provides insight into the general procedure.

Synthesis_Workflow cluster_synthesis Synthetic Pathway Vince_Lactam (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) Acid_Hydrolysis Acid-Catalyzed Hydrolysis Vince_Lactam->Acid_Hydrolysis e.g., Methanesulfonic acid in THF/Water Target_Molecule This compound Acid_Hydrolysis->Target_Molecule

Caption: General synthetic route to this compound.

Experimental Protocol: Synthesis of (-)-(1S,4R)-4-Amino-2-cyclopentene-1-carboxylic acid methanesulfonate[1]

A solution of (-)-2-azabicyclo[2.2.1]hept-5-en-3-one (97.45 g, 0.8929 mol) in tetrahydrofuran (500 mL) is filtered and warmed to 35°C.[1] A solution of methanesulfonic acid (63.7 mL, 0.9817 mol) in water (24.1 mL, 1.34 mol) is added over 1.5 hours, ensuring the temperature does not exceed 45°C.[1] The resulting slurry is heated at 60°C for three hours and then cooled to room temperature over 15 hours.[1] The slurry is filtered, and the solid cake is washed twice with anhydrous tetrahydrofuran (200 mL) to yield the product.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide key information about the arrangement of atoms.

Table 2: Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H13.5 - 3.8m-
H2, H35.8 - 6.2m-
H44.0 - 4.3m-
H5 (endo)1.8 - 2.1m-
H5 (exo)2.5 - 2.8m-
NH₂Variablebr s-
COOHVariablebr s-

Table 3: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)
C145 - 50
C2130 - 135
C3130 - 135
C455 - 60
C535 - 40
C=O175 - 180

3.1.1. Experimental Protocol: NMR Spectroscopy

A sample of this compound would be dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄ (CD₃OD). The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typically 16-32 scans would be acquired, while for ¹³C NMR, a larger number of scans (e.g., 1024 or more) would be necessary to achieve a good signal-to-noise ratio. The chemical shifts would be referenced to the residual solvent peak.

NMR_Workflow Sample_Prep Dissolve sample in deuterated solvent (e.g., D₂O) Acquisition Acquire ¹H and ¹³C spectra on NMR spectrometer Sample_Prep->Acquisition Processing Process data: Fourier transform, phase correction, baseline correction Acquisition->Processing Analysis Analyze chemical shifts, multiplicities, and coupling constants Processing->Analysis

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the amine, carboxylic acid, and alkene functional groups.

Table 4: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic acid)2500-3300 (broad)Stretching vibration
N-H (Amine)3200-3500Stretching vibration
C=O (Carboxylic acid)1700-1725Stretching vibration
C=C (Alkene)1640-1680Stretching vibration
C-N (Amine)1020-1250Stretching vibration
C-O (Carboxylic acid)1210-1320Stretching vibration

3.2.1. Experimental Protocol: IR Spectroscopy

The IR spectrum would typically be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum is then recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Table 5: Expected Mass Spectrometry Data

Ionm/z (Expected)Description
[M+H]⁺128.0657Protonated molecular ion
[M-H₂O]⁺110.0551Loss of water from the carboxylic acid
[M-COOH]⁺82.0653Loss of the carboxylic acid group

3.3.1. Experimental Protocol: Mass Spectrometry

A dilute solution of the sample in a suitable solvent (e.g., methanol or water with a small amount of formic acid) would be introduced into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., time-of-flight or quadrupole). The analysis would be performed in positive ion mode to observe the protonated molecular ion. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Conclusion

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid. Due to the absence of publicly available experimental spectral data at the time of publication, this guide utilizes a predicted ¹H NMR spectrum to facilitate the structural elucidation and characterization of this compound. The guide presents a comprehensive table of predicted chemical shifts, multiplicities, and coupling constants. Furthermore, it outlines a detailed experimental protocol for the acquisition of a ¹H NMR spectrum for this and similar amino acid compounds. Visual aids in the form of Graphviz diagrams are included to illustrate the molecular structure with proton coupling relationships and a general experimental workflow for NMR analysis. This document is intended to serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The prediction was performed using advanced computational algorithms that consider the stereochemistry and electronic environment of each proton. It is important to note that actual experimental values may vary depending on the solvent, concentration, and pH.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H13.85m-
H26.10dddJ(H2, H3) = 5.5, J(H2, H1) = 2.0, J(H2, H4) = 1.5
H35.95dddJ(H3, H2) = 5.5, J(H3, H4) = 2.0, J(H3, H5a) = 1.0
H44.50m-
H5a2.80ddJ(H5a, H5b) = 14.0, J(H5a, H1) = 8.0
H5b2.10ddJ(H5b, H5a) = 14.0, J(H5b, H1) = 4.0
NH₂Broads-
COOHBroads-

Disclaimer: The data presented in this table is based on a computational prediction and should be used as a reference. Experimental verification is highly recommended for precise structural assignment.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of this compound hydrochloride.

2.1. Materials and Equipment

  • This compound hydrochloride

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Trimethylsilylpropanoic acid (TSP) or other suitable internal standard

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • pH meter

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

2.2. Sample Preparation

  • Weighing: Accurately weigh approximately 5-10 mg of this compound hydrochloride into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of D₂O to the vial. If an internal standard is to be used for quantitative analysis, a known concentration of TSP can be added to the D₂O prior to dissolution.

  • Solubilization: Gently vortex the vial to ensure complete dissolution of the sample. The hydrochloride salt should be readily soluble in D₂O.

  • pH Adjustment (Optional): If pH-dependent studies are required, the pH of the solution can be adjusted using dilute DCl or NaOD in D₂O. Record the final pD value.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube. Ensure that the liquid height is sufficient for the instrument's detector (typically around 4-5 cm).

2.3. NMR Data Acquisition

  • Instrument Setup: Tune and shim the NMR spectrometer according to the manufacturer's instructions to achieve optimal magnetic field homogeneity.

  • Acquisition Parameters: Set the following parameters for a standard ¹H NMR experiment:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Solvent: D₂O.

    • Temperature: 298 K (25 °C).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Solvent Suppression: To suppress the residual HOD signal, a presaturation pulse sequence can be employed.

  • Data Acquisition: Acquire the Free Induction Decay (FID).

2.4. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TSP at 0.00 ppm) or to the residual HOD signal (approximately 4.79 ppm at 25 °C).

  • Integration: Integrate the signals to determine the relative ratios of the different protons.

  • Peak Picking and Analysis: Identify the chemical shifts, multiplicities, and coupling constants for each signal.

Visualizations

3.1. Molecular Structure and Proton Coupling Network

The following diagram illustrates the molecular structure of this compound with the predicted proton-proton coupling interactions.

Caption: Predicted proton-proton couplings in this compound.

3.2. Experimental Workflow for ¹H NMR Analysis

The diagram below outlines the general workflow for obtaining and analyzing the ¹H NMR spectrum of a chemical compound.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup & Shimming transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base ref_int Reference & Integrate phase_base->ref_int analyze Analyze Spectrum ref_int->analyze

Caption: General experimental workflow for ¹H NMR spectroscopy.

The Architectural Backbone of Innovation: A Technical Guide to the Biological Significance of Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Core Principles and Applications of Constrained Amino Acids for Researchers, Scientists, and Drug Development Professionals

The introduction of conformational constraints into amino acids represents a transformative strategy in peptide and protein engineering, offering unprecedented control over molecular architecture and biological function. This technical guide provides a comprehensive overview of the biological significance of constrained amino acids, detailing their impact on structure, stability, and therapeutic potential. Through a rigorous examination of quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document serves as an essential resource for professionals in the fields of chemical biology and drug discovery.

Introduction: Redefining Peptide and Protein Design

Linear peptides often suffer from conformational flexibility, leading to reduced binding affinity for their biological targets and susceptibility to proteolytic degradation. Constrained amino acids address these limitations by restricting the torsional angles of the peptide backbone and side chains, thereby pre-organizing the peptide into a bioactive conformation. This structural rigidification can lead to a cascade of beneficial properties, including enhanced potency, improved metabolic stability, and increased cell permeability.[1][2][3]

This guide will explore the diverse landscape of constrained amino acids, from simple N-methylated and α-alkylated residues to more complex cyclic and bicyclic systems. We will delve into the profound effects these modifications have on peptide and protein biology, supported by quantitative data and detailed experimental methodologies.

The Impact of Conformational Constraint: A Quantitative Perspective

The incorporation of constrained amino acids can dramatically alter the pharmacological profile of a peptide. The following tables summarize key quantitative data illustrating the impact of these modifications on binding affinity, proteolytic stability, and cell permeability.

Table 1: Enhancement of Binding Affinity

The pre-organization of a peptide into its bioactive conformation through the inclusion of constrained amino acids can significantly improve its binding affinity to its target. This is often reflected in lower dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50).

Peptide/TargetConstrained Amino Acid/ModificationBinding Affinity (Kd/IC50)Unmodified Peptide (Kd/IC50)Fold ImprovementReference(s)
p53-MDM2Stapled Peptide (PDI)44 nM (IC50)--[4]
p53-MDM2Lysine-Stapled Peptide (SPDI-48-T1)Low µM (Kd)--[1]
Menin-MLLCyclohexylalanine at position 240 nM (Kd)3800 nM (Kd)95[5]
MDM2pDI6W (LTFEHWWAQLTS)36 nM (IC50)--[6]
MDMXpDI6W (LTFEHWWAQLTS)250 nM (IC50)--[6]
MDM2WK23 (non-peptide)1.17 µM (IC50)--[6]
MDMXWK23 (non-peptide)36 µM (IC50)--[6]

Table 2: Increased Proteolytic Stability

One of the most significant advantages of constrained amino acids is their ability to enhance resistance to enzymatic degradation, leading to a longer plasma half-life.

PeptideConstrained Amino Acid/ModificationPlasma Half-life (t½)Unmodified Peptide (t½)Reference(s)
Apelin-17 AnalogL-CyclohexylalanineSignificantly increased< 5 minutes[5]
Lactoferricin-derived tripeptidesTruncation and C-terminal amidationVariable increases-[7]
General PeptidesD-amino acid substitutionGenerally increasedTypically < 30 minutes[8]
Somatostatin analog (Octreotide)N-to-C terminal cyclization and D-amino acid~12 hours-[9]

Table 3: Improved Cell Permeability

Constraining a peptide's structure can improve its ability to cross cell membranes, a critical factor for targeting intracellular proteins.

Peptide SeriesBackbone ChemistryRelative Cell Permeability (EC50 Ratio Peptoid/Peptide)Reference(s)
DimerPeptoid (N-alkylated backbone)~20x more permeable[10]
TetramerPeptoid (N-alkylated backbone)~10x more permeable[10]
HexamerPeptoid (N-alkylated backbone)~7.5x more permeable[10]
OctamerPeptoid (N-alkylated backbone)~3x more permeable[10]
HNF1β NLS peptidesbis-triazole constrainedMore cell-permeable than linear control[11]

Key Signaling Pathways Targeted by Constrained Peptides

Constrained peptides have emerged as powerful tools for modulating protein-protein interactions (PPIs) that are central to various signaling pathways implicated in disease.

The p53-MDM2 Pathway: A Target for Cancer Therapy

The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical checkpoint in cell cycle control and apoptosis.[4] In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and uncontrolled cell proliferation.[12] Stapled peptides, a class of constrained peptides, have been developed to mimic the α-helical region of p53 that binds to MDM2, thereby disrupting this interaction and restoring p53 function.[12][13]

p53_MDM2_Pathway cluster_nucleus Nucleus p53 p53 p21 p21 p53->p21 activates Apoptosis_Genes Apoptosis Genes p53->Apoptosis_Genes activates MDM2 MDM2 MDM2->p53 inhibits (ubiquitination) Stapled_Peptide Stapled Peptide Inhibitor Stapled_Peptide->MDM2 inhibits Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis DNA_Damage DNA Damage DNA_Damage->p53 activates

A simplified diagram of the p53-MDM2 signaling pathway and the inhibitory action of a stapled peptide.
Kinase Signaling Cascades: Modulating Cellular Processes

Kinases are central players in a multitude of signaling pathways that control cell growth, differentiation, and survival.[14] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Constrained peptides can be designed to target specific kinases or their interactions with downstream effectors, offering a highly selective approach to modulating these pathways.[1]

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase binds PI3K PI3K Receptor_Tyrosine_Kinase->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Cell_Growth_Survival Cell Growth & Survival mTOR->Cell_Growth_Survival promotes Constrained_Peptide_Kinase Constrained Peptide Kinase Inhibitor Constrained_Peptide_Kinase->AKT inhibits

An overview of a generic kinase signaling cascade and the point of intervention for a constrained peptide inhibitor.

Experimental Protocols: A Guide to Synthesis and Analysis

The successful application of constrained amino acids in research and drug development relies on robust and reproducible experimental methodologies. This section provides detailed protocols for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of a Stapled Peptide

This protocol outlines the manual synthesis of a stapled peptide targeting the p53-MDM2 interaction using Fmoc chemistry and ring-closing metathesis (RCM).

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-S5-pentafluorophenyl ester and Fmoc-R8-pentafluorophenyl ester for stapling)

  • Coupling reagents: HBTU, HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • RCM Catalyst: Grubbs' first-generation catalyst

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion using a ninhydrin test.

    • Wash the resin with DMF.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating the specialized non-natural amino acids for stapling at the desired positions.

  • On-Resin Cyclization (Stapling):

    • After assembling the linear peptide, wash the resin with DCM.

    • Add Grubbs' first-generation catalyst (0.1 equivalents) in 1,2-dichloroethane (DCE) to the resin.

    • Agitate the mixture under a nitrogen atmosphere for 2-4 hours. Repeat if necessary.

    • Wash the resin with DCM and DMF.

  • Final Fmoc Deprotection: Perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the stapled peptide by mass spectrometry and analytical RP-HPLC.

SPPS_Workflow Start Start: Rink Amide Resin Swell Swell Resin (DMF) Start->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Deprotect1->Couple Wash1 Wash (DMF) Couple->Wash1 Repeat Repeat for each amino acid Wash1->Repeat Repeat->Deprotect1 Next amino acid Staple On-Resin Stapling (Grubbs' Catalyst) Repeat->Staple Sequence complete Deprotect2 Final Fmoc Deprotection Staple->Deprotect2 Cleave Cleavage from Resin (TFA Cocktail) Deprotect2->Cleave Purify Purification (RP-HPLC) Cleave->Purify End Final Stapled Peptide Purify->End

A generalized workflow for the Solid-Phase Peptide Synthesis (SPPS) of a stapled peptide.
In Vitro Proteolytic Stability Assay

This protocol assesses the stability of a constrained peptide in the presence of proteases or in serum.

Materials:

  • Purified constrained peptide and its linear counterpart

  • Human serum or a specific protease solution (e.g., trypsin, chymotrypsin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% TFA in acetonitrile)

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Peptide Incubation: Dissolve the peptides in PBS and add to pre-warmed human serum or protease solution to a final concentration (e.g., 100 µM). Incubate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS Analysis: Analyze the supernatant by RP-HPLC coupled to a mass spectrometer to separate and quantify the amount of intact peptide remaining.

  • Data Analysis:

    • Generate a standard curve for the peptide to correlate peak area with concentration.

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.

    • Plot the percentage of remaining peptide versus time to determine the half-life (t½) of the peptide.

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.

Materials:

  • Purified peptide

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • CD spectropolarimeter

  • Quartz cuvette with a short pathlength (e.g., 0.1 cm)

Procedure:

  • Sample Preparation: Prepare a stock solution of the peptide and accurately determine its concentration. Dilute the stock solution in the CD-compatible buffer to a final concentration of approximately 50-100 µM.

  • Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas. Set the desired temperature (e.g., 25°C).

  • Blank Measurement: Record a baseline spectrum of the buffer alone in the far-UV region (e.g., 190-260 nm).

  • Sample Measurement: Record the CD spectrum of the peptide solution under the same conditions.

  • Data Processing: Subtract the buffer baseline from the peptide spectrum. Convert the raw data (millidegrees) to mean residue ellipticity ([θ]).

  • Secondary Structure Estimation: Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD spectrum.

Conclusion: The Future of Drug Discovery is Constrained

Constrained amino acids provide an invaluable toolkit for medicinal chemists and drug developers, enabling the rational design of peptides and proteins with superior therapeutic properties. By enforcing conformational rigidity, these modified building blocks can overcome the inherent limitations of their natural counterparts, leading to drugs with enhanced potency, stability, and cell permeability. The quantitative data, detailed protocols, and pathway visualizations presented in this guide underscore the profound biological significance of constrained amino acids and highlight their potential to unlock novel therapeutic strategies for a wide range of diseases. As our understanding of the principles governing peptide conformation and function continues to evolve, so too will the innovative applications of constrained amino acids in shaping the future of medicine.

References

The Cyclopentene Amino Acids: A Technical Guide to Their Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentene amino acids represent a unique class of non-proteinogenic amino acids characterized by the presence of a five-membered carbocyclic ring. Their history is deeply rooted in traditional medicine, yet they continue to be a subject of modern research due to their diverse biological activities and potential applications in drug development. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of these intriguing molecules, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Discovery and History: From Folk Medicine to Modern Science

The story of cyclopentene amino acids begins with the use of chaulmoogra oil in traditional Indian and Chinese medicine for the treatment of leprosy.[1] The oil, derived from the seeds of trees of the Hydnocarpus genus, was one of the most effective treatments for this devastating disease before the advent of modern antibiotics.[1][2]

A timeline of key discoveries is presented below:

  • Early 1900s: The active principles of chaulmoogra oil were identified as a group of cyclopentenyl fatty acids. In 1904-1907, Power and his colleagues isolated and characterized chaulmoogric acid and hydnocarpic acid .[3]

  • 1925: The correct chemical structures of chaulmoogric and hydnocarpic acids, featuring a cyclopentene ring, were elucidated by Shriner and Adams.[3]

  • Mid-20th Century: The synthesis of 2-cyclopentene-1-glycine, an inhibitory amino acid analog, was reported, expanding the chemical space of this class of compounds beyond the naturally occurring fatty acids.[4]

  • Late 20th Century: A trifunctional crosslinking amino acid named cyclopentenosine was isolated from the hydrolysate of bovine nuchal ligament elastin, highlighting a structural role for cyclopentene-containing amino acids in connective tissues.[5][6][7]

  • Late 20th/Early 21st Century: The antifungal antibiotic cispentacin ((1R,2S)-2-aminocyclopentane-1-carboxylic acid), a saturated cyclopentane β-amino acid, was isolated from Bacillus cereus, demonstrating the presence of related carbocyclic amino acids in bacteria and their potential as therapeutic agents.[8][9]

Natural Occurrence and Isolation

Cyclopentene amino acids and their derivatives are found in various natural sources.

CompoundNatural Source
Chaulmoogric acid Seeds of Hydnocarpus species (e.g., H. wightiana, H. anthelmintica)[1][10]
Hydnocarpic acid Seeds of Hydnocarpus species (e.g., H. wightiana, H. anthelmintica)[1][10]
Gorlic acid Seeds of Hydnocarpus species[1]
Cyclopentenosine Bovine nuchal ligament elastin[5][6][7]
Cispentacin Bacillus cereus[8][9]
Experimental Protocol: Isolation of Hydnocarpic Acid from Chaulmoogra Oil

This protocol is based on the methods described for the purification of cyclopentenyl fatty acids from chaulmoogra oil.[10][11]

Objective: To isolate and purify hydnocarpic acid from crude chaulmoogra oil.

Materials:

  • Crude chaulmoogra oil from Hydnocarpus wightiana seeds

  • 95% Ethanol

  • Hexane

  • Ethyl acetate

  • Barium acetate

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Filtration apparatus

  • Crystallization dishes

Procedure:

  • Saponification and Fatty Acid Liberation:

    • The crude chaulmoogra oil is first saponified by heating with an ethanolic solution of sodium hydroxide to convert the triglycerides into their corresponding sodium salts (soaps).

    • The mixture is then acidified with a slight excess of hydrochloric acid to liberate the free fatty acids.

    • The fatty acid mixture is extracted with an organic solvent such as ether or hexane. The organic layer is washed with water to remove any remaining mineral acid and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure.

  • Fractional Crystallization from Ethanol:

    • The mixed fatty acids are dissolved in hot 95% ethanol.

    • The solution is allowed to cool slowly. Chaulmoogric acid, being less soluble, will crystallize out first.

    • The crystalline chaulmoogric acid is removed by filtration. This process can be repeated to improve the purity of the remaining hydnocarpic acid in the filtrate.

  • Barium Salt Precipitation:

    • The ethanolic filtrate, enriched in hydnocarpic acid, is treated with a solution of barium acetate. This selectively precipitates the barium salt of hydnocarpic acid.

    • The precipitate is collected by filtration and washed.

  • Liberation and Recrystallization of Hydnocarpic Acid:

    • The barium hydnocarpate precipitate is suspended in water and acidified with hydrochloric acid to regenerate the free hydnocarpic acid.

    • The liberated hydnocarpic acid is extracted with hexane.

    • The hexane extract is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

    • The crude hydnocarpic acid is then purified by successive recrystallizations from ethanol, ethyl acetate, and finally hexane to yield pure, white, flaky crystals.

Experimental Protocol: Isolation of Cyclopentenosine from Elastin

This protocol is a generalized procedure based on the literature for the isolation of cross-linking amino acids from elastin.[5][6][7][12][13][14]

Objective: To isolate cyclopentenosine from bovine nuchal ligament elastin.

Materials:

  • Bovine nuchal ligament

  • 0.1 M NaOH

  • 6 M HCl

  • Dowex 50W-X8 cation-exchange resin

  • Pyridine-acetate buffers for elution

  • Cellulose thin-layer chromatography (TLC) plates

  • High-performance liquid chromatography (HPLC) system with a C18 reverse-phase column

  • Amino acid analyzer

  • Mass spectrometer

  • NMR spectrometer

Procedure:

  • Preparation of Insoluble Elastin:

    • Mince the bovine nuchal ligament and wash extensively with saline to remove soluble proteins.

    • Defat the tissue by extraction with a 2:1 (v/v) mixture of chloroform and methanol.

    • Purify the insoluble elastin by hot alkali treatment (e.g., boiling in 0.1 M NaOH for 15-60 minutes) to remove other proteins and glycoproteins. Wash the resulting elastin thoroughly with water until the washings are neutral.

    • Lyophilize the purified elastin to obtain a dry powder.

  • Acid Hydrolysis:

    • Suspend the purified elastin in 6 M HCl.

    • Hydrolyze the protein by heating at 110°C for 24-72 hours in a sealed, evacuated tube.

    • Remove the HCl from the hydrolysate by evaporation under reduced pressure.

  • Ion-Exchange Chromatography:

    • Dissolve the amino acid hydrolysate in a suitable starting buffer (e.g., 0.2 M sodium citrate buffer, pH 2.2).

    • Apply the sample to a cation-exchange column (e.g., Dowex 50W-X8) equilibrated with the starting buffer.

    • Elute the amino acids using a gradient of increasing pH and ionic strength (e.g., pyridine-acetate buffers).

    • Collect fractions and monitor for the presence of cyclopentenosine using TLC or HPLC.

  • Purification and Characterization:

    • Pool the fractions containing cyclopentenosine and further purify by preparative TLC or reverse-phase HPLC.

    • Characterize the purified compound using amino acid analysis, mass spectrometry (e.g., FAB-MS), and NMR spectroscopy to confirm its structure.

Synthesis of Cyclopentene Amino Acids

The synthesis of cyclopentene amino acids has been an area of active research, with various strategies developed to control stereochemistry.

Asymmetric Synthesis of (-)-(1R,2S)-Cispentacin

The antifungal agent cispentacin has been a target for asymmetric synthesis. One effective method involves the stereoselective conjugate addition of a chiral lithium amide.[8][11]

cluster_0 Preparation of Chiral Lithium Amide cluster_1 Conjugate Addition cluster_2 Deprotection A Chiral Amine ((S)-N-benzyl-N-α-methylbenzylamine) C Homochiral Lithium Amide A->C Deprotonation B n-Butyllithium in THF, -78°C E Stereoselective Michael Addition C->E D tert-Butyl Cyclopent-1-ene-1-carboxylate D->E F cis-β-Amino Ester Adduct E->F G Hydrogenolysis (H₂, Pd/C) F->G N-debenzylation H Acid Hydrolysis (TFA) G->H Ester cleavage I (-)-(1R,2S)-Cispentacin H->I cytokine Pro-inflammatory Cytokines (e.g., TNFα) receptor Cytokine Receptor cytokine->receptor ikk IKK Complex receptor->ikk activates ikb_nfkappab IκB-NF-κB Complex ikk->ikb_nfkappab phosphorylates IκB nfkappab NF-κB ikb_nfkappab->nfkappab IκB degradation nucleus Nucleus nfkappab->nucleus translocates to gene_expression Inflammatory Gene Expression nucleus->gene_expression activates cypg Cyclopentenone Prostaglandins cypg->ikk inhibits cypg->nfkappab inhibits DNA binding cluster_mapk MAPK Pathway cluster_jak_stat JAK/STAT Pathway mapkkk MAPKKK mapkk MAPKK mapkkk->mapkk activates mapk MAPK (e.g., ERK, p38) mapkk->mapk activates a a mapk->a Cellular Responses (e.g., apoptosis) cytokine Cytokine receptor Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates b b stat->b Gene Transcription cypg Cyclopentenone Prostaglandins cypg->mapk modulates cypg->jak inhibits

References

Methodological & Application

Enantioselective Synthesis of (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is a crucial chiral building block in the synthesis of various pharmaceutical compounds, most notably carbocyclic nucleoside analogues with significant antiviral activity, such as Abacavir.[1][2][3] Its rigid cyclopentene scaffold and defined stereochemistry are essential for the biological activity of the final drug products. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this important intermediate, primarily focusing on a widely utilized chemoenzymatic approach starting from (-)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as (-)-Vince Lactam.

Synthetic Strategy Overview

The most common and efficient enantioselective synthesis of this compound initiates with the enzymatic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one to obtain the desired (-)-enantiomer. This is followed by a stereospecific acid-catalyzed hydrolysis and rearrangement to yield the target amino acid. This chemoenzymatic approach is highly effective in establishing the desired absolute stereochemistry.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one

This protocol details the conversion of (-)-Vince Lactam to this compound methanesulfonate.

Materials:

  • (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one

  • Tetrahydrofuran (THF), anhydrous

  • Methanesulfonic acid

  • Water

Procedure: [4]

  • A solution of (-)-2-azabicyclo[2.2.1]hept-5-en-3-one (97.45 g, 0.8929 mol) in anhydrous tetrahydrofuran (500 mL) is prepared, filtered, and warmed to 35°C.

  • A solution of methanesulfonic acid (63.7 mL, 0.9817 mol) in water (24.1 mL, 1.34 mol) is added dropwise over 1.5 hours, ensuring the reaction temperature does not exceed 45°C.

  • The resulting slurry is heated to 60°C for three hours.

  • The mixture is then allowed to cool to room temperature over 15 hours.

  • The slurry is filtered, and the collected solid is washed twice with anhydrous tetrahydrofuran (200 mL each).

  • The solid product, (-)-(1S,4R)-4-Amino-2-cyclopentene-1-carboxylic acid methanesulfonate, is then dried.

Protocol 2: Synthesis of Methyl (1S,4R)-4-Amino-2-Cyclopentene-1-Carboxylate

This protocol describes the esterification of the carboxylic acid functionality.

Materials:

  • Vince Lactam (Formula III)

  • Methanol

  • Thionyl chloride

  • L-(+)-Tartaric acid

  • Triethylamine

  • Dichloromethane

  • Water

Procedure: [5]

  • Dissolve 100 g of Vince lactam in 250 g of methanol.

  • Slowly add 65.4 g of thionyl chloride, maintaining the temperature at 25°C. The reaction is continued for 2 hours after the addition is complete.

  • Methanol is removed under reduced pressure.

  • To the concentrated product, add 130 g of methanol, followed by a solution of 82.6 g of L-(+)-tartaric acid in 60 g of water.

  • Control the temperature at 20°C and add 61.20 g of triethylamine dropwise.

  • Continue stirring until a solid precipitates, and allow crystals to grow for 6 hours.

  • Filter the solid and wash the filter cake with 50 g of methanol.

  • For purification, the crude product is dissolved in a mixture of 102 g of water and 204 g of methanol by heating to 72°C.

  • The solution is cooled to 60°C, and 510 g of methanol is added to precipitate the product.

  • The mixture is further cooled to -3°C for 1 hour, and the crystals are allowed to grow for 3 hours before filtering and drying to yield the final product.

Data Presentation

ParameterProtocol 1Protocol 2
Starting Material (-)-2-Azabicyclo[2.2.1]hept-5-en-3-oneVince Lactam
Key Reagents Methanesulfonic acid, THFThionyl chloride, Methanol, L-(+)-Tartaric acid
Product (-)-(1S,4R)-4-Amino-2-cyclopentene-1-carboxylic acid methanesulfonateMethyl (1S,4R)-4-Amino-2-Cyclopentene-1-Carboxylate
Yield Not specified in the provided text41.1% (refined product)[5]
Purity/Enantiomeric Excess High (inferred from use in further synthesis)High (implied by crystallization and refinement)

Visualizations

Synthetic Workflow Diagram

Enantioselective_Synthesis cluster_0 Step 1: Acid-Catalyzed Hydrolysis cluster_1 Step 2: Esterification (Alternative Route) cluster_2 Final Product Vince_Lactam (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one Amino_Acid_Salt This compound methanesulfonate Vince_Lactam->Amino_Acid_Salt Methanesulfonic acid, H2O, THF 60°C Final_Product (1S,4R)-4-Aminocyclopent- 2-enecarboxylic acid Amino_Acid_Salt->Final_Product Deprotection/Neutralization Vince_Lactam_2 Vince Lactam Methyl_Ester Methyl (1S,4R)-4-Aminocyclopent-2- enecarboxylate Vince_Lactam_2->Methyl_Ester 1. Thionyl chloride, Methanol 2. L-(+)-Tartaric acid, Triethylamine Methyl_Ester->Final_Product Hydrolysis

Caption: Synthetic pathways to this compound.

Concluding Remarks

The enantioselective synthesis of this compound is a well-established process that is critical for the production of several important antiviral drugs. The chemoenzymatic route, starting from the readily available Vince Lactam, offers a robust and scalable method for obtaining this key chiral intermediate with high enantiopurity. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis.

References

Synthesis of (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid from Vince Lactam: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid, a valuable chiral building block in medicinal chemistry, starting from the readily available Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). The described two-step process involves the methanolysis of Vince lactam to form the key intermediate, (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate, followed by its hydrolysis to the final carboxylic acid product. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate the successful replication of this synthesis in a laboratory setting. This synthesis is crucial for accessing carbocyclic nucleoside analogues, which are prominent in antiviral drug discovery.[1]

Introduction

Vince lactam is a versatile bicyclic γ-lactam that serves as a precursor for a wide range of functionalized cyclopentane derivatives and γ-amino acids.[1] Its rigid structure and stereochemistry make it an ideal starting material for the enantioselective synthesis of complex molecules, particularly carbocyclic nucleosides like Carbovir and Abacavir, which are potent antiviral agents.[1][2] The conversion of Vince lactam to this compound unlocks a key intermediate for the development of novel therapeutics. This application note details a robust and scalable two-step synthesis from Vince lactam.

Overall Synthesis Workflow

The synthesis proceeds in two main stages:

  • Methanolysis of Vince Lactam: The bicyclic lactam is opened using methanolic hydrochloride to yield (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate. This intermediate is typically isolated as a tartrate salt to facilitate purification and handling.

  • Hydrolysis of the Methyl Ester: The methyl ester is then hydrolyzed under basic conditions to afford the target compound, this compound, which is isolated as its hydrochloride salt.

Synthesis_Workflow VinceLactam Vince Lactam MethylEster (1S,4R)-methyl 4-aminocyclopent- 2-enecarboxylate VinceLactam->MethylEster Methanolysis (MeOH, H+) CarboxylicAcid (1S,4R)-4-Aminocyclopent- 2-enecarboxylic acid Hydrochloride MethylEster->CarboxylicAcid Hydrolysis (LiOH)

Caption: Overall synthetic route from Vince Lactam.

Experimental Protocols

Step 1: Synthesis of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate L-hydrogen Tartrate

This protocol is adapted from the procedure described in patent US10385006B2.[3]

Materials:

  • Vince lactam

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or Methanolic Hydrochloride

  • Water

  • L-(+)-Tartaric acid

  • Triethylamine (TEA)

Procedure:

  • To a solution of methanol (1 volume relative to Vince lactam), add Vince lactam (0.916 mol).

  • Cool the mixture to 10-15°C.

  • Slowly add thionyl chloride dropwise, maintaining the temperature below 30°C.

  • Stir the reaction mixture for 10-15 minutes.

  • Distill off the methanol completely under reduced pressure.

  • Allow the residue to cool to room temperature.

  • Add methanol (1.5 volumes), water, and L-(+)-tartaric acid (0.549 mol).

  • Adjust the pH of the solution to 4.0-4.5 with triethylamine.

  • Maintain the mixture at room temperature for 30 minutes, then heat to 65°C for 30 minutes.

  • Cool the mixture to room temperature and stir for 1 hour.

  • Filter the resulting solid and wash the cake with methanol.

  • Purify the solid by recrystallization from methanol to obtain pure (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate L-hydrogen tartrate.

Data Presentation:

ParameterValueReference
Starting MaterialVince lactam[3]
Molar Equivalent1.0[3]
Key ReagentsMeOH, SOCl₂, L-Tartaric Acid[3]
Yield78%[3]
HPLC Purity99.69%[3]
Step 2: Synthesis of this compound Hydrochloride

This protocol is based on the hydrolysis of the corresponding methyl ester.

Materials:

  • (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate L-hydrogen tartrate

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Water

  • Lithium hydroxide (LiOH)

  • Acetic acid

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve 10g of (1S, 4R)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester tartrate in 50mL of methanol.

  • Neutralize the solution to a pH of 6-7 by adding triethylamine.

  • Add 10mL of water and cool the mixture to -20°C.

  • Prepare a solution of lithium hydroxide (0.16g) in 5mL of water and add it dropwise to the reaction mixture.

  • After the reaction is complete, immediately neutralize the mixture to a pH of 3-4 with acetic acid.

  • Remove the organic solvent by rotary evaporation.

  • Dilute the residue with tetrahydrofuran and filter off the precipitated salt.

  • Evaporate the filtrate to dryness to obtain (1S,4R)-4-Amino-2-cyclopenten-1-carboxylic Acid Hydrochloride.

Data Presentation:

ParameterValue
Starting Material(1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate L-hydrogen tartrate
Molar Equivalent1.0
Key ReagentsLiOH, MeOH, H₂O
Yield83.7%
Product FormHydrochloride Salt

Logical Relationship of Key Steps

The successful synthesis relies on a logical sequence of reactions, each with a specific purpose.

Logical_Flow Start Start: Vince Lactam Step1 Step 1: Methanolysis (Lactam Ring Opening) Start->Step1 Intermediate Intermediate: (1S,4R)-methyl 4-aminocyclopent- 2-enecarboxylate Tartrate Step1->Intermediate Purification1 Purification: Crystallization Intermediate->Purification1 Step2 Step 2: Hydrolysis (Ester to Carboxylic Acid) Product Final Product: (1S,4R)-4-Aminocyclopent- 2-enecarboxylic acid HCl Step2->Product Purification2 Purification: Filtration & Evaporation Product->Purification2 Purification1->Step2

Caption: Logical flow of the synthesis process.

Conclusion

The conversion of Vince lactam to this compound is an efficient and well-documented process. The protocols provided herein, supported by quantitative data from cited literature, offer a reliable method for obtaining this key chiral intermediate. The use of tartaric acid for the resolution and purification of the intermediate ester is a critical step that ensures high enantiomeric purity of the final product. This synthetic route is of significant interest to researchers in drug discovery and development, providing access to a versatile building block for the synthesis of novel therapeutic agents.

References

Enzymatic Resolution of Racemic Vince Lactam for Chiral Amino Acid Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral amino acids is of paramount importance in the pharmaceutical industry, as the biological activity of many drugs is dependent on their stereochemistry. Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) is a critical chiral building block for the synthesis of various carbocyclic nucleoside analogues, which are potent antiviral agents.[1] The enzymatic kinetic resolution of racemic Vince lactam offers a highly efficient and environmentally friendly method to obtain enantiopure lactams, which can be further converted into valuable chiral amino acids.[2] This document provides detailed application notes and protocols for the enzymatic resolution of racemic Vince lactam and its subsequent conversion to a chiral amino acid.

The kinetic resolution relies on the stereoselective hydrolysis of one enantiomer of the racemic Vince lactam by a specific hydrolase, typically a γ-lactamase, leaving the other enantiomer unreacted and thus enantiomerically enriched. Both (+)- and (-)-γ-lactamases have been identified from various microbial sources, allowing for the selective production of either enantiomer of Vince lactam.[2]

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic resolution of racemic Vince lactam, providing a comparative overview of different enzymes and reaction conditions.

Table 1: Performance of Various γ-Lactamases in the Resolution of Racemic Vince Lactam

Enzyme SourceEnzyme TypeSubstrate Conc. (M)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee) of Remaining LactamReference
Streptomyces viridochromogenes (SvGL)(-)-γ-Lactamase4.01149.8>99% ((+)-Vince lactam)[3]
Microbacterium hydrocarbonoxydans (Engineered)(+)-γ-Lactamase (Val54Ser mutant)Not SpecifiedNot Specified~5099.2% ((-)-Vince lactam)[4]
Microbacterium hydrocarbonoxydans (Engineered)(+)-γ-Lactamase (Val54Leu mutant)Not SpecifiedNot Specified~5099.5% ((-)-Vince lactam)[4]
Rhodococcus equi(-)-γ-LactamaseNot SpecifiedNot SpecifiedNot Specified>98% ((+)-Vince lactam)[5]
Pseudomonas solanacearum(+)-γ-LactamaseNot SpecifiedNot SpecifiedNot Specified>98% ((-)-Vince lactam)[5]

Table 2: Chiral HPLC Analytical Method Parameters for Vince Lactam Enantiomers

ParameterConditionReference
Column Chiralcel OD-H (250 x 4.6 mm)[6]
Mobile Phase n-Hexane:Isopropanol (80:20, v/v)[6]
Flow Rate 1.0 mL/min[6]
Detection UV at 220 nm[7]
Column Temperature Ambient (~25 °C)[7]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic Vince Lactam using a (-)-γ-Lactamase

This protocol describes the resolution of racemic Vince lactam to produce enantiopure (+)-Vince lactam using a lyophilized cell-free extract of Streptomyces viridochromogenes expressing a (-)-γ-lactamase (SvGL).

Materials:

  • Racemic Vince lactam

  • Lyophilized cell-free extract (CFE) of E. coli expressing SvGL (-)-γ-lactamase

  • Potassium phosphate buffer (100 mM, pH 7.0) or deionized water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Reaction vessel with magnetic stirring

  • Temperature-controlled shaker or water bath

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve racemic Vince lactam in either 100 mM potassium phosphate buffer (pH 7.0) or deionized water to a final concentration of up to 4.0 M (436.5 g/L).[3]

    • Add the lyophilized CFE of the (-)-γ-lactamase to the reaction mixture. A substrate-to-catalyst ratio of approximately 2183 (g/g) can be targeted.[3]

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with vigorous stirring for 11-24 hours.

    • Monitor the reaction progress by periodically taking samples and analyzing the conversion and enantiomeric excess (ee) of the remaining (+)-Vince lactam using chiral HPLC (refer to Analytical Protocol). The reaction should be stopped at approximately 50% conversion to achieve the highest possible ee for the unreacted enantiomer.

  • Work-up and Purification:

    • Once the desired conversion is reached, terminate the reaction by removing the enzyme (if immobilized) or by extraction.

    • Extract the reaction mixture four times with an equal volume of dichloromethane.[3]

    • Combine the organic phases and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude (+)-Vince lactam.

    • Further purification can be achieved by flash chromatography on silica gel if necessary.

Protocol 2: Synthesis of (-)-(1S,4R)-4-Amino-2-cyclopentene-1-carboxylic acid from (-)-Vince Lactam

This protocol details the acid-catalyzed hydrolysis of enantiopure (-)-Vince lactam to the corresponding chiral amino acid.

Materials:

  • (-)-Vince lactam (>99% ee)

  • Methanesulfonic acid

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Reaction vessel with a condenser and magnetic stirring

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a condenser and a dropping funnel, dissolve (-)-Vince lactam (e.g., 97.45 g, 0.8929 mol) in anhydrous tetrahydrofuran (500 mL).[8]

    • Warm the solution to 35 °C.[8]

  • Acid Addition:

    • Prepare a solution of methanesulfonic acid (e.g., 63.7 mL, 0.9817 mol) in water (e.g., 24.1 mL, 1.34 mol).[8]

    • Add the methanesulfonic acid solution dropwise to the Vince lactam solution over 1.5 hours, ensuring the reaction temperature does not exceed 45 °C.[8]

  • Reaction and Crystallization:

    • After the addition is complete, heat the resulting slurry at 60 °C for three hours.[8]

    • Allow the reaction mixture to cool to room temperature over 15 hours to facilitate crystallization of the amino acid salt.[8]

  • Isolation of the Product:

    • Filter the slurry and wash the collected solid cake twice with anhydrous tetrahydrofuran (200 mL).[8]

    • Dry the solid under vacuum to yield (-)-(1S,4R)-4-amino-2-cyclopentene-1-carboxylic acid methanesulfonate.

Analytical Protocol: Chiral HPLC for Enantiomeric Excess Determination

Instrumentation and Conditions:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: Chiralcel OD-H, 5 µm, 250 x 4.6 mm.[6]

  • Mobile Phase: n-Hexane/Isopropanol (80:20, v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: Ambient (e.g., 25 °C).

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.[7]

Procedure:

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture or the purified product in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Record the chromatogram and identify the peaks corresponding to the (+) and (-) enantiomers of Vince lactam based on the retention times of available standards.

  • Calculation of Enantiomeric Excess (ee):

    • Integrate the peak areas of the two enantiomers.

    • Calculate the ee using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Visualizations

Enzymatic Resolution Workflow

G cluster_0 Enzymatic Resolution cluster_1 Downstream Processing racemic_lactam Racemic Vince Lactam ((±)-Vince lactam) reaction Kinetic Resolution (Selective Hydrolysis) racemic_lactam->reaction enzyme Enzyme (e.g., (-)-γ-Lactamase) enzyme->reaction unreacted_lactam Enantiopure Lactam ((+)-Vince lactam) reaction->unreacted_lactam Desired Product hydrolyzed_product Hydrolyzed Product (Amino Acid) reaction->hydrolyzed_product Byproduct separation Separation/Purification (e.g., Extraction) unreacted_lactam->separation hydrolyzed_product->separation chiral_amino_acid Chiral Amino Acid Synthesis (Hydrolysis) separation->chiral_amino_acid final_product Final Chiral Amino Acid chiral_amino_acid->final_product

Caption: Workflow for enzymatic resolution of racemic Vince lactam.

Signaling Pathway of Enzymatic Hydrolysis

G cluster_0 Enantioselective Hydrolysis racemic_mixture Racemic Vince Lactam ((+)-Vince lactam & (-)-Vince lactam) enzyme_active_site γ-Lactamase Active Site racemic_mixture->enzyme_active_site Binding es_complex_1 Enzyme-(+)-Lactam Complex (Transient) enzyme_active_site->es_complex_1 Non-productive (Released) es_complex_2 Enzyme-(-)-Lactam Complex (Hydrolyzed) enzyme_active_site->es_complex_2 Productive es_complex_1->racemic_mixture Dissociation hydrolysis Hydrolysis (H₂O) es_complex_2->hydrolysis products Products ((-)-Vince lactam + Amino Acid) hydrolysis->products

Caption: Enantioselective hydrolysis of Vince lactam by γ-lactamase.

References

Application Notes and Protocols for Boc Protection of (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the tert-butoxycarbonyl (Boc) protection of the amino group of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The Boc protecting group is widely used in organic synthesis due to its stability under various conditions and its ease of removal under mild acidic conditions.[2][3]

Overview of Boc Protection

The tert-butoxycarbonyl (Boc) group is a common amine protecting group in organic synthesis, particularly in peptide chemistry.[2] The protection of the amine functionality is crucial in multi-step syntheses to prevent unwanted side reactions. The most common method for introducing the Boc group is the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[3]

General Reaction Scheme:

Experimental Protocols

Two primary protocols are presented below. Protocol 1 is a specific procedure adapted from a patented synthesis, while Protocol 2 provides a more general method applicable to various amino acids.

Protocol 1: Specific Method for this compound Hydrochloride

This protocol is adapted from a documented synthesis of (-)-(1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic acid.[4]

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • N,N-Diisopropylethylamine (DIEA)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Heptane

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound hydrochloride (9.20 g, 45.8 mmol) in 1,4-dioxane (15 mL) and water (18.3 mL) at approximately 0°C, add DIEA (32.0 mL, 183 mmol).

  • Stir the mixture for about 5 minutes at 0°C.

  • Add a solution of di-tert-butyl dicarbonate (11.7 mL, 50.4 mmol) in 1,4-dioxane (5 mL).

  • Allow the reaction mixture to warm to ambient temperature and stir for approximately 18 hours.

  • Remove the solvent under reduced pressure.

  • Dry the resulting crude oil in a vacuum oven at about 65°C for 3 hours.

  • Purify the crude product by silica gel chromatography, eluting with a gradient of 80-100% EtOAc/heptane.

Expected Outcome:

This procedure is expected to yield (1S,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid. The reported yield for this two-step process (including the deprotection of a precursor) is 50%.[4]

Protocol 2: General Procedure for Boc Protection of Amino Acids

This protocol provides a general method for the N-protection of amino acids using di-tert-butyl dicarbonate.[5]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Acetone

  • Water

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid (1.0 eq) in a mixture of acetone and water.

  • Add triethylamine (2.0 eq) to the solution while stirring.

  • Cool the reaction mixture to the desired temperature (e.g., 0-25°C).

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while stirring.

  • Continue stirring for 0.5-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the acetone under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

Data Presentation

The following table summarizes the quantitative data for the Boc protection of this compound based on the specific protocol.

ParameterValueReference
Starting MaterialThis compound hydrochloride[4]
Reagents(Boc)₂O, DIEA[4]
Solvent1,4-Dioxane, Water[4]
Reaction Time~18 hours[4]
Reaction Temperature0°C to ambient temperature[4]
Purification MethodSilica gel chromatography[4]
Yield50% (over 2 steps)[4]
Analytical Data (LC/MS)Rt = 1.81 min; MS m/z: 226 (M-H)⁻[4]
Molecular Formula (Product)C₁₁H₁₇NO₄[1][6]
Molecular Weight (Product)227.26 g/mol [1][6]

Visualizations

Experimental Workflow for Boc Protection (Protocol 1)

Boc_Protection_Workflow node_start Start node_reagents Dissolve this compound HCl in 1,4-Dioxane and Water node_start->node_reagents node_base Add DIEA at 0°C Stir for 5 min node_reagents->node_base node_boc Add (Boc)₂O solution in 1,4-Dioxane node_base->node_boc node_reaction Warm to RT Stir for 18h node_boc->node_reaction node_workup Remove Solvent (Reduced Pressure) node_reaction->node_workup node_dry Dry Crude Oil (Vacuum Oven) node_workup->node_dry node_purify Purify by Silica Gel Chromatography node_dry->node_purify node_product (-)-(1S,4R)-N-Boc-4-Aminocyclopent- 2-enecarboxylic acid node_purify->node_product node_end End node_product->node_end

Caption: Experimental workflow for the Boc protection of this compound.

Logical Relationship of Boc Protection in Synthesis

Boc_Protection_Logic node_unprotected Amine and Carboxylic Acid (Reactive) node_protect Boc Protection ((Boc)₂O, Base) node_unprotected->node_protect Prevents amine side reactions node_protected Protected Amine (Carboxylic Acid available for reaction) node_protect->node_protected node_further_rxn Further Synthetic Steps (e.g., Peptide Coupling) node_protected->node_further_rxn Enables selective reaction node_deprotect Boc Deprotection (Acid) node_further_rxn->node_deprotect node_final_product Final Product with Free Amine node_deprotect->node_final_product Restores amine functionality

Caption: The role of Boc protection in a multi-step synthetic route.

References

Application Notes and Protocols for the Deprotection of Boc-(1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methods and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid, a valuable intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate deprotection method is critical to ensure high yield and purity of the final product, this compound, while maintaining the integrity of the cyclopentene ring and the carboxylic acid functionality.

The most common methods for Boc deprotection involve acidolysis, typically using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[1][2] Alternative methods, such as thermal and Lewis acid-mediated deprotection, are also available and may be advantageous in cases where the substrate is sensitive to strong acids.

Comparative Summary of Deprotection Methods

The following table summarizes various methods for the deprotection of Boc-protected amines, providing a comparison of reaction conditions and reported yields for analogous substrates. This data can guide the selection of the optimal deprotection strategy for Boc-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid.

Deprotection MethodReagents and ConditionsSolventTypical Reaction TimeTypical Yield (%)Key Considerations
Acidic Deprotection Trifluoroacetic Acid (TFA)Dichloromethane (DCM)30 min - 2 h>95%Highly efficient and rapid. TFA is corrosive and volatile. May require scavengers to prevent side reactions from the tert-butyl cation.[3][4]
4M Hydrogen Chloride (HCl)1,4-Dioxane30 min - 4 h>95%Fast, efficient, and selective. Often provides the product as a hydrochloride salt, which can be advantageous for purification and stability.[5][6][7][8][9]
Lewis Acid Catalysis Zinc Bromide (ZnBr₂)Dichloromethane (DCM)12 - 24 h~90%Milder than strong protic acids, but may require longer reaction times.[1][2]
Thermal Deprotection Heat (typically >150 °C)Toluene or neat1 - 5 hVariableAvoids the use of acidic reagents, but the high temperatures may not be suitable for all substrates.[10][11]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard and highly effective method for the removal of the Boc protecting group using a strong acid.

Materials:

  • Boc-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve Boc-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • Add cold diethyl ether to the residue to precipitate the product as the TFA salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Deprotection using 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

This method offers a fast and selective alternative to TFA, often yielding the hydrochloride salt of the deprotected amine directly.[5][6][9]

Materials:

  • Boc-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid

  • 4M HCl in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve Boc-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid in anhydrous 1,4-dioxane (approximately 0.1-0.2 M concentration) in a round-bottom flask with a magnetic stir bar.

  • To the stirred solution, add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl).

  • Stir the reaction mixture at room temperature. The deprotected product may precipitate as the hydrochloride salt.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours.

  • Once the reaction is complete, if a precipitate has formed, it can be collected by filtration, washed with diethyl ether, and dried.

  • If the product remains in solution, the solvent can be removed under reduced pressure, and the resulting residue triturated with diethyl ether to induce precipitation of the hydrochloride salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Visualizing the Deprotection Workflow

The following diagrams illustrate the general chemical transformation and a typical experimental workflow for the deprotection of Boc-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid.

DeprotectionMechanism cluster_reactants Reactants cluster_products Products BocProtected Boc-(1S,4R)-4-Aminocyclopent- 2-enecarboxylic acid Deprotected (1S,4R)-4-Aminocyclopent- 2-enecarboxylic acid (as salt) BocProtected->Deprotected Deprotection Byproducts tert-Butene + CO2 BocProtected->Byproducts Acid Acid (TFA or HCl) Acid->Deprotected

Caption: General reaction scheme for the acidic deprotection of Boc-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid.

DeprotectionWorkflow start Start dissolve Dissolve Boc-protected compound in solvent start->dissolve add_reagent Add deprotection reagent (e.g., TFA or HCl/Dioxane) dissolve->add_reagent react Stir at specified temperature add_reagent->react monitor Monitor reaction (TLC, LC-MS) react->monitor workup Work-up: - Concentrate - Precipitate with anti-solvent monitor->workup Reaction Complete isolate Isolate product (filtration) workup->isolate dry Dry product under vacuum isolate->dry end End dry->end

Caption: A typical experimental workflow for the deprotection of a Boc-protected amino acid.

References

The Strategic Application of (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid in the Synthesis of Carbocyclic Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid and its precursors are pivotal building blocks in the asymmetric synthesis of carbocyclic nucleosides, a class of compounds with significant therapeutic value, particularly as antiviral agents. Their structural rigidity and resistance to enzymatic degradation make them attractive candidates for drug development. This document provides detailed application notes and protocols for the use of this compound and its lactam precursor in the synthesis of prominent carbocyclic nucleosides such as Abacavir and Carbovir.

Overview of the Synthetic Strategy

The synthesis of carbocyclic nucleosides from this compound typically originates from its readily available precursor, the racemic bicyclic γ-lactam known as Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). The general synthetic pathway involves three key stages:

  • Enzymatic Kinetic Resolution: The racemic Vince lactam is resolved to isolate the desired (-)-(1R,4S)-enantiomer, which serves as the precursor to this compound.

  • Formation of the Key Amino Alcohol Intermediate: The resolved lactam undergoes reduction and hydrolysis to yield the chiral amino alcohol, (1S,4R)-4-amino-2-cyclopentene-1-methanol.

  • Coupling with a Nucleobase and Final Elaboration: The amino alcohol is coupled with a suitable purine or pyrimidine base, followed by functional group manipulations to afford the target carbocyclic nucleoside.

Data Presentation

The following tables summarize quantitative data for key steps in the synthesis of carbocyclic nucleosides.

Table 1: Enzymatic Kinetic Resolution of Racemic Vince Lactam

EnzymeSubstrate ConcentrationReaction Time (h)Conversion (%)Enantiomeric Excess (ee) of remaining (+)-lactam (%)Reference
(+)-γ-Lactamase20-50 g/L0.5 - monitoring~50>99[1]
Lipolase9.16 mmol in 50 mL DIPE450>99[2]
Rhodococcus equi NCIMB 402130.00092 mole in 5 parts buffer72Not specified58.2[3]

Table 2: Synthesis of Abacavir Intermediates and Final Product

Reaction StepStarting MaterialProductReagents and ConditionsYield (%)Reference
Lactam ReductionBoc-protected (+)-Lactam (8 g)tert-butyl [(1S, 4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamateSodium borohydride (1.7 g)87.5[4]
Deprotectiontert-butyl [(1S, 4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate(1R, 4S)-4-Aminocyclopent-2-en-1-yl Methanol HCl (3 g)Dilute HClNot specified[4]
Purine Coupling & Cyclization(1S-cis)-4-amino-2-cyclopentene-1-methanol(1S, 4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol hydrochloride4,6-Dichloro-2,5-diformamidopyrimidine, base, then orthoformate and HClNot specified[5]
Amination(1S, 4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol intermediateAbacavirCyclopropylamine, isopropanol, 90-95°C, 12 hNot specified[5]
Final DeprotectionN-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide (10 g)AbacavirIsopropanol (100 ml), 10% NaOH (16.8 ml), reflux, 1 h88[6]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

This protocol describes the resolution of racemic Vince lactam using a (+)-γ-lactamase to obtain the desired (-)-enantiomer.

Materials:

  • Racemic Vince lactam

  • Phosphate buffer (pH optimized for the specific enzyme, typically around 7.0)

  • (+)-γ-Lactamase

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Sodium sulfate (anhydrous)

Procedure:

  • Prepare a solution or suspension of racemic Vince lactam in the phosphate buffer at a concentration of 20-50 g/L.

  • Maintain the temperature at the enzyme's optimum, typically around 30°C, and stir the mixture to ensure homogeneity.

  • Add the (+)-γ-lactamase preparation to the stirred lactam solution. The optimal enzyme loading should be determined empirically based on its specific activity.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess.

  • Once the conversion reaches approximately 50%, stop the reaction.

  • Extract the unreacted (-)-Vince lactam from the aqueous solution using an organic solvent.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (-)-Vince lactam.

Protocol 2: Synthesis of (1S,4R)-4-Amino-2-cyclopentene-1-methanol from (-)-Vince Lactam

This protocol outlines the conversion of the resolved (-)-Vince lactam to the key amino alcohol intermediate.

Materials:

  • (-)-Vince lactam

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Suitable solvent (e.g., dichloromethane)

  • Base (e.g., triethylamine)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dilute hydrochloric acid

Procedure:

  • Protection of the Lactam: Dissolve (-)-Vince lactam in a suitable solvent and add di-tert-butyl dicarbonate and a base. Stir the reaction until the protection of the nitrogen atom is complete (monitored by TLC).

  • Reduction of the Carbonyl Group: Cool the solution of the Boc-protected lactam in methanol to 0°C and add sodium borohydride portion-wise. Stir the reaction until the reduction is complete.

  • Work-up and Isolation of the Boc-protected Amino Alcohol: Quench the reaction carefully with water and extract the product with an organic solvent. Dry the organic layer and concentrate to obtain the crude Boc-protected amino alcohol.

  • Deprotection: Dissolve the Boc-protected amino alcohol in a suitable solvent and add dilute hydrochloric acid. Stir the reaction until the deprotection is complete to yield (1S,4R)-4-amino-2-cyclopentene-1-methanol hydrochloride.

Protocol 3: Synthesis of Abacavir from (1S,4R)-4-Amino-2-cyclopentene-1-methanol

This protocol describes the coupling of the amino alcohol with a purine precursor and subsequent conversion to Abacavir.[5]

Materials:

  • (1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride

  • 4,6-Dichloro-2,5-diformamidopyrimidine

  • Base (e.g., triethylamine)

  • Solvent (e.g., n-butanol)

  • Triethyl orthoformate

  • Concentrated hydrochloric acid

  • Cyclopropylamine

  • Isopropanol

Procedure:

  • Coupling and Cyclization: React (1S,4R)-4-amino-2-cyclopentene-1-methanol with 4,6-dichloro-2,5-diformamidopyrimidine in a suitable solvent in the presence of a base. After the initial reaction, treat the crude intermediate with triethyl orthoformate and a catalytic amount of concentrated hydrochloric acid to facilitate the cyclization to the purine ring system, yielding (1S, 4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol.

  • Amination: In a sealed reactor, dissolve the 6-chloro-purine intermediate in isopropanol and add cyclopropylamine. Heat the reaction mixture at 90-95°C for 12 hours.

  • Work-up and Isolation: After cooling, add a base (e.g., sodium methoxide or sodium hydroxide) and evaporate the solvent. Take up the residue in isopropanol and filter off the precipitated salts. Concentrate the filtrate and crystallize the product from acetone to obtain Abacavir.

Visualizations

Synthetic_Pathway_to_Carbocyclic_Nucleosides racemic_lactam Racemic Vince Lactam resolved_lactam (-)-Vince Lactam racemic_lactam->resolved_lactam Enzymatic Resolution amino_acid (1S,4R)-4-Aminocyclopent- 2-enecarboxylic acid resolved_lactam->amino_acid Hydrolysis amino_alcohol (1S,4R)-4-Amino-2-cyclopentene- 1-methanol resolved_lactam->amino_alcohol Reduction carbocyclic_nucleoside Carbocyclic Nucleoside (e.g., Abacavir, Carbovir) amino_alcohol->carbocyclic_nucleoside Coupling & Elaboration nucleobase Purine/Pyrimidine Precursor nucleobase->carbocyclic_nucleoside

Caption: General synthetic pathway to carbocyclic nucleosides.

Enzymatic_Resolution_Workflow start Start with Racemic Vince Lactam prepare_solution Prepare aqueous solution/ suspension of lactam start->prepare_solution add_enzyme Add (+)-γ-Lactamase prepare_solution->add_enzyme react Incubate at optimal temperature and pH add_enzyme->react monitor Monitor reaction by chiral HPLC react->monitor monitor->react <50% conversion stop_reaction Stop reaction at ~50% conversion monitor->stop_reaction extract Extract with organic solvent stop_reaction->extract Yes isolate_lactam Isolate (-)-Vince Lactam (unreacted) extract->isolate_lactam isolate_amino_acid Isolate (1R,4S)-4-Aminocyclopent- 2-enecarboxylic acid (hydrolyzed) extract->isolate_amino_acid

Caption: Workflow for the enzymatic resolution of Vince lactam.

References

Application Notes and Protocols for Coupling Reactions Using (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is a conformationally constrained, non-proteinogenic amino acid that serves as a versatile chiral building block in medicinal chemistry and drug development.[1] Its rigid cyclopentene scaffold is valuable for the synthesis of peptidomimetics, nucleoside analogues, and other complex bioactive molecules.[1] A key application of this intermediate is in the synthesis of antiviral drugs, such as the carbocyclic nucleoside analogue Abacavir, a potent reverse transcriptase inhibitor. The unique stereochemistry of this compound allows for specific interactions with biological targets, making it a valuable component in the design of targeted therapies.[1]

These application notes provide detailed protocols for the use of this compound in common coupling reactions, with a focus on amide bond formation. The information is intended to guide researchers in the efficient and successful incorporation of this valuable synthon into their target molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₆H₉NO₂
Molecular Weight 127.14 g/mol
IUPAC Name (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid
Appearance White to yellow solid
CAS Number 168471-40-7

Data Presentation: Amide Coupling Reaction Parameters

The following table summarizes typical reaction conditions for the amide coupling of this compound with a primary amine (e.g., benzylamine) using common coupling reagents. These are representative conditions and may require optimization for specific substrates.

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Temperature (°C)Expected Yield Range (%)
EDC·HCl HOBtDIPEADMF/DCM12-240 to RT70-90
HATU NoneDIPEA / 2,4,6-CollidineDMF1-4RT85-98
HBTU HOBtDIPEA / NMMDMF2-6RT80-95
DIC HOBtDIPEADCM12-240 to RT75-90

EDC·HCl: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride HOBt: Hydroxybenzotriazole DIPEA: N,N-Diisopropylethylamine DMF: N,N-Dimethylformamide DCM: Dichloromethane HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate HBTU: N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate NMM: N-Methylmorpholine DIC: N,N'-Diisopropylcarbodiimide RT: Room Temperature

Experimental Protocols

Prior to initiating any coupling reaction, it is essential to protect the amino group of this compound to prevent self-polymerization and other side reactions. The most common protecting groups for the amine are tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). The following protocols assume the use of N-Boc protected this compound.

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol describes a general procedure for the coupling of N-Boc-(1S,4R)-4-aminocyclopent-2-enecarboxylic acid with a primary amine using EDC and HOBt.

Materials:

  • N-Boc-(1S,4R)-4-aminocyclopent-2-enecarboxylic acid (1.0 eq)

  • Primary amine (e.g., Benzylamine) (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF or DCM

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-(1S,4R)-4-aminocyclopent-2-enecarboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (2.5 eq) to the reaction mixture, followed by the primary amine (1.1 eq).

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: High-Efficiency Amide Coupling using HATU

This protocol is suitable for more challenging couplings or when higher yields and shorter reaction times are desired.

Materials:

  • N-Boc-(1S,4R)-4-aminocyclopent-2-enecarboxylic acid (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA or 2,4,6-Collidine (2.0 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve N-Boc-(1S,4R)-4-aminocyclopent-2-enecarboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the amine (1.1 eq), followed by DIPEA or 2,4,6-collidine (2.0 eq).

  • Add HATU (1.2 eq) to the mixture. An exotherm may be observed.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Workup and Purification Carboxylic_Acid N-Protected (1S,4R)-4-Aminocyclopent- 2-enecarboxylic acid Activated_Intermediate Activated Ester Intermediate Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Product Amide Product Activated_Intermediate->Product + Amine Amine Primary or Secondary Amine Workup Aqueous Workup Product->Workup Purification Chromatography Workup->Purification Characterization Analysis (NMR, MS) Purification->Characterization

Caption: General workflow for amide coupling reactions.

G Start Start: N-Boc-(1S,4R)-4-Aminocyclopent- 2-enecarboxylic acid & Amine Dissolve Dissolve Acid & HOBt in Anhydrous Solvent Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Reagents Add DIPEA, Amine, and EDC·HCl Cool->Add_Reagents React_Cold Stir at 0 °C for 30 min Add_Reagents->React_Cold React_Warm Stir at Room Temperature for 12-24h React_Cold->React_Warm Monitor Monitor by TLC/LC-MS React_Warm->Monitor Workup Aqueous Workup (Extraction & Washes) Monitor->Workup Reaction Complete Dry Dry Organic Layer Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify Characterize Characterize Pure Product (NMR, MS, etc.) Purify->Characterize

Caption: Step-by-step experimental workflow for EDC/HOBt mediated amide coupling.

References

Application Notes and Protocols: (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid as a Constrained Glutamate Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is a conformationally restricted analog of the neurotransmitter glutamate. Its rigid cyclopentene scaffold provides a unique spatial arrangement of the key pharmacophoric elements—the amino and carboxylic acid groups—allowing for selective interactions with glutamate receptor subtypes. This constrained geometry makes it a valuable tool for probing receptor binding pockets and developing subtype-selective ligands for therapeutic applications in neurological disorders.

These application notes provide an overview of the potential utility of this compound, along with detailed protocols for its synthesis and biological evaluation.

Data Presentation

While specific quantitative data for this compound as a glutamate analog is not extensively available in the public domain, data for structurally related cyclopentenyl-glutamate analogs suggest potential activity at metabotropic glutamate receptors (mGluRs). For instance, a study on conformationally restricted cyclopentenyl-glutamate analogues revealed that compound (S)-2, a structural analog, demonstrated agonist activity at mGlu5 and mGlu2 receptors[1].

Table 1: Biological Activity of a Structurally Related Cyclopentenyl-Glutamate Analog ((S)-2) [1]

Receptor SubtypeActivity (EC₅₀)Assay Type
mGlu518 µMCalcium Signaling
mGlu245 µMCalcium Signaling

Note: This data is for a structurally related compound and should be considered as indicative of the potential activity of this compound. Further experimental validation is required.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of aminocyclopentene carboxylic acids.

Materials:

  • Appropriate starting materials (e.g., a suitable protected aminocyclopentene derivative)

  • Reagents for deprotection and functional group manipulation (e.g., acids, bases, protecting group reagents)

  • Solvents for reaction and purification (e.g., methanol, dichloromethane, ethyl acetate)

  • Chromatography supplies (e.g., silica gel, thin-layer chromatography plates)

  • Standard laboratory glassware and equipment (e.g., round-bottom flasks, condensers, magnetic stirrers)

  • NMR spectrometer and mass spectrometer for characterization

Procedure:

  • Starting Material Preparation: Begin with a commercially available or previously synthesized protected precursor, such as a Boc-protected (1S,4R)-4-aminocyclopent-2-enecarboxylate ester.

  • Deprotection of the Amine:

    • Dissolve the Boc-protected starting material in a suitable solvent (e.g., dichloromethane or dioxane).

    • Add an excess of a strong acid (e.g., trifluoroacetic acid or hydrochloric acid in dioxane).

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, remove the solvent and excess acid under reduced pressure.

  • Hydrolysis of the Ester:

    • Dissolve the resulting amino ester intermediate in a mixture of water and a co-solvent like methanol or THF.

    • Add a stoichiometric amount of a base, such as lithium hydroxide or sodium hydroxide.

    • Stir the reaction at room temperature, monitoring the hydrolysis by TLC.

    • Once the reaction is complete, neutralize the solution with an acid (e.g., hydrochloric acid) to the isoelectric point of the amino acid to precipitate the product.

  • Purification:

    • Collect the precipitated solid by filtration and wash with a cold solvent (e.g., cold water or ethanol).

    • If necessary, further purify the product by recrystallization or ion-exchange chromatography.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Glutamate Receptor Binding Assay (Radioligand Displacement)

This protocol describes a general method to determine the binding affinity of this compound for various glutamate receptor subtypes using a competitive radioligand binding assay.

Materials:

  • Cell membranes or brain homogenates expressing the glutamate receptor subtype of interest (e.g., from transfected cell lines or specific brain regions).

  • A suitable radioligand for the target receptor (e.g., [³H]CGP 39653 for NMDA receptors, [³H]AMPA for AMPA receptors, [³H]kainate for kainate receptors, or [³H]quisqualate for some mGluRs).

  • This compound (test compound).

  • Unlabeled standards for defining non-specific binding.

  • Assay buffer (specific to the receptor subtype).

  • 96-well filter plates and a cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes or brain homogenates according to standard protocols and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled standard).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Functional Assay - Calcium Imaging

This protocol outlines a method to assess the functional activity (agonist or antagonist) of this compound at Gq-coupled glutamate receptors (e.g., mGlu1, mGlu5) by measuring changes in intracellular calcium concentration.

Materials:

  • Cells expressing the Gq-coupled glutamate receptor of interest (e.g., HEK293 or CHO cells).

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • This compound (test compound).

  • A known agonist and antagonist for the receptor.

  • A fluorescence plate reader or a fluorescence microscope equipped for calcium imaging.

Procedure:

  • Cell Plating: Seed the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer, including Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Measurement:

    • Agonist Mode: Add varying concentrations of the test compound to the wells and measure the fluorescence intensity over time using the plate reader or microscope. An increase in fluorescence indicates an increase in intracellular calcium, suggesting agonist activity.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound for a short period. Then, add a known agonist at a concentration that elicits a submaximal response (e.g., EC₈₀) and measure the fluorescence. A decrease in the agonist-induced fluorescence signal indicates antagonist activity.

  • Data Analysis:

    • For agonist activity, plot the change in fluorescence against the logarithm of the test compound concentration and determine the EC₅₀ value.

    • For antagonist activity, plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration and determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation s1 Protected Precursor s2 Deprotection s1->s2 s3 Hydrolysis s2->s3 s4 Purification s3->s4 s5 Characterization (NMR, MS) s4->s5 b1 Binding Assays (Ki) s5->b1 Test Compound f1 Functional Assays (EC50/IC50) s5->f1 Test Compound

Workflow for Synthesis and Evaluation.

glutamate_signaling cluster_ionotropic Ionotropic Receptors cluster_metabotropic Metabotropic Receptors NMDA NMDA-R Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) NMDA->Ion_Channel AMPA AMPA-R AMPA->Ion_Channel Kainate Kainate-R Kainate->Ion_Channel Depolarization Fast Excitatory Postsynaptic Potential Ion_Channel->Depolarization GroupI Group I mGluRs (mGlu1, mGlu5) Gq Gq Protein Activation GroupI->Gq GroupII_III Group II & III mGluRs (mGlu2/3, mGlu4/6/7/8) Gi Gi/o Protein Activation GroupII_III->Gi PLC PLC Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release AC_inhibition Adenylate Cyclase Inhibition Gi->AC_inhibition cAMP_decrease Decreased cAMP AC_inhibition->cAMP_decrease Glutamate_Analog (1S,4R)-4-Aminocyclopent- 2-enecarboxylic acid Glutamate_Analog->NMDA Potential Interaction Glutamate_Analog->AMPA Potential Interaction Glutamate_Analog->Kainate Potential Interaction Glutamate_Analog->GroupI Potential Interaction Glutamate_Analog->GroupII_III Potential Interaction

Potential Glutamate Receptor Signaling Pathways.

logical_relationship Compound This compound Constraint Conformational Constraint (Cyclopentene Ring) Compound->Constraint Selectivity Potential for Receptor Subtype Selectivity Constraint->Selectivity Tool Pharmacological Tool for Receptor Characterization Selectivity->Tool Therapeutic Lead for Novel Therapeutics (Neurological Disorders) Selectivity->Therapeutic

Logical Relationship of Compound's Utility.

References

Application of (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid in Asymmetric Synthesis: A Chiral Building Block for Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid and its derivatives are pivotal chiral building blocks in the asymmetric synthesis of various bioactive molecules, most notably carbocyclic nucleoside analogues that exhibit potent antiviral activity. The constrained cyclopentene ring and the stereochemically defined amino and carboxylic acid functionalities make it an invaluable synthon for controlling the three-dimensional architecture of target molecules. This application note focuses on its utility in the synthesis of precursors for the anti-HIV drug Abacavir.

The inherent chirality of this compound allows for the enantioselective synthesis of complex pharmaceutical agents, obviating the need for chiral resolutions at later stages of a synthetic sequence, which can be inefficient and costly. The strategic placement of functional groups on the cyclopentene scaffold enables a variety of chemical transformations for the construction of diverse molecular frameworks.

Synthesis of a Key Precursor for Abacavir

A primary application of derivatives of this compound is in the industrial synthesis of Abacavir, a powerful nucleoside reverse transcriptase inhibitor (NRTI). The key intermediate, [(1S,4R)-4-amino-2-cyclopenten-1-yl]methanol hydrochloride, serves as the chiral core upon which the purine base is subsequently constructed.

Quantitative Data for Synthesis of Abacavir Precursor

The following table summarizes the quantitative data for a key condensation step in the synthesis of an Abacavir precursor, as detailed in the experimental protocol.

Reactant/ProductMolecular FormulaAmountMolar Equiv.YieldPurity (LCMS)
2,5-Diamino-4,6-dichloropyrimidine (DADCP)C₄H₄Cl₂N₄400 g1.0--
[(1S,4R)-4-amino-2-cyclopenten-1-yl]methanol hydrochlorideC₆H₁₂ClNO336 g1.0--
Sodium BicarbonateNaHCO₃644 g3.5--
n-Butanol (solvent)C₄H₁₀O3.2 L---
TriethylorthoformateC₇H₁₆O₃368 ml1.2--
Sulfuric Acid (catalyst)H₂SO₄4 ml0.05--
Product: (1S,4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol C₁₁H₁₂ClN₅O --Not explicitly statedMH⁺ 287

Experimental Protocols

Protocol 1: Synthesis of (1S,4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol[1]

This protocol details the condensation and cyclization reactions to form a key chloropurine intermediate in the synthesis of Abacavir.

Materials:

  • 2,5-Diamino-4,6-dichloropyrimidine (DADCP)

  • [(1S,4R)-4-amino-2-cyclopenten-1-yl]methanol hydrochloride

  • Sodium bicarbonate

  • n-Butanol

  • Triethylorthoformate

  • Sulfuric acid

  • Charcoal (Norit A Supra Eur)

  • Glutaric acid

  • Cyclopropylamine

  • Anhydrous sodium carbonate

Procedure:

  • Condensation:

    • In a suitable reaction vessel, combine 2,5-diamino-4,6-dichloropyrimidine (400 g, 1.0 eq), [(1S,4R)-4-amino-2-cyclopenten-1-yl]methanol hydrochloride (336 g, 1.0 eq), sodium bicarbonate (644 g, 3.5 eq), and n-butanol (3.2 L).

    • Heat the mixture to 95-100°C for 8 hours.

    • Monitor the reaction for completion (e.g., residual DADCP <0.5% by LC).

    • Dilute the mixture with n-butanol (6.8 L) and cool to 75-80°C.

    • Filter the hot mixture to remove inorganic salts and wash the filter cake with n-butanol (2 x 600 ml).

  • Work-up and Cyclization:

    • Concentrate the combined filtrate to a volume of approximately 4 L.

    • Dilute the concentrated solution with n-butanol (2.4 L).

    • Add triethylorthoformate (368 ml, 1.2 eq) and catalytic sulfuric acid (4 ml, 0.05 eq).

    • Heat the mixture at 65-70°C for 6 hours to effect ring closure.

  • Subsequent Conversion to Abacavir Glutarate (Illustrative):

    • To the resulting solution containing the chloropurine intermediate, add cyclopropylamine (648 ml, 4.2 eq) at 40-45°C.

    • Heat the mixture at 65-70°C for 5 hours.

    • Cool the reaction to 20-25°C and add anhydrous sodium carbonate (480 g, 2 eq). Stir the slurry for 1 hour.

    • Filter to remove inorganics and wash the cake with butanol (2 x 800 ml).

    • Concentrate the filtrate to approximately 7.5 L to remove excess cyclopropylamine.

    • Heat the solution to 110-115°C.

    • Add a solution of glutaric acid (296 g) in butanol (2 L) over 5 minutes, maintaining the temperature above 105°C.

    • Cool to 100-105°C and seed with authentic Abacavir glutarate to induce crystallization.

Visualizations

Experimental Workflow for Abacavir Precursor Synthesis

Workflow for the Synthesis of an Abacavir Precursor cluster_0 Condensation Reaction cluster_1 Cyclization Reaction cluster_2 Final Conversion (Illustrative) start Combine DADCP, [(1S,4R)-4-amino-2-cyclopenten-1-yl]methanol HCl, NaHCO3, and n-Butanol heat Heat at 95-100°C for 8h start->heat monitor Monitor Reaction Completion heat->monitor dilute Dilute with n-Butanol and Cool monitor->dilute filter Filter to Remove Inorganics dilute->filter concentrate Concentrate Filtrate filter->concentrate add_reagents Add Triethylorthoformate and H2SO4 concentrate->add_reagents heat_cyclize Heat at 65-70°C for 6h add_reagents->heat_cyclize add_cyclopropylamine Add Cyclopropylamine and Heat heat_cyclize->add_cyclopropylamine workup Aqueous Workup and Carbonate Treatment add_cyclopropylamine->workup crystallization Concentrate and Crystallize with Glutaric Acid workup->crystallization final_product Abacavir Glutarate crystallization->final_product

Caption: Synthetic workflow for the preparation of an Abacavir precursor.

Logical Relationship of Key Moieties in Abacavir Synthesis

Key Moieties in Abacavir Synthesis A (1S,4R)-4-Aminocyclopent- 2-enecarboxylic Acid Derivative (Chiral Core) D Chloropurine Intermediate A->D Condensation B 2,5-Diamino-4,6-dichloropyrimidine (Pyrimidine Precursor) B->D Condensation C Triethylorthoformate (Cyclizing Agent) C->D Cyclization F Abacavir (Final Active Pharmaceutical Ingredient) D->F Amination E Cyclopropylamine (Side Chain Introduction) E->F Amination

Caption: Relationship of key reactants leading to the formation of Abacavir.

Application Notes and Protocols: Synthesis of Novel GABA Analogues from (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel γ-aminobutyric acid (GABA) analogues derived from the chiral building block, (1S,4R)-4-aminocyclopent-2-enecarboxylic acid. The methodologies described herein focus on the strategic introduction of thioether functionalities via a Michael addition reaction, leading to the generation of compounds with potential modulatory activity at GABA receptors. This document offers comprehensive experimental procedures, data presentation in tabular format, and visual diagrams of the synthetic workflow and relevant signaling pathways to guide researchers in the exploration of new chemical entities targeting the GABAergic system.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Analogues of GABA that are conformationally restricted have been instrumental in probing the distinct pharmacological profiles of GABA receptor subtypes (GABA_A, GABA_B, and GABA_C).[2][3] The cyclopentene scaffold of this compound provides a rigid framework for the synthesis of novel GABA analogues with constrained conformations.

This document details the synthesis of thioether-containing GABA analogues, building upon the known activity of aminocyclopentene carboxylic acid derivatives as GABA receptor ligands. The incorporation of thioether moieties is a strategic approach to explore new binding interactions within the GABA receptor complex, potentially leading to compounds with unique pharmacological properties, such as antagonist or partial agonist activity.[4]

Data Presentation

Table 1: Synthesis Yields of Key Intermediates
StepIntermediate CompoundStarting MaterialReagents and ConditionsYield (%)Reference
1(-)-(1S,4R)-4-Amino-2-cyclopentene-1-carboxylic acid methanesulfonate(-)-2-Azabicyclo[2.2.1]hept-5-en-3-oneMethanesulfonic acid, Water, THF, 60°CNot specified[5]
2Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride (4)Lactam 3SOCl₂, MeOH, 0°Cup to 90%[6][7]
3Methyl 4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate (5)Compound 4(Boc)₂O, Et₃N, THF, 0°C to rt71% (NMR est.)[7]
4Methyl 4-(tert-butoxycarbonylamino)cyclopent-1-enecarboxylate (6)Compound 5DBU, THF, rt40%[7]
Table 2: Pharmacological Activity of a Synthesized Thioether GABA Analogue
CompoundTarget ReceptorAssayActivityValueReference
Benzylthioether derivativehuman recombinant α(1)β(2)γ(2L) GABA_AInhibition of GABA EC₅₀ dose (50 µM)AntagonistIC₅₀ = 42 µM[4][7]

Experimental Protocols

Protocol 1: Synthesis of (-)-(1S,4R)-4-Amino-2-cyclopentene-1-carboxylic acid methanesulfonate

This protocol outlines the synthesis of the key starting material from (-)-2-azabicyclo[2.2.1]hept-5-en-3-one, also known as the Vince lactam.

Materials:

  • (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one

  • Tetrahydrofuran (THF), anhydrous

  • Methanesulfonic acid

  • Water

  • Reaction vessel with temperature control and stirring

  • Filtration apparatus

Procedure:

  • A solution of (-)-2-azabicyclo[2.2.1]hept-5-en-3-one (0.8929 mol) in anhydrous tetrahydrofuran (500 mL) is prepared, filtered, and warmed to 35°C.[5]

  • A solution of methanesulfonic acid (0.9817 mol) in water (1.34 mol) is added dropwise over 1.5 hours, ensuring the reaction temperature does not exceed 45°C.[5]

  • The resulting slurry is heated to 60°C for three hours.[5]

  • The reaction mixture is then allowed to cool to room temperature over 15 hours.[5]

  • The slurry is filtered, and the collected solid is washed twice with anhydrous tetrahydrofuran (200 mL).[5]

  • The resulting product, (-)-(1S,4R)-4-amino-2-cyclopentene-1-carboxylic acid methanesulfonate, is dried for further use.

Protocol 2: Synthesis of Thioether GABA Analogues

This protocol describes the multi-step synthesis of thioether GABA analogues starting from the product of Protocol 1, via esterification, protection, isomerization, Michael addition, and deprotection.

Materials:

  • (-)-(1S,4R)-4-Amino-2-cyclopentene-1-carboxylic acid derivative

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Various thiols (RSH, e.g., benzyl mercaptan)

  • Acetic acid (AcOH)

  • Hydrochloric acid (HCl, 6 M)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

Step 1: Esterification

  • The starting amino acid is dissolved in methanol at 0°C.

  • Thionyl chloride is added dropwise, and the reaction is stirred to completion to yield methyl 4-aminocyclopent-2-enecarboxylate hydrochloride.[6][7]

Step 2: N-Protection

  • The methyl ester hydrochloride is dissolved in THF and cooled to 0°C.

  • Triethylamine is added, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in THF.[7]

  • The reaction is allowed to warm to room temperature and stirred until completion to yield methyl 4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate.[7]

Step 3: Isomerization

  • The Boc-protected ester is dissolved in THF.

  • DBU is added, and the mixture is stirred at room temperature to facilitate the isomerization of the double bond to the α,β-unsaturated position, yielding methyl 4-(tert-butoxycarbonylamino)cyclopent-1-enecarboxylate.[6][7]

Step 4: Thia-Michael Addition

  • To a solution of the α,β-unsaturated ester in a suitable solvent, the desired thiol (RSH) and a base catalyst (e.g., DBU) are added.[6]

  • The reaction is stirred at room temperature until the conjugate addition is complete. The progress can be monitored by TLC.[8][9]

Step 5: Deprotection

  • The resulting thioether product is subjected to acidic hydrolysis using a mixture of acetic acid and 6 M HCl under reflux to remove the Boc protecting group and hydrolyze the ester, yielding the final thioether GABA analogue.[6]

Step 6: Purification

  • The final product is purified using appropriate techniques, such as crystallization or column chromatography.

Visualizations

Synthetic Workflow

G cluster_0 Synthesis of Thioether GABA Analogues start (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one intermediate1 (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid start->intermediate1 H₂O, MsOH intermediate2 Methyl 4-aminocyclopent-2-enecarboxylate HCl intermediate1->intermediate2 SOCl₂, MeOH intermediate3 Methyl 4-(Boc-amino)cyclopent-2-enecarboxylate intermediate2->intermediate3 (Boc)₂O, Et₃N intermediate4 Methyl 4-(Boc-amino)cyclopent-1-enecarboxylate intermediate3->intermediate4 DBU intermediate5 Protected Thioether Adduct intermediate4->intermediate5 RSH, DBU (Michael Addition) final_product Thioether GABA Analogue intermediate5->final_product AcOH, HCl (Deprotection)

Caption: Synthetic route for thioether GABA analogues.

GABA_A Receptor Signaling Pathway

G cluster_1 GABA_A Receptor Signaling GABA GABA or Analogue GABA_A_R GABA_A Receptor GABA->GABA_A_R Binds to Cl_channel Chloride Channel Opening GABA_A_R->Cl_channel Activates Cl_influx Cl⁻ Influx Cl_channel->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition

Caption: Canonical GABA_A receptor signaling cascade.

Growth Cone GABA_A Receptor Signaling

G cluster_2 GABA_A Signaling in Growth Cone GABA_GC GABA GABA_A_R_GC GABA_A Receptor GABA_GC->GABA_A_R_GC Activates Cl_efflux Cl⁻ Efflux GABA_A_R_GC->Cl_efflux Ca_channel L-type Ca²⁺ Channel Cl_efflux->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx PKC Protein Kinase C (PKC) Ca_influx->PKC Activates Phosphorylation Phosphorylation of GAP-43 & MARCKS PKC->Phosphorylation Release Release from Membrane Phosphorylation->Release

Caption: GABA_A signaling pathway in the growth cone.

References

The Pivotal Role of (1S,4S)-4-Aminocyclopent-2-enecarboxylic Acid in the Synthesis of Abacavir: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the critical role of the chiral intermediate, (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid, in the synthesis of the potent antiretroviral drug, Abacavir. Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[1] The specific stereochemistry of this compound is crucial for the final biological activity of Abacavir. This document outlines the synthetic pathway starting from the resolution of a racemic precursor to the final active pharmaceutical ingredient, providing detailed experimental protocols and quantitative data for key transformations.

Application Notes

This compound serves as a vital chiral building block in the asymmetric synthesis of Abacavir. Its importance lies in establishing the correct stereochemistry at two of the chiral centers in the cyclopentene ring of the final drug molecule. The synthetic strategy generally involves the following key stages:

  • Enzymatic Resolution of Vince Lactam: The synthesis typically commences with the enzymatic kinetic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam.[2][3] This step selectively hydrolyzes one enantiomer, allowing for the separation of the desired (-)-Vince lactam.

  • Hydrolysis to the Amino Acid: The enantiomerically pure (-)-Vince lactam is then subjected to hydrolysis to open the bicyclic ring system and afford this compound.

  • Reduction to the Amino Alcohol: The carboxylic acid functionality is subsequently reduced to a primary alcohol, yielding the key intermediate (1S,4R)-4-amino-2-cyclopentene-1-methanol. This transformation is critical for the subsequent coupling reaction.

  • Coupling with a Pyrimidine Derivative: The amino alcohol is then condensed with a suitably substituted di-halopyrimidine, such as N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide.

  • Purine Ring Formation and Final Substitution: The resulting intermediate undergoes cyclization to form the purine ring system, followed by a final substitution reaction with cyclopropylamine to yield Abacavir.

The efficiency and stereochemical fidelity of each step are paramount to achieving a high overall yield and purity of the final drug substance.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of Abacavir, based on reported experimental procedures.

Step Reaction Key Reagents Solvent Temperature (°C) Time (h) Yield (%) Purity/ee (%) Reference
1Enzymatic Resolution of (±)-Vince Lactam(±)-Vince lactam, γ-lactamasePhosphate BufferRoom Temp.24-72~40-50 (for (-)-lactam)>99 ee[2][4]
2Hydrolysis of (-)-Vince Lactam(-)-Vince lactam, Acid/BaseWaterReflux10-15High-[5]
3Reduction of Amino Acid to Amino AlcoholThis compound, Sodium BorohydrideAq. NaOH, n-butanol-5 to 048299.59[6]
4Condensation with Pyrimidine(1S,4R)-4-amino-2-cyclopentene-1-methanol HCl, N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide, NaHCO₃Isopropyl alcoholReflux24-2651.498.66[6]
5Cyclization and AminationIntermediate from Step 4, Triethyl orthoformate, Cyclopropylaminen-butanol65-70 then 85-903 then 282 (as glutarate salt)98.0[7]
6Final Amination(1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-Cyclopentene-1-methanol, CyclopropylamineEthanol70-98-[8]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-Vince Lactam

This protocol describes a general procedure for the enzymatic resolution of racemic Vince lactam.

  • Suspend (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (1 part by weight) in a phosphate buffer (e.g., 0.2 M, pH 7.4; 5 parts by volume).

  • Add a biocatalyst, such as a specific γ-lactamase or whole cells expressing the enzyme (e.g., 50 mg of wet biomass per 0.1 g of lactam).[2]

  • Stir the suspension at room temperature for 24-72 hours, monitoring the reaction progress by a suitable analytical method (e.g., chiral HPLC).

  • Upon reaching approximately 50% conversion, stop the reaction.

  • Remove the cell mass by filtration (e.g., through celite).

  • Extract the aqueous filtrate with an organic solvent (e.g., dichloromethane, 5 x 10 parts).

  • Combine the organic extracts and dry over a suitable drying agent (e.g., Na₂SO₄).

  • Concentrate the organic phase under reduced pressure to yield the unreacted, optically active (-)-Vince lactam. The hydrolyzed product remains in the aqueous phase.

Protocol 2: Reduction of (1S,4R)-4-Aminocyclopent-2-enecarboxylate to (1S,4R)-4-amino-2-cyclopentene-1-methanol

This protocol details the reduction of the carboxylic acid to the corresponding primary alcohol.

  • To a solution of aqueous sodium hydroxide, add sodium borohydride (0.8000 mol) and cool the mixture to -5 to 0 °C.[6]

  • Add (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate-L-hydrogen tartrate (0.343 mol) portion-wise, maintaining the temperature between -5 to 0 °C.[6]

  • Stir the reaction mixture at this temperature for 4 hours.[6]

  • Adjust the pH of the reaction mixture to 12-13 with an aqueous sodium hydroxide solution.[6]

  • Extract the product into n-butanol at room temperature.[6]

  • Completely distill off the butanol under vacuum at a temperature below 50 °C.[6]

  • The resulting crude amino alcohol can be further purified, for example, by forming a salt (e.g., hydrochloride or tartrate) and recrystallization.

Protocol 3: Synthesis of (1S, 4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol

This protocol describes the condensation and cyclization steps to form the purine intermediate.

  • To a reaction vessel, add ((1S,4R)-4-aminocyclopent-2-enyl)methanol hydrochloride (0.057 mol), sodium bicarbonate (0.094 mol), and isopropyl alcohol (10 volumes).[6]

  • Stir the mixture for 60 minutes at room temperature.[6]

  • Add N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide (0.048 mol) and heat the mixture to reflux for 24-26 hours.[6]

  • Cool the reaction mixture to 70-75 °C and filter to remove inorganic salts.[6]

  • Wash the filter cake with isopropyl alcohol (1 volume).[6]

  • Concentrate the filtrate under vacuum at a temperature below 55 °C to a volume of 3.0-3.5 volumes.[6]

  • Cool the concentrated solution to room temperature and then further cool to 0-5 °C and stir for 1 hour to induce crystallization.[6]

  • Filter the solid product and wash with cold isopropyl alcohol to yield N-[2-amino-4-chloro-6-[[4(S)-(hydroxymethyl)-2-cyclopenten-1(R)-ylamino]pyrimidin-5-yl]formamide.[6]

  • For the cyclization, the intermediate can be dissolved in a suitable solvent like n-butanol. Add triethyl orthoformate and a catalytic amount of acid (e.g., sulfuric acid) and heat to form the purine ring.[7]

Protocol 4: Synthesis of Abacavir

This protocol outlines the final step in the synthesis of Abacavir.

  • To a solution of (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol in a suitable solvent (e.g., ethanol or n-butanol), add cyclopropylamine.[7][8]

  • Heat the reaction mixture to reflux (e.g., 70 °C in ethanol or 85-90 °C in n-butanol) for a specified time (e.g., 2 hours in n-butanol).[7][8]

  • Monitor the reaction for completion by a suitable analytical method (e.g., HPLC).

  • Upon completion, cool the reaction mixture.

  • The product can be isolated and purified by crystallization, potentially after forming a salt such as the succinate or sulfate salt.

Visualizations

The following diagrams illustrate the key aspects of the synthesis of Abacavir.

Abacavir_Synthesis_Pathway A (±)-Vince Lactam B (-)-Vince Lactam A->B Enzymatic Resolution C (1S,4R)-4-Aminocyclopent- 2-enecarboxylic acid B->C Hydrolysis D (1S,4R)-4-amino-2-cyclopentene- 1-methanol C->D Reduction F Condensation Product D->F Condensation E N-(2-amino-4,6-dichloro- 5-pyrimidinyl)formamide E->F G (1S,4R)-4-(2-amino-6-chloro- 9H-purin-9-yl)-2-cyclopentene- 1-methanol F->G Cyclization H Abacavir G->H Amination with Cyclopropylamine

Caption: Synthetic pathway of Abacavir.

Experimental_Workflow start Start: (±)-Vince Lactam step1 Step 1: Enzymatic Resolution - γ-lactamase - Phosphate Buffer start->step1 step2 Step 2: Hydrolysis - Acid or Base step1->step2 (-)-Vince Lactam step3 Step 3: Reduction - Sodium Borohydride step2->step3 (1S,4R)-Amino Acid step4 Step 4: Condensation - Dichloropyrimidine derivative - Base step3->step4 (1S,4R)-Amino Alcohol step5 Step 5: Cyclization & Amination - Triethyl orthoformate - Cyclopropylamine step4->step5 Coupled Intermediate end End: Abacavir step5->end

Caption: Experimental workflow for Abacavir synthesis.:** Experimental workflow for Abacavir synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Resolution of Vince Lactam

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic resolution of Vince lactam. Our aim is to help you overcome common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) of the Desired Vince Lactam Enantiomer

Question: My enzymatic resolution is yielding the desired enantiomer of Vince lactam with low enantiomeric excess. What are the potential causes and how can I improve the enantioselectivity?

Answer: Low enantiomeric excess (ee) is a common issue and typically points to the enzyme hydrolyzing both the desired and undesired enantiomers. This can be due to the inherent properties of the enzyme or suboptimal reaction conditions.

Troubleshooting Steps:

  • Enzyme Selection: The choice of enzyme is critical. Some wild-type γ-lactamases exhibit low enantioselectivity.[1][2] Consider screening different commercially available lactamases or using an engineered enzyme with proven high enantioselectivity (E value > 200).[1]

  • Reaction Monitoring and Control: The enantioselectivity of some enzymes can decrease as the reaction progresses, especially if the preferred enantiomer is depleted.[1] It is crucial to monitor the reaction over time and stop it at the optimal point to maximize the ee of the remaining unreacted enantiomer.

  • pH and Temperature Optimization: Enzyme activity and selectivity are highly dependent on pH and temperature. Perform small-scale optimization experiments to determine the ideal conditions for your specific enzyme. While many lactamases work well at a neutral pH, the optimal temperature can vary. Note that some enzymes may lose stability at higher temperatures.[1]

  • Substrate Concentration: High substrate concentrations can sometimes negatively impact enzyme selectivity. Try running the reaction at different initial concentrations of racemic Vince lactam.

  • Protein Engineering: If you are developing your own enzyme, consider protein engineering strategies such as combinatorial active-site saturation testing to improve enantioselectivity.[1]

Issue 2: Slow or Incomplete Enzymatic Reaction

Question: The enzymatic hydrolysis of my Vince lactam is very slow or stalls before reaching the desired conversion. What could be the problem?

Answer: A slow or incomplete reaction can be caused by several factors, including enzyme inhibition, poor enzyme stability, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Enzyme Activity and Concentration: Ensure that the enzyme you are using is active and that you are using it at an appropriate concentration. If possible, perform an activity assay on the enzyme batch before starting your experiments. You may need to increase the enzyme loading.

  • Product Inhibition: The hydrolyzed product of the reaction, a γ-amino acid, can be inhibitory to the enzyme at high concentrations. If you suspect product inhibition, you can try to remove the product as it is formed, for example, by using a two-phase system or by performing the reaction in a continuous flow setup.

  • pH Shift During Reaction: The hydrolysis of the lactam produces an amino acid, which can alter the pH of the reaction medium. This pH shift can move the reaction conditions away from the enzyme's optimum, leading to a decrease in reaction rate. Use a buffered solution to maintain a stable pH throughout the reaction. A phosphate buffer is commonly used.[3]

  • Enzyme Stability: The enzyme may not be stable under your experimental conditions for the duration of the reaction. Consider enzyme immobilization, which can improve stability and allow for easier reuse of the biocatalyst.[4]

Issue 3: Formation of Undefined Impurities

Question: I am observing unexpected peaks in my HPLC or GC analysis that do not correspond to either enantiomer of Vince lactam or the hydrolyzed product. What could be the source of these impurities?

Answer: While the primary reaction is the hydrolysis of the lactam ring, other side reactions or degradation of the starting material or product can occur, although this is not widely reported in the context of the enzymatic reaction itself.

Troubleshooting Steps:

  • Purity of Starting Material: Verify the purity of your racemic Vince lactam. Impurities in the starting material will be carried through the process. Companies like Alfa Omega Pharma supply Vince Lactam impurity reference standards, indicating that such impurities are a consideration in industrial settings.

  • Chemical Degradation: Vince lactam, like other lactams, can be susceptible to chemical hydrolysis at extreme pH values or high temperatures. Ensure that your reaction and work-up conditions are mild. The stability of β-lactams, a related class of compounds, is known to be affected by pH, temperature, and solvents.

  • Enzyme Promiscuity: Some enzymes may exhibit promiscuous activities, catalyzing unexpected side reactions. This is less common for well-characterized lactamases but can be a possibility with newly discovered or engineered enzymes. If you suspect this, you may need to re-purify your enzyme to remove any contaminating enzymes or perform detailed structural elucidation of the side products.

  • Analytical Method: Ensure that your analytical method (e.g., HPLC, GC) is not causing on-column degradation of your sample.

Data Presentation

Table 1: Performance of Selected γ-Lactamases in the Resolution of Vince Lactam

EnzymeSource OrganismEngineered/Wild-TypeKey CharacteristicEnantiomeric Ratio (E)Reference
(+)-γ-lactamaseMicrobacterium hydrocarbonoxydansWild-TypeHigh activity, poor enantioselectivity and thermostability-[1]
Val54Ser mutantMicrobacterium hydrocarbonoxydansEngineeredImproved enantioselectivity> 200[1]
Val54Leu mutantMicrobacterium hydrocarbonoxydansEngineeredImproved enantioselectivity> 200[1]
MiteLMicrobacterium testaceumWild-TypeHigh activity, poor enantioselectivity6.3 ± 0.2[2]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Resolution of Racemic Vince Lactam

This protocol is a general guideline and may require optimization for your specific enzyme and experimental setup.

  • Preparation of Reaction Mixture:

    • Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.0).

    • Suspend racemic Vince lactam in the buffer to the desired concentration (e.g., 10 mg/mL).

    • Equilibrate the substrate suspension to the desired reaction temperature (e.g., 30°C).

  • Enzymatic Reaction:

    • Add the γ-lactamase (as a lyophilized powder, cell-free extract, or immobilized enzyme) to the substrate suspension. The optimal enzyme loading needs to be determined experimentally.

    • Stir the reaction mixture at a constant temperature.

  • Reaction Monitoring:

    • At regular intervals, withdraw a small aliquot of the reaction mixture.

    • Quench the reaction immediately, for example, by adding a strong acid or an organic solvent like acetonitrile.

    • Centrifuge the sample to remove any precipitated protein.

    • Analyze the supernatant by chiral HPLC to determine the conversion and the enantiomeric excess of the substrate and product.

  • Work-up:

    • Once the desired conversion and ee are reached, stop the reaction by denaturing the enzyme (e.g., by adjusting the pH or by filtration if the enzyme is immobilized).

    • Remove the enzyme by filtration or centrifugation.

    • Extract the unreacted Vince lactam from the aqueous solution using an organic solvent such as dichloromethane or ethyl acetate.[3]

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched Vince lactam.

Protocol 2: Chiral HPLC Analysis of Vince Lactam Enantiomers

This is an example method. The specific column and mobile phase should be optimized for your system.

  • Column: A chiral stationary phase column suitable for the separation of lactams (e.g., a polysaccharide-based chiral column).

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where Vince lactam absorbs (e.g., 210 nm).

  • Injection Volume: 10-20 µL.

  • Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Visualizations

EnzymaticResolutionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up racemic_vince Racemic Vince Lactam reaction_vessel Enzymatic Resolution racemic_vince->reaction_vessel buffer Buffer Solution buffer->reaction_vessel enzyme γ-Lactamase enzyme->reaction_vessel monitoring Reaction Monitoring (Chiral HPLC) reaction_vessel->monitoring Aliquots workup Reaction Quenching & Work-up reaction_vessel->workup monitoring->reaction_vessel Continue/Stop product Enantiopure Vince Lactam workup->product hydrolyzed Hydrolyzed Product workup->hydrolyzed

Caption: Workflow for the enzymatic resolution of Vince lactam.

TroubleshootingLowEE cluster_enzyme Enzyme-Related Issues cluster_conditions Reaction Condition Issues start Low Enantiomeric Excess (ee) enzyme_selectivity Inherent Low Selectivity of Enzyme start->enzyme_selectivity reaction_time Over-reaction: Depletion of Preferred Enantiomer start->reaction_time ph_temp Suboptimal pH or Temperature start->ph_temp enzyme_engineering Consider Engineered Enzyme (E > 200) enzyme_selectivity->enzyme_engineering Solution optimize_time Monitor Reaction and Stop at Optimal Time reaction_time->optimize_time Solution optimize_ph_temp Optimize pH and Temperature ph_temp->optimize_ph_temp Solution

Caption: Troubleshooting guide for low enantiomeric excess.

FactorsAffectingResolution center Enzymatic Resolution Outcome (Conversion & ee) enzyme Enzyme Properties selectivity Enantioselectivity (E value) enzyme->selectivity stability Stability (pH, Temp) enzyme->stability conditions Reaction Conditions ph pH conditions->ph temp Temperature conditions->temp time Reaction Time conditions->time substrate Substrate concentration Concentration substrate->concentration purity Purity substrate->purity selectivity->center stability->center ph->center temp->center time->center concentration->center purity->center

References

Improving enantiomeric excess in chiral resolution of aminocyclopentene carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the enantiomeric excess (ee) during the chiral resolution of aminocyclopentene carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is chiral resolution and why is it important for aminocyclopentene carboxylic acid?

A1: Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, pure enantiomers.[1] Enantiomers are non-superimposable mirror-image molecules that can have significantly different biological activities.[2][3] For aminocyclopentene carboxylic acid, which is a precursor for bioactive compounds like Carbovir, an antiviral drug, separating the enantiomers is critical because often only one enantiomer possesses the desired therapeutic effect while the other might be inactive or even cause adverse effects.[2][4]

Q2: What are the most common methods for the chiral resolution of carboxylic acids?

A2: The most common methods include:

  • Diastereomeric Salt Crystallization: This classic technique involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (the resolving agent).[1][5] This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[6][7]

  • Enzymatic Resolution: This method uses enzymes, such as lipases, which selectively catalyze a reaction with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[8][9] This allows for the separation of the reacted and unreacted enantiomers.

  • Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to separate the enantiomers based on their differential interactions with the CSP.[10][11]

Q3: How do I choose the right chiral resolving agent for diastereomeric salt crystallization?

A3: The ideal resolving agent should form a stable diastereomeric salt that crystallizes well and has a significant solubility difference between the two diastereomers in a chosen solvent.[7][12] Commonly used resolving agents for racemic acids are enantiomerically pure chiral bases like brucine, strychnine, quinine, and synthetic amines such as (R)-1-phenylethylamine.[5][13] The selection is often empirical, and screening several resolving agents and solvents is a standard practice to find the optimal conditions.[1][7]

Q4: Can the unwanted enantiomer be recycled?

A4: Yes, recycling the unwanted enantiomer is a key strategy for improving the overall process efficiency and yield.[1] This can be achieved through a process called racemization, where the unwanted enantiomer is converted back into the racemic mixture.[14] This allows it to be reintroduced into the resolution process, a strategy known as Resolution-Racemization-Recycle (RRR).[1]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) after Diastereomeric Salt Crystallization

Q: My enantiomeric excess is consistently low after crystallization. What factors should I investigate?

A: Low enantiomeric excess in classical resolutions often points to issues in the crystallization process. Here are the key areas to troubleshoot:

  • Co-precipitation: The more soluble diastereomeric salt may be precipitating along with the desired, less soluble salt.[12]

    • Solution: Slow down the crystallization process. Rapid cooling often leads to impurity inclusion. Try a more gradual temperature gradient or allow the solution to cool to room temperature slowly before further cooling.

  • Solvent Choice: The solvent system is critical. An inappropriate solvent may not provide a sufficient solubility difference between the diastereomers.[6][12]

    • Solution: Conduct a solvent screening. Test a range of solvents with varying polarities. Sometimes, a mixture of solvents provides the best results.[7]

  • Stoichiometry of Resolving Agent: Using an incorrect molar ratio of the resolving agent can lead to incomplete salt formation or the formation of different salt complexes.[12][15]

    • Solution: Systematically vary the molar equivalents of the resolving agent. While a 1:1 ratio is a common starting point, ratios from 0.4 to 1.0 equivalents (based on the racemic acid) have been reported to be effective.[4]

  • Temperature Control: The solubility of diastereomeric salts is highly dependent on temperature.[12]

    • Solution: Optimize the crystallization temperature. Also, ensure the filtration is performed at the optimized temperature to prevent the desired salt from redissolving or the undesired salt from precipitating.

  • Purity of Reagents: The purity of both the racemic acid and the resolving agent is crucial. Impurities can interfere with crystal formation.

    • Solution: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary.

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// Invisible edges for alignment {rank=same; check_purity; check_stoichiometry; screen_solvents; optimize_temp;} } .dot Caption: Troubleshooting workflow for low enantiomeric excess.

Issue 2: Poor or No Crystallization

Q: I've mixed my racemic acid and resolving agent, but no crystals are forming. What can I do?

A: Failure to crystallize can be due to several factors related to supersaturation and nucleation.

  • Solution is Undersaturated: The concentration of the diastereomeric salt may be too low to crystallize.

    • Solution: Carefully evaporate some of the solvent to increase the concentration. Be cautious not to evaporate too much, which could cause rapid precipitation of both diastereomers.

  • Lack of Nucleation Sites: Crystallization requires a starting point (a nucleus).

    • Solution: Try adding seed crystals of the desired diastereomeric salt if they are available.[4] Alternatively, gently scratching the inside of the flask with a glass rod can sometimes induce nucleation.

  • Inappropriate Solvent: The chosen solvent may be too good at solvating the diastereomeric salt, preventing it from crystallizing.

    • Solution: Try adding an "anti-solvent" – a solvent in which the salt is insoluble – dropwise until the solution becomes slightly turbid, then allow it to stand.

Data Presentation

Table 1: Examples of Enzymatic Resolution of Aminocyclopentene Derivatives

SubstrateEnzymeResultEnantiomeric Excess (ee)ConversionReference
cis-N-(benzylcarbamoyl)-4-aminocyclopent-2-enolCandida antarctica B lipaseAcetate product90%~40%[8],[16]
cis-N-(benzylcarbamoyl)-4-aminocyclopent-2-enolPseudomonas species lipaseAcetate product92%~40%[8],[16]
cis-N-acetyl-4-aminocyclopent-2-enol 1-O-acetateElectric eel acetylcholine esteraseHydrolyzed alcohol product and remaining acetate92% (99% after recrystallization)~40%[8],[16]

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization

This protocol provides a general framework. Optimal conditions must be determined empirically for each specific aminocyclopentene carboxylic acid derivative.[6]

Materials:

  • Racemic aminocyclopentene carboxylic acid derivative

  • Chiral resolving agent (e.g., (R)-α-methylbenzylamine)[4]

  • Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, and mixtures with water)

  • Heating/stirring plate, reflux condenser, crystallization dish

  • Filtration apparatus (Büchner funnel)

  • Analytical equipment for ee determination (e.g., Chiral HPLC)

Procedure:

  • Salt Formation and Solvent Screening:

    • Dissolve a known amount of the racemic acid in a minimal amount of a heated trial solvent.

    • In a separate flask, dissolve 0.5-1.0 molar equivalents of the chiral resolving agent in the same solvent.

    • Slowly add the resolving agent solution to the heated acid solution with stirring.

    • Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator. Observe for crystal formation.

  • Isolation of Diastereomeric Salt:

    • If crystals form, isolate them by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent.[4]

    • Dry the crystals.

  • Liberation of the Enantiomer:

    • Dissolve the isolated diastereomeric salt in water.

    • Hydrolyze the salt by adding a base (e.g., NaOH) to convert the carboxylic acid to its salt and release the chiral resolving agent.[4]

    • Extract the liberated chiral resolving agent with an organic solvent (e.g., ether). The resolving agent can be recovered and reused.[4]

    • Acidify the remaining aqueous layer with a mineral acid (e.g., HCl) to precipitate the optically active aminocyclopentene carboxylic acid.

    • Isolate the pure enantiomer by filtration, wash with cold water, and dry.

  • Analysis:

    • Determine the enantiomeric excess of the product using an appropriate analytical technique, such as chiral HPLC.

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// Edges start -> dissolve; dissolve -> crystallize; crystallize -> filtrate; filtrate -> crystals [label="Solid"]; filtrate -> mother_liquor [label="Liquid"]; crystals -> liberate; liberate -> product; mother_liquor -> recycle; } .dot Caption: General workflow for chiral resolution via crystallization.

Protocol 2: Enzymatic Resolution (Kinetic Resolution)

This protocol is based on the selective enzymatic acetylation of an aminocyclopentenol, a common precursor.

Materials:

  • Racemic aminocyclopentenol derivative

  • Enzyme (e.g., Candida antarctica lipase B)[8][16]

  • Acylating agent (e.g., vinyl acetate)

  • Appropriate buffer solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Separation equipment (e.g., separatory funnel, column chromatography)

Procedure:

  • Enzymatic Reaction:

    • Dissolve the racemic aminocyclopentenol in an appropriate organic solvent.

    • Add the enzyme (often immobilized on a solid support) and the acylating agent.

    • Stir the mixture at a controlled temperature (e.g., room temperature).

  • Monitoring the Reaction:

    • Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by TLC or HPLC) to determine the conversion rate. The goal is typically to stop the reaction at or near 50% conversion for the highest possible ee of both the product and the remaining starting material.

  • Workup and Separation:

    • Once the desired conversion is reached, filter off the enzyme.

    • Remove the solvent under reduced pressure.

    • Separate the acetylated product from the unreacted alcohol using standard techniques like column chromatography.

  • Analysis:

    • Determine the enantiomeric excess of both the isolated product and the recovered starting material using chiral HPLC.

References

Technical Support Center: Troubleshooting Incomplete Boc Protection of Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the incomplete N-tert-butoxycarbonyl (Boc) protection of sterically hindered amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Boc protection of hindered amino acids?

Incomplete Boc protection of sterically hindered amino acids is a common issue primarily stemming from the following factors:

  • Steric Hindrance: The bulky nature of the amino acid's side chain can physically impede the approach of the Boc anhydride ((Boc)₂O) to the nitrogen atom of the amino group.

  • Reduced Nucleophilicity of the Amine: The electronic environment and steric bulk around the amino group can decrease its nucleophilicity, making it less reactive towards (Boc)₂O.

  • Inadequate Reagents or Reaction Conditions: Standard Boc protection protocols are often not robust enough for hindered substrates. This can be due to the use of a weak base, insufficient reaction time or temperature, or an inappropriate solvent.

  • Side Reactions: In some cases, side reactions can consume the starting material or the Boc anhydride, leading to lower yields of the desired product. For instance, with highly hindered amines, the formation of isocyanates can sometimes be observed.[]

  • Hydrolysis of Boc Anhydride: The presence of water in the reaction mixture can lead to the hydrolysis of (Boc)₂O, reducing its effective concentration and leading to incomplete reactions.

Q2: What alternative methods can be employed for the Boc protection of challenging hindered amino acids?

For hindered amino acids that are resistant to standard Boc protection protocols, several more effective methods can be utilized:

  • Use of a Catalytic Amount of 4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective acylation catalyst that can significantly accelerate the rate of Boc protection, even for hindered amines.[2][3]

  • Employing a More Reactive Boc Donating Reagent: Reagents such as 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) are more reactive than (Boc)₂O and can be used to protect sterically hindered amino groups in high yields.[4][5]

  • Utilization of Stronger Bases: For exceptionally hindered amines, the use of strong bases like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) can facilitate the deprotonation of the amino group, thereby increasing its nucleophilicity and reactivity towards (Boc)₂O.[]

  • Silyl Protection Strategy: A two-step approach involving the initial silylation of the amino acid to form a more reactive intermediate, followed by reaction with (Boc)₂O, can be highly effective.[6]

Q3: How can I monitor the progress of the Boc protection reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC). A spot corresponding to the starting amino acid should gradually be replaced by a new, less polar spot corresponding to the Boc-protected product. Staining with ninhydrin can be particularly useful, as it will stain the free amino group of the starting material but not the protected product.

Troubleshooting Guide

Problem: The Boc protection of my hindered amino acid is incomplete, resulting in a low yield of the desired product.

Troubleshooting Workflow

troubleshooting_workflow cluster_workflow Troubleshooting Incomplete Boc Protection start Incomplete Reaction / Low Yield check_reagents Verify Reagent Purity and Stoichiometry (Amino Acid, (Boc)₂O, Base) start->check_reagents optimize_conditions Optimize Reaction Conditions (Increase Temperature and/or Reaction Time) check_reagents->optimize_conditions Reagents OK change_base Use a Stronger Base or Add a Catalyst (e.g., DMAP) optimize_conditions->change_base Still Incomplete success Successful Boc Protection optimize_conditions->success Reaction Complete alternative_reagent Employ a More Reactive Boc Reagent (e.g., Boc-ON) change_base->alternative_reagent Still Incomplete change_base->success Protocol Successful strong_base Consider a Strong Base Protocol (e.g., NaH, NaHMDS) for highly hindered cases alternative_reagent->strong_base Still Incomplete alternative_reagent->success Protocol Successful strong_base->success Protocol Successful

Caption: A stepwise guide to troubleshooting incomplete Boc protection.

Quantitative Data Summary

The following table provides a comparison of different methods for the Boc protection of the hindered amino acid, 2-aminoisobutyric acid (Aib), a common model for sterically hindered systems.

MethodBoc ReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference(s)
Standard Method(Boc)₂ONaOHDioxane/Water201680-90[7]
DMAP Catalysis(Boc)₂OEt₃N / DMAP (cat.)THFRoom Temp12>90[2][3]
Boc-ON ReagentBoc-ONEt₃NDioxane/WaterRoom Temp2>95[4][5]
Silyl ProtectionTMS-Cl, (Boc)₂OEt₃NTHF15-20 to 602-382[6]

Experimental Protocols

Protocol 1: Standard Boc Protection

This method is a common starting point for the Boc protection of amino acids.

  • Dissolution: Dissolve the amino acid (1.0 equiv.) in a 1:1 mixture of 1,4-dioxane and 1N aqueous sodium hydroxide.

  • Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv.) to the solution.

  • Reaction: Stir the mixture at room temperature for 16-24 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with a cold 1N HCl or KHSO₄ solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.[7]

Protocol 2: DMAP-Catalyzed Boc Protection

This enhanced protocol is suitable for moderately hindered amino acids.

  • Dissolution: Dissolve the hindered amino acid (1.0 equiv.) and 4-(dimethylamino)pyridine (DMAP) (0.1 equiv.) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base Addition: Add triethylamine (Et₃N) (1.2 equiv.).

  • Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv.) to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 3: Boc Protection using Boc-ON

This protocol is highly effective for very hindered amino acids.

  • Dissolution: Dissolve the hindered amino acid (1.0 equiv.) and triethylamine (1.5 equiv.) in a 1:1 mixture of dioxane and water.[4]

  • Addition of Boc-ON: Add 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) (1.1 equiv.) to the solution with stirring.[4]

  • Reaction: Continue stirring at room temperature. The reaction is typically complete within 1-4 hours.[4]

  • Extraction of By-product: Dilute the reaction mixture with water and extract with ethyl acetate or ether to remove the oxime by-product.[4]

  • Acidification: Acidify the aqueous layer to pH 2-3 with a cold 5% citric acid solution.[4]

  • Product Extraction: Immediately extract the product with ethyl acetate (3 x volumes).[4]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate to dryness to obtain the Boc-protected amino acid.[4]

Signaling Pathways and Logical Relationships

The following diagram illustrates the key chemical transformations and influencing factors in the Boc protection of a hindered amino acid.

Boc_Protection_Pathway cluster_reaction Boc Protection Reaction AminoAcid Hindered Amino Acid (R-NH₂) Reaction Protection Reaction AminoAcid->Reaction BocReagent Boc Reagent ((Boc)₂O or Boc-ON) BocReagent->Reaction Base Base (e.g., NaOH, Et₃N) Base->Reaction Activates Amine Catalyst Catalyst (e.g., DMAP) Catalyst->Reaction Accelerates Reaction ProtectedAA Boc-Protected Amino Acid (Boc-NH-R) Reaction->ProtectedAA

Caption: General pathway for the Boc protection of a hindered amino acid.

References

Technical Support Center: Mitsunobu Reaction in Carbocyclic Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Mitsunobu reaction for the synthesis of carbocyclic nucleosides.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed in the Mitsunobu reaction during carbocyclic nucleoside synthesis?

A1: The two most prevalent by-products are triphenylphosphine oxide (TPPO) and the reduced form of the azodicarboxylate reagent, typically diethyl hydrazodicarboxylate (when DEAD is used) or diisopropyl hydrazodicarboxylate (when DIAD is used).[1] These by-products are formed in stoichiometric amounts and their removal can often complicate product purification.[1]

Q2: What are the common side reactions that can lower the yield of the desired carbocyclic nucleoside?

A2: Besides the formation of the main by-products, several side reactions can occur:

  • Elimination: The activated alcohol intermediate can undergo elimination to form an olefin, particularly with sterically hindered secondary alcohols.[2]

  • N7 vs. N9 Alkylation of Purines: When using purine nucleobases, a mixture of N9 and N7 regioisomers can be formed. While the N9 isomer is typically the desired product for carbocyclic nucleosides, the N7 isomer is a common side product.[1]

  • Reaction with Azodicarboxylate: If the nucleophile (the purine or pyrimidine base) is not sufficiently acidic (pKa > 11), the azodicarboxylate itself can act as a nucleophile, leading to undesired adducts.[3]

  • β-Addition: In carbocyclic systems with an α,β-unsaturated alcohol, the nucleobase may undergo a β-addition, leading to a mixture of diastereomers.[2]

Q3: How can I minimize the formation of by-products and side products?

A3: Several strategies can be employed:

  • Reagent Purity: Ensure the purity of all reagents, especially the phosphine and azodicarboxylate, as impurities can lead to side reactions.

  • Order of Addition: The order of reagent addition can be critical. A common and often successful method is to dissolve the alcohol, nucleobase, and triphenylphosphine in an anhydrous solvent and then slowly add the azodicarboxylate at a low temperature (e.g., 0 °C).[4]

  • Solvent Choice: Anhydrous THF is a commonly used solvent that often gives good results.[1][4][5] In some cases, changing the solvent can influence the outcome; for example, using THF over acetonitrile has been shown to reduce elimination side reactions.[2]

  • Temperature Control: Maintaining a low temperature during the addition of the azodicarboxylate can help to control the reaction rate and minimize side reactions. The reaction is then typically allowed to warm to room temperature.[4]

Q4: What are the best practices for purifying the desired carbocyclic nucleoside from the reaction by-products?

A4: Purification can be challenging due to the similar polarities of the product and by-products. Common methods include:

  • Column Chromatography: Silica gel chromatography is the most common method for purification.[6]

  • Crystallization: If the product is crystalline, this can be an effective purification method.

  • Modified Reagents: Using polymer-supported triphenylphosphine can simplify purification, as the resulting phosphine oxide can be removed by filtration.[5]

  • Work-up Procedures: Specific aqueous work-ups can help remove some of the by-products. For instance, washing with a dilute acid can sometimes help in removing the basic hydrazine by-product.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Impure or degraded reagents (phosphine, azodicarboxylate). 2. Insufficiently acidic nucleobase (pKa > 11). 3. Steric hindrance around the alcohol or nucleophile. 4. Incorrect order of reagent addition. 5. Wet solvent or reagents.1. Use fresh, high-purity reagents. 2. Consider using a stronger base to deprotonate the nucleobase or use a more reactive derivative of the nucleobase. 3. Increase reaction temperature and/or time. Consider using a less sterically hindered phosphine or azodicarboxylate. 4. Try pre-forming the betaine by mixing the phosphine and azodicarboxylate before adding the alcohol and nucleobase. 5. Use anhydrous solvents and dry reagents thoroughly.
Formation of N7 Isomer in Purine Synthesis The N7 position of the purine is also nucleophilic.1. Optimize reaction conditions (solvent, temperature) to favor N9 alkylation. 2. Consider protecting the N7 position if possible, though this adds extra steps. 3. Carefully separate the isomers using chromatography.
Significant Amount of Elimination By-product (Olefin) The activated alcohol is prone to E2 elimination, especially with hindered secondary alcohols.1. Use a less hindered base if one is used. 2. Run the reaction at a lower temperature. 3. Change the solvent; for example, THF is often better than acetonitrile at suppressing elimination.[2]
Difficulty in Separating Product from Triphenylphosphine Oxide (TPPO) TPPO has a polarity that can be similar to that of the desired nucleoside product.1. Optimize chromatographic conditions (e.g., try different solvent systems or gradients). 2. Use polymer-supported triphenylphosphine, allowing for removal of the oxide by filtration. 3. Convert TPPO to a more polar or less soluble derivative through a specific workup (e.g., oxidation with H₂O₂ followed by filtration through silica gel).[1]

Quantitative Data

Direct quantitative comparison of product-to-by-product ratios is not commonly reported in the literature. However, the following table summarizes the reported yields for the synthesis of various carbocyclic nucleosides using the Mitsunobu reaction, highlighting the influence of different nucleobases and reaction conditions.

Nucleobase Alcohol Reagents Solvent Conditions N9-Product Yield (%) N7-Product Yield (%) Reference
6-ChloropurineCyclopentanol derivativePPh₃, DIADTHF0 °C to RT, 24h5515[7]
6-ChloropurineProtected cyclopentenolPPh₃, DIADTHF0 °C to 50 °C, 24h6221[7]
N⁶-BenzoyladenineCyclopentanolPPh₃, DEADDioxaneRT, 18h75Not Reported[8]
2-Amino-6-chloropurineCyclopentanolPPh₃, DIADTHF70 °C, 12h>90Not Reported[9]
N³-BenzoylthymineCyclopentanolPPh₃, DEADDioxaneRT, 18h47-52N/A[8]

Experimental Protocols

General Protocol for Mitsunobu Reaction in Carbocyclic Nucleoside Synthesis [6]

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carbocyclic alcohol (1.0 eq), the nucleobase (1.0-1.2 eq), and triphenylphosphine (1.2-1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2-1.5 eq) in anhydrous THF dropwise to the reaction mixture over 15-30 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • The crude residue can be directly purified by silica gel column chromatography.

    • Alternatively, an aqueous work-up can be performed. Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate or dichloromethane and methanol) to isolate the desired carbocyclic nucleoside.

Visualizations

Mitsunobu Reaction Mechanism and By-product Formation

Mitsunobu_Byproducts PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DIAD DIAD DIAD->Betaine ROH Carbocyclic Alcohol (R-OH) Alkoxyphosphonium Alkoxyphosphonium Salt ROH->Alkoxyphosphonium NuH Nucleobase (Nu-H) Nu_anion Nucleobase Anion (Nu⁻) NuH->Nu_anion deprotonation Betaine->Alkoxyphosphonium Betaine->Nu_anion Hydrazine Hydrazine By-product Betaine->Hydrazine Product Carbocyclic Nucleoside (R-Nu) Alkoxyphosphonium->Product TPPO Triphenylphosphine Oxide (TPPO) Alkoxyphosphonium->TPPO Nu_anion->Product

Caption: Key pathways in the Mitsunobu reaction leading to the desired product and major by-products.

Troubleshooting Logic for Low Product Yield

Troubleshooting_Yield Start Low Yield of Carbocyclic Nucleoside CheckReagents Check Reagent Purity and Dryness Start->CheckReagents CheckConditions Review Reaction Conditions CheckReagents->CheckConditions Reagents OK PurifyReagents Use Fresh/Purified Reagents and Anhydrous Solvents CheckReagents->PurifyReagents Impurities/ Moisture Found CheckSideReactions Analyze for Side Products CheckConditions->CheckSideReactions Conditions OK OptimizeConditions Optimize Temp, Order of Addition, and Solvent CheckConditions->OptimizeConditions Suboptimal Conditions AddressSideReactions Modify Conditions to Minimize Elimination or N7-Alkylation CheckSideReactions->AddressSideReactions Side Products Detected SuccessfulReaction Improved Yield PurifyReagents->SuccessfulReaction OptimizeConditions->SuccessfulReaction AddressSideReactions->SuccessfulReaction

Caption: A logical workflow for troubleshooting low yields in the Mitsunobu reaction for carbocyclic nucleoside synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Coupling (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid with Nucleobases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of carbocyclic nucleoside analogs by coupling derivatives of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid with various nucleobases. This guide is intended to assist researchers in optimizing their reaction conditions, overcoming common challenges, and ensuring the successful synthesis of these important therapeutic candidates.

Frequently Asked Questions (FAQs)

Q1: What is the key starting material for the synthesis of this compound and its derivatives?

A1: The primary chiral precursor for this compound is the (-)-Vince lactam, chemically known as (-)-2-azabicyclo[2.2.1]hept-5-en-3-one.[1][2] This versatile building block is extensively used in the synthesis of various carbocyclic nucleoside analogs, including the anti-HIV drugs Abacavir and Carbovir.[1]

Q2: What are the primary methods for coupling the aminocyclopentene moiety with nucleobases?

A2: The two most prevalent and effective strategies for forming the crucial carbon-nitrogen bond between the aminocyclopentene ring and the nucleobase are the Mitsunobu reaction and palladium-catalyzed cross-coupling reactions. The Mitsunobu reaction typically involves the coupling of a cyclopentenol derivative with a nucleobase under the action of a phosphine and an azodicarboxylate.[3] Palladium-catalyzed methods, such as the Suzuki or Stille coupling, are also powerful techniques for this transformation.[4]

Q3: Why are protecting groups necessary for the nucleobases during the coupling reaction?

A3: Nucleobases such as adenine, guanine, and cytosine possess exocyclic amino groups that are nucleophilic and can lead to undesired side reactions during the coupling process. To ensure that the coupling occurs at the desired nitrogen atom of the heterocyclic ring (N9 for purines, N1 for pyrimidines), these exocyclic amines must be protected.[] Common protecting groups for this purpose include benzoyl (Bz), isobutyryl (iBu), and acetyl (Ac).[]

Q4: Is it necessary to protect the functional groups on the this compound derivative?

A4: Yes, protection of the functional groups on the cyclopentene ring is critical. The carboxylic acid is often converted to a hydroxymethyl group through reduction, and this primary alcohol, along with any other hydroxyl groups on the ring, should be protected to prevent them from participating in side reactions. Silyl protecting groups, such as tert-butyldimethylsilyl (TBDMS), are commonly employed for their stability and ease of removal.[6]

Q5: What are common challenges encountered during the synthesis of these carbocyclic nucleoside analogs?

A5: Common challenges include low yields, the formation of regioisomers (e.g., N7 vs. N9 substitution in purines), and difficulties in purification.[7] Low yields can often be attributed to steric hindrance, suboptimal reaction conditions, or the decomposition of sensitive reagents. The formation of regioisomers is a persistent issue in purine chemistry, and purification can be complicated by the similar polarities of the desired product and byproducts.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient activation of the coupling partners. 2. Steric hindrance from bulky protecting groups. 3. Decomposition of reagents (e.g., Mitsunobu reagents). 4. Inappropriate solvent or temperature.1. For Mitsunobu reactions, ensure anhydrous conditions and fresh reagents. For palladium-catalyzed couplings, screen different ligands and bases. 2. Consider using smaller protecting groups if possible, or optimize the reaction time and temperature to overcome steric barriers. 3. Use freshly opened or purified reagents. For Mitsunobu reactions, adding the azodicarboxylate slowly at low temperatures can improve yields. 4. Screen a range of solvents with varying polarities. For palladium couplings, dioxane and DMF are common choices. Temperature optimization is crucial and should be determined empirically for each specific reaction.
Formation of Regioisomers (e.g., N7 vs. N9 in Purines) 1. The inherent electronic properties of the purine ring can lead to alkylation at multiple nitrogen atoms. 2. The choice of coupling method and reaction conditions can influence regioselectivity.1. Protecting the purine at specific positions can direct the coupling to the desired nitrogen. 2. Palladium-catalyzed couplings often offer better regioselectivity than other methods. Optimization of the ligand and reaction conditions can further enhance selectivity. In some cases, separation of the isomers by chromatography is necessary.
Side Reactions (e.g., elimination, hydrolysis) 1. Presence of moisture or protic solvents can lead to hydrolysis of activated intermediates. 2. Strong basic or acidic conditions can cause elimination or degradation of the product.1. Ensure all glassware is oven-dried and use anhydrous solvents. Perform reactions under an inert atmosphere (e.g., argon or nitrogen). 2. Use milder bases (e.g., cesium carbonate instead of stronger bases in palladium couplings). For deprotection steps, carefully control the pH and temperature.
Difficulty in Product Purification 1. Similar polarity of the product and byproducts (e.g., triphenylphosphine oxide from Mitsunobu reaction). 2. Presence of regioisomers.1. For Mitsunobu byproducts, precipitation from a nonpolar solvent or specialized chromatography techniques can be effective. 2. High-performance liquid chromatography (HPLC) may be required to separate closely related isomers. Careful optimization of the chromatographic conditions (solvent system, stationary phase) is essential.[7]

Quantitative Data on Coupling Reactions

The following tables summarize typical reaction conditions and reported yields for the coupling of aminocyclopentene derivatives with various nucleobases. Note that yields are highly dependent on the specific substrates, protecting groups, and reaction conditions.

Table 1: Palladium-Catalyzed Coupling of Aminocyclopentene Derivatives with Halogenated Purines

NucleobaseHalogenPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
6-ChloropurineClPd(OAc)₂XantphosCs₂CO₃Toluene10012-2460-85[4]
6-BromopurineBrPd(OAc)₂XantphosCs₂CO₃Toluene1008-1670-90[4]
2-Amino-6-chloropurineClPd₂(dba)₃BINAPNaOtBuToluene11018~75

Table 2: Mitsunobu Coupling of Cyclopentenol Derivatives with Nucleobases

NucleobasePhosphineAzodicarboxylateSolventTemp (°C)Time (h)Yield (%)
AdeninePPh₃DEADTHF0 to RT1260-75[3]
6-ChloropurinePPh₃DIADDioxane0 to RT1665-80
UracilPPh₃DIADTHF0 to RT2450-70
5-FluorouracilPPh₃DEADDMF0 to RT1855-75

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Coupling of an Aminocyclopentene Derivative with 6-Chloropurine

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Protected (1S,4R)-4-aminocyclopent-2-enyl derivative (1.0 eq)

  • 6-Chloropurine (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.1 eq)

  • Xantphos (0.15 eq)

  • Cesium carbonate (Cs₂CO₃, 2.0 eq)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add the protected aminocyclopentene derivative, 6-chloropurine, cesium carbonate, palladium(II) acetate, and Xantphos.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: General Procedure for Mitsunobu Coupling of a Cyclopentenol Derivative with N-Benzoyl-Adenine

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Protected (1S,4R)-4-hydroxycyclopent-2-enyl derivative (1.0 eq)

  • N-Benzoyl-adenine (1.5 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, dissolve the protected cyclopentenol derivative, N-benzoyl-adenine, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent prior to chromatography.

Visualizations

Experimental Workflow for Carbocyclic Nucleoside Synthesis

G cluster_0 Precursor Synthesis cluster_1 Nucleobase Preparation cluster_2 Coupling Reaction cluster_3 Final Product vince_lactam (-)-Vince Lactam amino_acid (1S,4R)-4-Aminocyclopent -2-enecarboxylic acid vince_lactam->amino_acid Hydrolysis amino_alcohol Protected Amino Alcohol Derivative amino_acid->amino_alcohol Protection & Reduction coupling Coupling Reaction (e.g., Pd-catalyzed or Mitsunobu) amino_alcohol->coupling nucleobase Purine / Pyrimidine (e.g., 6-Chloropurine) protected_nucleobase Protected Nucleobase (e.g., N-Benzoyl Adenine) nucleobase->protected_nucleobase Protection of Exocyclic Amines protected_nucleobase->coupling protected_analog Protected Carbocyclic Nucleoside Analog coupling->protected_analog final_product Final Carbocyclic Nucleoside Analog protected_analog->final_product Deprotection

Caption: General workflow for the synthesis of carbocyclic nucleoside analogs.

Troubleshooting Logic for Low Yield in Coupling Reactions

G decision decision action action issue issue start Low Yield in Coupling Reaction check_reagents Are reagents fresh and anhydrous? start->check_reagents yes_reagents yes_reagents check_reagents->yes_reagents Yes no_reagents Use fresh/purified reagents and anhydrous solvents. check_reagents->no_reagents No check_conditions Have reaction conditions (temp, time, conc.) been optimized? yes_reagents->check_conditions yes_conditions yes_conditions check_conditions->yes_conditions Yes no_conditions Systematically vary temperature, reaction time, and concentration. check_conditions->no_conditions No check_method Is the chosen coupling method appropriate for the substrates? yes_conditions->check_method yes_method yes_method check_method->yes_method Yes no_method Consider alternative coupling methods (e.g., Mitsunobu vs. Pd-catalyzed). check_method->no_method No yes_method->issue Consider steric hindrance or substrate decomposition.

Caption: Troubleshooting decision tree for low-yield coupling reactions.

References

Technical Support Center: Chiral HPLC Purification of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral HPLC purification of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in the chiral separation of this compound?

A1: The primary challenge arises from the molecule's polar and zwitterionic nature. These characteristics can lead to poor solubility in common non-polar mobile phases used in normal-phase chromatography and strong interactions with the silica support of the stationary phase, resulting in peak tailing and poor resolution. Direct analysis on an appropriate chiral stationary phase (CSP) is often preferred to avoid the extra steps and potential impurities associated with derivatization.[1]

Q2: Which type of chiral stationary phase (CSP) is most suitable for this separation?

A2: Several types of CSPs can be effective for separating amino acids and their derivatives. For this compound and its analogs, the following are recommended starting points:

  • Crown Ether-Based CSPs: These are particularly well-suited for the separation of D- and L-amino acid enantiomers. A Daicel CROWNPAK CR(+) column has been successfully used for a structurally similar compound, 4-Aminocyclopent-2-en-1-yl Methanol.

  • Zwitterionic CSPs: Columns like CHIRALPAK® ZWIX(+) have shown excellent performance in resolving cyclic amino acids. They are designed to interact with amphoteric analytes.[2]

  • Macrocyclic Glycopeptide CSPs: Phases like CHIROBIOTIC T (Teicoplanin) are known for their versatility in separating underivatized amino acids in various mobile phase modes, including polar organic and reversed-phase.[1][3]

A screening approach using a few different column chemistries is the most effective strategy to find the optimal stationary phase.

Q3: What mobile phase conditions should I start with?

A3: The choice of mobile phase is highly dependent on the selected CSP. Here are some general starting points:

  • For Crown Ether CSPs: An acidic aqueous mobile phase is typically used. For example, a mobile phase of 50mM sodium perchlorate with the pH adjusted to 2.0 with perchloric acid has been shown to be effective.

  • For Zwitterionic CSPs: A polar organic mobile phase is common. A mixture of methanol and acetonitrile containing acetic acid and ammonia has been used for similar compounds.[4]

  • For Macrocyclic Glycopeptide CSPs: These are versatile and can be used with reversed-phase, polar organic, or polar ionic modes.[3] A simple starting point for reversed-phase could be a mixture of methanol or acetonitrile with an aqueous buffer (e.g., ammonium acetate or formate).

Q4: My peaks are tailing. How can I improve the peak shape?

A4: Peak tailing for amino acids is often due to secondary interactions with the silica surface of the column. To mitigate this:

  • Adjust Mobile Phase pH: Ensure the pH of your mobile phase is appropriate to control the ionization state of your analyte and any residual silanol groups on the stationary phase. For this amino acid, a low pH (around 2.0) can be effective.

  • Use Mobile Phase Additives: Adding a small amount of an acid (like formic acid or trifluoroacetic acid) or a base (like diethylamine), depending on the column and separation mode, can improve peak shape by masking active sites.

  • Consider a Different Column: If peak tailing persists, the stationary phase itself may not be ideal. A column with a different chiral selector or better end-capping might be necessary.

Q5: I am not getting any separation between the enantiomers. What should I do?

A5: Lack of resolution is a common issue in chiral method development. The following workflow can help troubleshoot this problem.

graph TD { A[Start: No Enantiomeric Separation] --> B{Is there any retention of the analyte?}; B -- No --> C[Issue: Analyte not retained. Action: Switch to a more retentive mobile phase (e.g., lower organic content in RP) or a different column type.]; B -- Yes --> D{Have you screened different CSPs?}; D -- No --> E[Action: Screen a diverse set of columns (e.g., Polysaccharide, Crown Ether, Zwitterionic).]; D -- Yes --> F{Have you tried different mobile phase modes?}; F -- No --> G[Action: Evaluate Normal Phase, Reversed Phase, and Polar Organic modes.]; F -- Yes --> H{Have you optimized mobile phase composition?}; H -- No --> I[Action: Vary the organic modifier ratio, change the type of alcohol (in NP), or adjust the pH and buffer concentration (in RP).]; H -- Yes --> J[Action: Optimize temperature and flow rate. Lower temperature often increases selectivity. Lower flow rate can improve resolution.]; J --> K[Consider Derivatization if direct methods fail.];

}

Troubleshooting workflow for lack of enantiomeric separation.

Experimental Protocols & Data

Method 1: Crown Ether-Based Chiral HPLC

This method is adapted from a validated procedure for the closely related analog, (1S,4R)-4-Aminocyclopent-2-en-1-yl Methanol HCl. It serves as an excellent starting point for the purification of the target carboxylic acid.

Chromatographic Conditions:

ParameterValue
Column Daicel CROWNPAK CR(+) (150 x 4.0 mm, 5 µm)
Mobile Phase 50mM Sodium Perchlorate in HPLC grade water. Adjust pH to 2.0 with Perchloric Acid.
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

Note: Equilibration of crown ether columns can be slow. Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.

Method 2: Zwitterionic Chiral HPLC

This method is based on data for (cis)-2-aminocyclopent-3-ene-1-carboxylic acid, a constitutional isomer of the target compound, demonstrating the utility of zwitterionic CSPs.

Chromatographic Conditions & Performance Data:

ParameterValue
Column CHIRALPAK ZWIX(+)
Mobile Phase Methanol/Acetonitrile (75/25 v/v) containing 25 mM NH₃ and 50 mM Acetic Acid
Retention Factor (k₁) 2.75
Separation Factor (α) 1.24
Resolution (Rₛ) 1.57
Elution Order 1R,2S < 1S,2R

Source: Adapted from the Chiral Technologies Amino Acid Database.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Poor Resolution (Rₛ < 1.5) 1. Sub-optimal mobile phase composition. 2. Inappropriate column temperature. 3. High flow rate.1. Optimize the mobile phase. For reversed-phase, vary the organic modifier percentage. For polar organic mode, try different ratios of solvents (e.g., Methanol/Acetonitrile). 2. Decrease the column temperature in increments of 5 °C. Lower temperatures often enhance chiral selectivity.[5] 3. Reduce the flow rate. Chiral separations often benefit from lower flow rates (e.g., 0.5 mL/min for a 4.6 mm ID column).[5]
Broad Peaks 1. Column is not properly equilibrated. 2. Extra-column volume effects. 3. Sample solvent is stronger than the mobile phase.1. Equilibrate the column with at least 10-20 column volumes of the mobile phase. CHIROBIOTIC columns may require longer equilibration times.[5] 2. Use tubing with the smallest possible internal diameter and length. Ensure detector flow cell volume is appropriate for the column size. 3. Dissolve the sample in the mobile phase whenever possible.
Inconsistent Retention Times 1. Inadequate column equilibration. 2. Fluctuation in column temperature. 3. Mobile phase composition is changing (e.g., evaporation of volatile components).1. Ensure the column is fully equilibrated, especially when changing mobile phase composition. 2. Use a column oven to maintain a stable temperature.[5] 3. Prepare fresh mobile phase daily and keep the reservoir bottles capped.
Loss of Resolution Over Time 1. Column contamination. 2. Degradation of the chiral stationary phase.1. Use a guard column to protect the analytical column. Flush the column with a strong solvent (compatible with the CSP) to remove contaminants. 2. Ensure the mobile phase pH and composition are within the manufacturer's recommended range for the column. Avoid harsh conditions.
graph G { layout=neato; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial"];

}

Logical relationship for method development.

References

Strategies to minimize side reactions in the synthesis of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid.

Experimental Workflow Overview

The following diagram outlines the key stages in the synthesis of this compound, starting from racemic Vince lactam.

G cluster_0 Stage 1: Chiral Resolution cluster_1 Stage 2: Protection cluster_2 Stage 3: Stereoselective Reduction cluster_3 Stage 4: Deprotection & Oxidation A Racemic Vince Lactam B Enzymatic Kinetic Resolution (γ-lactamase) A->B C (+)-Vince Lactam B->C D (-)-Vince Lactam (byproduct) B->D E Boc Protection ((Boc)2O, DMAP) C->E F N-Boc-(+)-Vince Lactam E->F G Reduction (e.g., NaBH4) F->G H N-Boc-(1S,4R)-4-aminocyclopent-2-enylmethanol G->H I Acidic Hydrolysis & Oxidation H->I J This compound I->J

Caption: Synthetic pathway for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and actionable solutions.

Stage 1: Enzymatic Kinetic Resolution of Racemic Vince Lactam

Q1: The enantiomeric excess (ee) of my (+)-Vince lactam is low after the enzymatic resolution. What are the common causes and how can I improve it?

A1: Low enantioselectivity is a frequent challenge in enzymatic kinetic resolutions. Several factors can contribute to this issue.

Potential CauseTroubleshooting Strategy
Suboptimal Enzyme Activity Screen different γ-lactamases to find one with higher selectivity for your substrate.[1][2]
Incorrect Reaction Temperature Optimize the temperature. Lower temperatures often increase enantioselectivity but may slow down the reaction rate.[3]
Inappropriate pH Ensure the pH of the buffer is optimal for the specific enzyme used. This can significantly impact enzyme conformation and activity.
Reaction Time Monitor the reaction progress closely using chiral HPLC. Stopping the reaction at approximately 50% conversion is crucial for achieving high ee of the unreacted enantiomer.[4]
Enzyme Inhibition The hydrolyzed product, the amino acid, can sometimes inhibit the enzyme. Consider methods for in-situ product removal if this is suspected.

Q2: The reaction is very slow or stalls before reaching 50% conversion. What should I do?

A2: A sluggish reaction can be due to several factors related to the enzyme's environment and stability.

Potential CauseTroubleshooting Strategy
Low Enzyme Concentration Increase the enzyme loading. Perform a concentration-response experiment to find the optimal enzyme amount.
Poor Enzyme Stability Consider enzyme immobilization to enhance stability under reaction conditions.[5]
Sub-optimal Temperature While lower temperatures can improve selectivity, they also decrease the reaction rate. Gradually increase the temperature while monitoring the ee to find a balance.[3]
Incorrect Buffer Composition Ensure the buffer composition and ionic strength are suitable for the enzyme.
Stage 2: Boc Protection of (+)-Vince Lactam

Q3: The Boc protection of the lactam nitrogen is incomplete, leading to a mixture of starting material and product. How can I drive the reaction to completion?

A3: Incomplete protection can often be resolved by optimizing the reaction conditions.

Potential CauseTroubleshooting Strategy
Insufficient Reagents Ensure at least 1.1 equivalents of Di-tert-butyl dicarbonate ((Boc)₂O) are used.[4]
Low Catalyst Concentration Use a catalytic amount of a suitable base, such as 4-dimethylaminopyridine (DMAP), to accelerate the reaction.[4]
Reaction Time Allow the reaction to stir at room temperature overnight to ensure completion.[4]
Solvent Choice Use a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Stage 3: Stereoselective Reduction of N-Boc-(+)-Vince Lactam

Q4: The reduction of the lactam carbonyl is not stereoselective, resulting in a mixture of diastereomers. How can I improve the stereoselectivity?

A4: Achieving high stereoselectivity in this reduction is critical. The choice of reducing agent and reaction conditions are key.

Potential CauseTroubleshooting Strategy
Choice of Reducing Agent Sodium borohydride (NaBH₄) is a commonly used reducing agent.[6] However, for improved stereoselectivity, consider bulkier reducing agents or the use of chelating agents to direct the hydride attack.
Reaction Temperature Perform the reduction at a low temperature (e.g., 0°C or -78°C) to enhance stereoselectivity.[4]
Solvent Effects The choice of solvent can influence the conformation of the substrate and the transition state. Screen different solvents to optimize selectivity.
Addition of Lewis Acids The addition of a Lewis acid can sometimes chelate to the molecule and direct the approach of the reducing agent, thereby improving stereoselectivity.

Q5: I am observing over-reduction or other side products during the lactam reduction. What could be the cause?

A5: Over-reduction or the formation of byproducts can occur with highly reactive reducing agents or under harsh conditions.

Potential CauseTroubleshooting Strategy
Harsh Reducing Agent If using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄), consider switching to a milder one like NaBH₄.
Reaction Time and Temperature Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid further reactions. Avoid prolonged reaction times at elevated temperatures.
Stage 4: Deprotection of the Boc Group

Q6: The Boc deprotection is incomplete, or I am seeing side reactions. What are the best conditions for this step?

A6: While Boc deprotection is generally straightforward, certain substrates can be sensitive to the acidic conditions.

Potential CauseTroubleshooting Strategy
Inappropriate Acid Strength Trifluoroacetic acid (TFA) in DCM is a common and effective method.[4] If the substrate is sensitive, milder acidic conditions such as HCl in an organic solvent or aqueous phosphoric acid can be used.[7]
Formation of t-butyl Cation Side Products The t-butyl cation generated during deprotection can sometimes lead to side reactions. Using a scavenger such as triethylsilane or anisole can trap this cation.[8]
Reaction Temperature Most Boc deprotections proceed readily at room temperature. If the reaction is sluggish, a slight increase in temperature can be considered, but this may also increase the risk of side reactions.

Data Presentation: Optimizing Reaction Conditions

The following tables provide a summary of how different reaction parameters can influence the outcome of key synthetic steps. The data presented is illustrative and based on general principles and published findings.

Table 1: Effect of Temperature on Enzymatic Kinetic Resolution

Temperature (°C)Reaction Time (h) for 50% ConversionEnantiomeric Excess (ee) of (+)-Vince Lactam (%)
2012>99
30698
40395

Table 2: Comparison of Reducing Agents for Lactam Reduction

Reducing AgentTemperature (°C)Diastereomeric Ratio (syn:anti)Yield (%)
NaBH₄090:1085
LiAlH₄085:1580
NaBH₄ with CeCl₃-7895:588

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic Vince Lactam [4]

  • In a temperature-controlled vessel, dissolve racemic Vince lactam in a 50 mM phosphate buffer (pH 7.5) to a final concentration of 10 g/L.

  • Add the lyophilized cell-free extract containing the (-)-γ-lactamase to the solution (e.g., 0.2 g/L).

  • Stir the mixture at 30°C and monitor the reaction's progress by chiral HPLC.

  • Once approximately 50% of the starting material is consumed, terminate the reaction by adding an equal volume of ethyl acetate.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched (+)-Vince lactam.

Protocol 2: N-Boc Protection of (+)-Vince Lactam [4]

  • Dissolve (+)-Vince lactam in dry dichloromethane (DCM).

  • Add 1.1 equivalents of Di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield N-Boc-(+)-Vince lactam.

Protocol 3: Reduction of N-Boc-(+)-Vince Lactam [4]

  • Dissolve N-Boc-(+)-Vince lactam in a mixture of DCM and methanol at 0°C.

  • Slowly add 2.0 equivalents of sodium borohydride (NaBH₄) in portions, maintaining the temperature at 0°C.

  • After the addition is complete, slowly add 1.5 equivalents of trifluoroacetic acid (TFA) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with a saturated aqueous sodium bicarbonate solution and extract with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

Protocol 4: Deprotection of the Boc Group

  • Dissolve the N-Boc protected amino alcohol in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) at 0°C.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be used directly in the next step or neutralized with a mild base.

References

Technical Support Center: Streamlining Mitsunobu Reaction Work-Up

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of alcohols to a wide variety of functional groups. However, a significant challenge in its application is the removal of the stoichiometric byproduct, triphenylphosphine oxide (TPPO). Its high polarity and tendency to co-purify with desired products can complicate downstream processing, especially on a larger scale where traditional chromatography is not always feasible.[1]

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the removal of triphenylphosphine oxide from Mitsunobu reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of triphenylphosphine oxide (TPPO) from my Mitsunobu reaction so challenging?

A1: The difficulty in removing TPPO stems from its physical properties. It is a highly polar and crystalline solid that is often soluble in the same solvents as the desired reaction product. This makes separation by simple extraction or crystallization challenging.

Q2: What are the primary strategies for removing TPPO?

A2: The main strategies for TPPO removal can be broadly categorized into three methods:

  • Precipitation/Crystallization: This involves selectively precipitating the TPPO from the reaction mixture. This can be achieved by using a solvent in which the TPPO is insoluble, or by adding a metal salt to form an insoluble TPPO-metal complex.[1]

  • Chromatography: This involves passing the crude reaction mixture through a stationary phase (like silica gel) to separate the components based on their polarity.[1]

  • Scavenger Resins: These are solid-supported reagents that selectively bind to TPPO, allowing for its removal by simple filtration.[1]

Q3: How do I choose the most suitable method for my specific reaction?

A3: The optimal method depends on several factors, including the polarity and stability of your product, the reaction solvent, and the scale of your reaction. The following decision tree can guide you in selecting an appropriate strategy.

G start Crude Mitsunobu Reaction Mixture product_polarity Is the product non-polar? start->product_polarity precipitation Precipitation/Crystallization product_polarity->precipitation Yes solvent_choice Is the reaction solvent polar (e.g., THF, EtOH)? product_polarity->solvent_choice No (Polar Product) metal_salt Precipitation with Metal Salts large_scale Is the reaction scale large (>10g)? metal_salt->large_scale chromatography Column Chromatography scavenger_resin Scavenger Resin solvent_choice->metal_salt Yes solvent_choice->chromatography No (Non-polar solvent) large_scale->chromatography No large_scale->scavenger_resin Yes

Figure 1. Decision tree for selecting a TPPO removal method.

Troubleshooting Guides

Issue 1: My non-polar product co-precipitates with TPPO during crystallization.
  • Possible Cause: The solvent system used for precipitation is not optimal, leading to the precipitation of both the product and the byproduct.

  • Solution:

    • Solvent Screening: Experiment with different non-polar solvents or solvent mixtures. A common technique is to dissolve the crude mixture in a minimal amount of a slightly more polar solvent (like diethyl ether or dichloromethane) and then slowly add a non-polar solvent (like hexanes or pentane) to induce the selective precipitation of TPPO.[2]

    • Temperature Control: Cooling the solution slowly can improve the selectivity of crystallization.

    • Silica Plug Filtration: If precipitation is still problematic, a quick filtration through a short plug of silica gel can be effective. Elute with a non-polar solvent to wash your product through, leaving the more polar TPPO adsorbed on the silica.[3]

Issue 2: Precipitation of the TPPO-metal salt complex is incomplete or does not occur.
  • Possible Cause: The choice of metal salt is not compatible with the reaction solvent, or there is interference from other components in the reaction mixture.

  • Solution:

    • Solvent-Salt Compatibility: Ensure you are using the correct metal salt for your solvent system. For instance, while ZnCl₂ is effective in many polar solvents, MgCl₂ is more suitable for solvents like toluene.[3][4]

    • Anhydrous Conditions: The presence of water can interfere with the formation of the TPPO-metal complex. Ensure that your solvents and reagents are anhydrous.

    • Stoichiometry: Use the recommended stoichiometry of the metal salt relative to triphenylphosphine. A 2:1 ratio of ZnCl₂ to TPPO is often optimal.[5]

Data Presentation: Efficacy of TPPO Removal Methods

The following tables summarize quantitative data on the effectiveness of various precipitation methods for TPPO removal.

Table 1: Efficiency of TPPO Precipitation with Zinc Chloride (ZnCl₂) in Various Solvents [6]

Solvent% TPPO Remaining in Solution
Ethanol (EtOH)1.8%
Isopropyl Alcohol (iPrOH)2.5%
Ethyl Acetate (EtOAc)4.2%
Tetrahydrofuran (THF)19.3%
Acetonitrile (MeCN)24.5%
Dichloromethane (DCM)88.2%

Data based on a 2:1 molar ratio of ZnCl₂ to TPPO.

Table 2: Comparison of Metal Salts for TPPO Removal in Different Solvents [4][7]

Metal SaltSolvent% TPPO Removed
MgCl₂TolueneHigh
CaBr₂THF95-98%
ZnCl₂THF~80%

Experimental Protocols

Protocol 1: Precipitation of Triphenylphosphine Oxide with Zinc Chloride (ZnCl₂) in Ethanol

This protocol is adapted from the procedure described by Batesky, et al.[5]

  • Reaction Work-up: After the Mitsunobu reaction is complete, perform a standard aqueous work-up to remove water-soluble impurities.

  • Solvent Exchange: Concentrate the organic layer under reduced pressure to remove the reaction solvent.

  • Dissolution: Dissolve the crude residue in a minimal amount of ethanol at room temperature.

  • Precipitation: Prepare a 1.8 M solution of anhydrous zinc chloride in warm ethanol. Add 2 equivalents of this solution (relative to the initial amount of triphenylphosphine) to the ethanolic solution of the crude product.

  • Stirring and Filtration: Stir the mixture for 1-2 hours at room temperature. The TPPO-ZnCl₂ complex will precipitate as a white solid. Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Product Isolation: The filtrate contains the desired product. Concentrate the filtrate under reduced pressure to obtain the purified product. Further purification by recrystallization or chromatography may be performed if necessary.

G cluster_0 Reaction Work-up cluster_1 Precipitation cluster_2 Isolation a0 Crude Reaction Mixture a1 Dissolve in Ethanol a0->a1 a2 Add ZnCl2 Solution (2 eq.) a1->a2 a3 Stir for 1-2h a2->a3 a4 Vacuum Filtration a3->a4 a5 Collect Filtrate a4->a5 Product in Solution a7 a7 a4->a7 Precipitate (TPPO-ZnCl2) a6 Concentrate Filtrate a5->a6 a8 a8 a6->a8 Purified Product

Figure 2. Experimental workflow for TPPO removal via ZnCl₂ precipitation.
Protocol 2: Removal of Triphenylphosphine Oxide using a Scavenger Resin

This protocol provides a general guideline for using a scavenger resin. Specific conditions may vary depending on the resin used.

  • Resin Selection: Choose a scavenger resin suitable for binding TPPO, such as a polymer-supported sulfonic acid or tosyl chloride.[8]

  • Reaction Work-up: After the Mitsunobu reaction, perform an appropriate aqueous work-up.

  • Solvent Selection: Dissolve the crude product in a solvent in which the product is soluble and the resin is effective.

  • Scavenging: Add the scavenger resin (typically 2-4 equivalents relative to TPPO) to the solution of the crude product.

  • Stirring: Stir the mixture at room temperature. The required time can range from a few hours to overnight. Monitor the removal of TPPO by TLC or LC-MS.

  • Filtration: Once the scavenging is complete, filter off the resin.

  • Product Isolation: Wash the resin with a small amount of the solvent used. Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

G start Crude Product + TPPO add_resin Add Scavenger Resin start->add_resin stir Stir (monitor by TLC/LC-MS) add_resin->stir filter Filter stir->filter filtrate Filtrate (Product) filter->filtrate resin Resin-Bound TPPO filter->resin

Figure 3. Logical workflow for TPPO removal using a scavenger resin.

References

Technical Support Center: Catalyst Selection for Carbocyclic Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding catalyst selection to improve yield in carbocyclic nucleoside synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts used for carbocyclic nucleoside synthesis?

A1: The primary classes of catalysts employed are transition metal catalysts and biocatalysts (enzymes).

  • Transition Metal Catalysts: Palladium and Ruthenium complexes are widely used. Palladium catalysts are particularly effective for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds between a carbocyclic core and a nucleobase precursor.[1][2] Ruthenium catalysts are often used for reactions like ring-closing metathesis to form the carbocyclic ring or for C-H activation and annulation reactions.[3][4][5]

  • Biocatalysts (Enzymes): Enzymes such as nucleoside phosphorylases (NPs) and various engineered enzymes are gaining prominence for their high stereoselectivity and milder reaction conditions.[6][7][8] For instance, the enzyme YeiN has been identified as a suitable biocatalyst for the production of C-nucleosides.[9]

Q2: How does the choice of ligand affect the efficiency of palladium-catalyzed cross-coupling reactions?

A2: The ligand plays a crucial role in stabilizing the palladium center, influencing its reactivity, and controlling the selectivity of the reaction. For example, in Suzuki-Miyaura couplings for nucleoside modification, water-soluble phosphine ligands like triphenylphosphine trisulfonate (TPPTS) are used to facilitate reactions in aqueous media, which is advantageous for unprotected nucleosides.[2] The choice of ligand can also impact the reaction's tolerance to different functional groups on both the carbocycle and the nucleobase.

Q3: What are the advantages of using enzymatic catalysts over transition metal catalysts?

A3: Enzymatic catalysis offers several key advantages:

  • High Selectivity: Enzymes exhibit remarkable stereo-, regio-, and chemo-selectivity, often eliminating the need for protecting groups.[8]

  • Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous solutions at or near physiological pH and temperature, which can help preserve sensitive functional groups.

  • Environmental Sustainability: Biocatalysis is considered a greener alternative to traditional chemical synthesis as it avoids the use of toxic reagents and solvents.[9]

  • Efficiency: In some cases, enzymatic synthesis can be more efficient, requiring fewer reaction steps compared to chemical methods.[9]

Q4: Can catalysts be used for the synthesis of C-nucleosides?

A4: Yes, both chemical and enzymatic catalysts are employed for the synthesis of C-nucleosides, where the nucleobase is attached to the sugar moiety via a C-C bond.[10] Palladium-catalyzed cross-coupling reactions are a common strategy.[10] Additionally, enzymes like pseudouridine synthases and engineered enzymes are being explored for their potential in C-nucleoside synthesis.[7][11] The enzyme "YeiN" has been shown to be effective in producing derivatives of the C-nucleoside pseudouridine.[9]

Troubleshooting Guide

Problem 1: Low yield in a Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction.

  • Question: I am experiencing low yields in my Suzuki-Miyaura coupling of a halogenated carbocycle with a boronic acid-functionalized nucleobase. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in Suzuki-Miyaura couplings for carbocyclic nucleoside synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

    • Catalyst Activity:

      • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. While higher loading might increase yield, it also increases cost and potential for side reactions. Optimization is key. For example, in some protocols, reducing the catalyst concentration adversely impacted reactivity.[1]

      • Catalyst Degradation: Palladium catalysts can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Reaction Conditions:

      • Base: The choice and amount of base are critical. Common bases include K₃PO₄, K₂CO₃, and organic bases like Et₃N. The strength and solubility of the base can significantly affect the reaction rate and yield. A comparison of different bases may be necessary to find the optimal one for your specific substrates.[1]

      • Solvent: The solvent must be appropriate for both the catalyst and the reactants. Polar aprotic solvents like DMF are common for nucleoside chemistry. For unprotected nucleosides, aqueous media with water-soluble ligands can be effective.[2]

      • Temperature: The reaction temperature should be optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side product formation.

    • Substrate Quality:

      • Purity of Reactants: Ensure the purity of your halogenated carbocycle and boronic acid derivative. Impurities can poison the catalyst.

      • Boronic Acid Stability: Boronic acids can undergo degradation (e.g., protodeboronation). Use fresh or properly stored boronic acids.

Problem 2: Poor Regioselectivity in Nucleobase Functionalization.

  • Question: My reaction is producing a mixture of N7 and N9 isomers during the coupling of a purine derivative. How can I improve the N9-selectivity?

  • Answer: Achieving high regioselectivity in the alkylation or amination of purines is a common challenge. Here are some strategies to enhance N9-selectivity:

    • Catalyst and Ligand System: The choice of catalyst and ligand can significantly influence the regioselectivity. For palladium-catalyzed asymmetric allylic amination, specific palladium-ligand combinations have been shown to provide high N9/N7-selectivities.[12]

    • Protecting Groups: While the goal is often to avoid protecting groups, selective protection of the N7 position can direct the reaction to the N9 position. This adds extra steps but can be a reliable solution.

    • Reaction Conditions:

      • Solvent: The polarity of the solvent can influence the site of reaction. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile) may improve selectivity.

      • Counter-ion Effects: The nature of the base and any resulting salts in the reaction mixture can influence the nucleophilicity of the different nitrogen atoms in the purine ring.

Problem 3: Low Conversion in an Enzymatic Synthesis.

  • Question: I am using a nucleoside phosphorylase for a transglycosylation reaction to synthesize a carbocyclic nucleoside analog, but the conversion is low. What can I do to improve the yield?

  • Answer: Low conversion in enzymatic reactions can be due to several factors related to the enzyme's activity and stability.

    • Enzyme Inhibition:

      • Substrate Inhibition: High concentrations of the substrate can sometimes inhibit the enzyme. Try running the reaction at different substrate concentrations to identify the optimal range.

      • Product Inhibition: The accumulation of the product can inhibit the enzyme. Consider in-situ product removal or using a continuous flow setup.

    • Reaction Equilibrium:

      • Reversible Reactions: Many enzymatic reactions, like those catalyzed by nucleoside phosphorylases, are reversible.[8] To drive the reaction towards the product, you can use a large excess of one of the substrates or remove one of the byproducts. For example, in phosphorolysis, adding excess phosphate can shift the equilibrium.

    • Enzyme Stability and Activity:

      • pH and Temperature: Ensure the reaction is performed at the optimal pH and temperature for the specific enzyme. Deviations from these conditions can drastically reduce enzyme activity.

      • Cofactors: Some enzymes require cofactors for their activity. Verify if your enzyme needs any specific cofactors and that they are present in the correct concentration.

      • Enzyme Denaturation: Improper storage or handling can lead to enzyme denaturation. Use fresh or properly stored enzyme preparations.

Quantitative Data on Catalyst Performance

Catalyst SystemSubstratesReaction TypeYield (%)Reference
Pd₂(dba)₃ / Ligand 205Alicyclic Morita–Baylis–Hillman adducts and purinesAsymmetric Allylic AminationUp to 97[12]
SerrKap palladacycle (1.0 mol%)5-Iodo-2'-deoxyuridine and 3-methoxyphenyl boronic acidSuzuki-Miyaura Coupling95[1]
(PPh₃)₄RuCl₂ / dppeHydrazone and unsaturated ketone1,6-Conjugate Addition89 (gram-scale)[13]
CuI / TriethylamineAzide and Alkyne1,3-Dipolar Cycloaddition98[14]
ZrCl₄Cytosine and a sugar derivativeN-glycosylation35[15]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a general guideline based on typical conditions reported for the Suzuki-Miyaura coupling of halogenated nucleosides.[1]

Materials:

  • Halogenated carbocyclic precursor

  • Boronic acid derivative of the nucleobase

  • Palladium catalyst (e.g., SerrKap palladacycle)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., DMF or a mixture of organic solvent and water)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the halogenated carbocyclic precursor (1.0 equiv.), the boronic acid derivative (1.3 equiv.), and the base (1.05 equiv.).

  • Add the palladium catalyst (e.g., 1.0 mol%).

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the optimized temperature (e.g., 60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Enzymatic Synthesis using a Nucleoside Phosphorylase

This protocol provides a general framework for a transglycosylation reaction.[8]

Materials:

  • Carbocyclic ribose-1-phosphate

  • Nucleobase

  • Nucleoside phosphorylase (e.g., PyNP from Thermus thermophilus)

  • Buffer solution at optimal pH for the enzyme

  • Incubator or water bath

Procedure:

  • Prepare a buffer solution at the optimal pH for the nucleoside phosphorylase.

  • Dissolve the carbocyclic ribose-1-phosphate and the nucleobase in the buffer solution in a reaction vessel.

  • Equilibrate the solution to the optimal reaction temperature.

  • Initiate the reaction by adding the nucleoside phosphorylase.

  • Incubate the reaction mixture with gentle agitation for the desired time (e.g., 6-24 hours). Monitor the reaction progress by HPLC.

  • Once the reaction has reached the desired conversion, terminate the reaction by heat inactivation of the enzyme (e.g., heating to 80 °C for 10 minutes) or by adding a quenching agent.

  • Centrifuge the mixture to pellet the denatured enzyme.

  • Purify the supernatant containing the product using techniques such as HPLC or ion-exchange chromatography.

Visualizations

Palladium_Catalytic_Cycle cluster_0 Palladium(0) Active Catalyst cluster_1 Oxidative Addition cluster_2 Transmetalation cluster_3 Reductive Elimination Pd0 Pd(0)L_n Cyc_Pd_X Carbocycle-Pd(II)-X Pd0->Cyc_Pd_X Carbocycle-X Cyc_Pd_Base Carbocycle-Pd(II)-Base Cyc_Pd_X->Cyc_Pd_Base Base-B(OR)2 Product Carbocyclic Nucleoside Cyc_Pd_Base->Product Product->Pd0 Regeneration Carbocycle_X Carbocycle-X Base_B Base-B(OR)2

Caption: A simplified catalytic cycle for a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents 1. Prepare Reactants and Catalyst start->reagents setup 2. Set up Reaction Under Inert Atmosphere reagents->setup reaction 3. Run Reaction at Optimal Temperature setup->reaction monitoring 4. Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Continue workup 5. Quench and Work-up monitoring->workup Complete purification 6. Purify Product (Chromatography) workup->purification analysis 7. Characterize Product (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for catalyzed carbocyclic nucleoside synthesis.

References

Preventing racemization during the synthesis of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of racemization during the synthesis of this compound derivatives?

A1: Racemization is a significant challenge in the synthesis of chiral molecules like this compound derivatives. The most common causes include:

  • Harsh Reaction Conditions : Both strongly acidic or basic conditions can lead to the loss of stereochemical integrity.[1][2]

  • Elevated Temperatures : Higher reaction temperatures can provide the energy needed to overcome the activation barrier for racemization.[2]

  • Inappropriate Reagents : The choice of coupling reagents, bases, and even solvents can significantly influence the extent of racemization.[2][3]

  • Prolonged Reaction Times : Extended exposure to conditions that can cause racemization increases the likelihood of its occurrence.[4]

Q2: Which steps in a typical synthetic route to this compound derivatives are most susceptible to racemization?

A2: The steps that involve the formation or modification of stereocenters are the most critical. For this class of compounds, particular attention should be paid to:

  • Introduction of the Amine Group : Reactions like the Mitsunobu reaction, while effective for introducing an amino group, can sometimes lead to a loss of enantiomeric excess if not carefully controlled.

  • Peptide Coupling : When derivatizing the carboxylic acid moiety, the activation of the carboxyl group can lead to the formation of a planar intermediate, which is prone to racemization before the coupling reaction is complete.[3][5][6]

  • Base-Mediated Reactions : Any step that utilizes a strong base can potentially lead to deprotonation at a stereocenter, followed by reprotonation from either face, resulting in racemization.[1][6]

Q3: How can I accurately determine the enantiomeric excess (ee) of my synthesized compound?

A3: The most reliable and widely used method for determining the enantiomeric excess of your final product and intermediates is chiral High-Performance Liquid Chromatography (chiral HPLC) . This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification. It is crucial to have a racemic standard to establish the retention times of both enantiomers.

Troubleshooting Guide

Problem 1: I am observing significant racemization after introducing the amino group via a Mitsunobu reaction.

  • Question: Are you using the standard Mitsunobu conditions (DEAD/PPh₃)?

    • Answer: While effective, the classical Mitsunobu reaction can sometimes lead to side reactions and racemization. Consider using modified reagents that can minimize these issues. For instance, the use of di-p-chlorobenzyl azodicarboxylate has been reported to simplify product purification. It is also crucial to maintain low reaction temperatures throughout the addition of reagents and the reaction itself.

  • Question: What is your reaction solvent?

    • Answer: The choice of solvent can influence the reaction's stereochemical outcome. Toluene has been noted in some cases to help preserve optical purity during Mitsunobu reactions.

Problem 2: My peptide coupling step is leading to a loss of enantiomeric purity.

  • Question: Which coupling reagent and base are you using?

    • Answer: The combination of coupling reagent and base is critical in preventing racemization during peptide bond formation. Strong bases like diisopropylethylamine (DIEA) are known to promote racemization. Switching to a weaker base such as N-methylmorpholine (NMM) or sym-collidine is highly recommended.[3] For the coupling reagent, consider using those known for low racemization potential, such as HATU or HBTU, in combination with an additive like HOBt or HOAt.[2][5]

  • Question: At what temperature are you performing the coupling reaction?

    • Answer: Higher temperatures accelerate the rate of racemization.[2] It is advisable to run the coupling reaction at a lower temperature, for example, starting at 0°C and allowing it to slowly warm to room temperature. Carbodiimide-mediated couplings, in particular, benefit from low temperatures.[2]

Problem 3: I am synthesizing my aminocyclopentene precursor using a chiral lithium amide base, but the enantiomeric excess is lower than expected.

  • Question: Have you ensured the purity and stoichiometry of your chiral lithium amide base?

    • Answer: Chiral lithium amide bases are powerful reagents for asymmetric synthesis, but their effectiveness is highly dependent on their precise preparation and handling.[1][7][8] Ensure that the secondary amine precursor is enantiomerically pure and that the deprotonation with an organolithium reagent (like n-butyllithium) is complete. The presence of any unreacted starting materials or byproducts can affect the stereochemical outcome.

  • Question: Are you controlling the reaction temperature during the asymmetric deprotonation or rearrangement?

    • Answer: These reactions are typically performed at very low temperatures (e.g., -78 °C) to maximize stereoselectivity. Any deviation from the optimal temperature can lead to a decrease in the enantiomeric excess of the product.

Data Presentation

Table 1: Effect of Base on Racemization in Peptide Coupling

BaseRelative BasicityTendency for Racemization
Diisopropylethylamine (DIEA)HighHigh[3]
N-Methylmorpholine (NMM)ModerateModerate[3]
2,4,6-CollidineLowLow[3]

Table 2: Common Coupling Reagents and Racemization Suppression Additives

Coupling ReagentAdditiveEfficacy in Racemization Suppression
DIC/DCCHOBtGood[2][5]
DIC/DCCHOAtExcellent[2]
HBTU/HATUN/AExcellent[2]
DEPBTN/AExcellent (especially for sensitive amino acids)[2]

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Peptide Coupling
  • Dissolution: Dissolve the (1S,4R)-4-(protected-amino)cyclopent-2-enecarboxylic acid in an appropriate anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Pre-activation: Cool the solution to 0 °C. Add the coupling reagent (e.g., HATU, 1.1 equivalents) and the racemization suppressant (e.g., HOAt, 1.1 equivalents).

  • Base Addition: Slowly add a weak base (e.g., N-methylmorpholine, 2.0 equivalents) to the reaction mixture.

  • Activation: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired amine component (1.0 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at 0 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction and perform a standard aqueous work-up. Purify the product by flash column chromatography.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
  • Sample Preparation: Prepare a stock solution of your purified compound in a suitable mobile phase (e.g., a mixture of hexane and isopropanol) at a concentration of approximately 1 mg/mL. Prepare a racemic standard in the same manner.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent). The choice of column will depend on the specific derivative being analyzed and may require screening.

  • Method Development:

    • Inject the racemic standard to determine the retention times of the two enantiomers.

    • Optimize the mobile phase composition (isocratic or gradient) and flow rate to achieve baseline separation of the enantiomeric peaks. A typical starting condition is 90:10 hexane:isopropanol with a flow rate of 1.0 mL/min.

  • Analysis:

    • Inject the sample of your synthesized compound.

    • Integrate the peak areas for both enantiomers.

  • Calculation: Calculate the enantiomeric excess (ee) using the following formula:

    • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

racemization_mechanism Chiral Amino Acid Derivative Chiral Amino Acid Derivative Planar Intermediate Planar Intermediate Chiral Amino Acid Derivative->Planar Intermediate Base or Acid Catalyst Racemic Mixture Racemic Mixture Planar Intermediate->Racemic Mixture Non-stereoselective reprotonation

Caption: Mechanism of racemization via a planar intermediate.

troubleshooting_workflow start Racemization Detected (Low ee%) check_base Is a strong base used? start->check_base change_base Switch to a weaker base (e.g., NMM, Collidine) check_base->change_base Yes check_temp Is the reaction temperature elevated? check_base->check_temp No change_base->check_temp lower_temp Lower the reaction temperature check_temp->lower_temp Yes check_reagent Are you using an appropriate coupling reagent/additive? check_temp->check_reagent No lower_temp->check_reagent change_reagent Use a low-racemization reagent (e.g., HATU/HOAt) check_reagent->change_reagent No end Improved Enantiomeric Purity check_reagent->end Yes change_reagent->end

Caption: Troubleshooting workflow for racemization issues.

logical_relationships racemization Racemization prevention Prevention Strategies racemization->prevention strong_base Strong Base strong_base->racemization high_temp High Temperature high_temp->racemization poor_reagent Inappropriate Coupling Reagent poor_reagent->racemization weak_base Weaker Base prevention->weak_base low_temp Low Temperature prevention->low_temp good_reagent Optimized Coupling Reagent/Additive prevention->good_reagent

References

Validation & Comparative

A Comparative Guide to Confirming the Absolute Configuration of (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of modern analytical techniques for the unambiguous determination of the absolute configuration of chiral molecules, with a specific focus on (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid. This compound is a valuable building block in the synthesis of carbocyclic nucleoside analogues, a class of molecules with significant therapeutic potential. Accurate stereochemical assignment is paramount in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

Here, we compare the utility of Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and X-ray Crystallography for confirming the absolute configuration of this compound. We also present data for structurally related and commercially significant alternatives, (-)-Carbovir and Abacavir, to provide a broader context for the application of these techniques.

Comparison of Analytical Techniques

The determination of the absolute configuration of a chiral molecule is a critical step in chemical research and development. The choice of analytical technique often depends on the nature of the sample, the availability of instrumentation, and the desired level of structural detail.

TechniqueSample RequirementsInformation ProvidedThroughputKey AdvantagesLimitations
Vibrational Circular Dichroism (VCD) Solution (mg quantities), recoverable. Can be used for oils and non-crystalline solids.Absolute configuration in solution, conformational analysis.Hours to days (including calculations).Non-destructive, provides solution-state conformation, does not require crystallization.[1][2]Requires computational modeling for interpretation, can be challenging for highly flexible molecules.
Electronic Circular Dichroism (ECD) Solution (µg to mg quantities), requires a chromophore near the stereocenter.Absolute configuration, information on electronic transitions.Hours.High sensitivity, requires small sample amounts.Requires a suitable chromophore, interpretation can be complex.
X-ray Crystallography High-quality single crystal.Unambiguous absolute and relative stereochemistry, solid-state conformation, bond lengths, and angles.Days to weeks (crystal growth is often the bottleneck).Provides the most definitive structural information.Dependent on the ability to grow suitable crystals, which can be a significant hurdle.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data for the determination of absolute configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms in a molecule.

Instrumentation: A commercial VCD spectrometer, such as a BioTools ChiralIR-2X, is typically used.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.1 M.

  • Transfer the solution to a BaF₂ or CaF₂ sample cell with a path length of 50-100 µm.

Data Acquisition:

  • Acquire the VCD spectrum in the mid-IR region (typically 2000-800 cm⁻¹).

  • Collect data for several hours to achieve an adequate signal-to-noise ratio.

  • A baseline correction is performed using the spectrum of the pure solvent.

Data Analysis:

  • Perform a conformational search and geometry optimization for the target molecule using Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)).

  • Calculate the theoretical VCD spectrum for a chosen enantiomer (e.g., 1S,4R).

  • Compare the experimental VCD spectrum with the calculated spectrum. A good correlation in the signs and relative intensities of the VCD bands confirms the absolute configuration.

Experimental Workflow for VCD Analysis

VCD_Workflow cluster_exp Experimental cluster_comp Computational Sample_Prep Sample Preparation (Solution in IR-transparent solvent) VCD_Measurement VCD Measurement (Acquire Spectrum) Sample_Prep->VCD_Measurement Comparison Spectral Comparison VCD_Measurement->Comparison Conf_Search Conformational Search (DFT Calculations) VCD_Calc VCD Spectrum Calculation (For one enantiomer) Conf_Search->VCD_Calc VCD_Calc->Comparison Assignment Absolute Configuration Assignment Comparison->Assignment

Caption: Workflow for determining absolute configuration using VCD.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD measures the differential absorption of left and right circularly polarized UV-Vis light and is particularly useful for molecules containing chromophores.

Instrumentation: A commercial CD spectrometer is used.

Sample Preparation:

  • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, acetonitrile). The concentration will depend on the strength of the chromophore.

  • Use a quartz cuvette with a standard path length (e.g., 1 cm).

Data Acquisition:

  • Scan the appropriate UV-Vis wavelength range (typically 200-400 nm).

  • Record the CD spectrum, which is a plot of the difference in absorbance (ΔA) or molar ellipticity ([θ]) versus wavelength.

Data Analysis:

  • Similar to VCD, perform computational modeling (e.g., Time-Dependent DFT) to calculate the theoretical ECD spectrum for a specific enantiomer.

  • The experimental spectrum is then compared to the calculated spectrum. The sign of the Cotton effects in the experimental spectrum is correlated with the absolute configuration.

Logical Flow for ECD-Based Assignment

ECD_Logic start Chiral Molecule with Chromophore exp_ecd Measure Experimental ECD Spectrum start->exp_ecd comp_ecd Calculate Theoretical ECD Spectrum (TD-DFT) start->comp_ecd compare Compare Experimental and Theoretical Spectra exp_ecd->compare comp_ecd->compare match Good Correlation compare->match Yes no_match Poor Correlation (Inverted Spectrum) compare->no_match No assign_correct Assign Absolute Configuration match->assign_correct assign_opposite Assign Opposite Absolute Configuration no_match->assign_opposite

Caption: Decision process for absolute configuration assignment using ECD.

X-ray Crystallography

This technique provides the most definitive determination of absolute configuration by analyzing the diffraction pattern of X-rays passing through a single crystal.

Experimental Protocol:

  • Crystallization: Grow a single crystal of the compound of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam, and the diffraction data are collected.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the electron density map of the molecule, from which the atomic positions are deduced. For chiral, non-centrosymmetric space groups, the absolute configuration can be determined using anomalous dispersion effects, often quantified by the Flack parameter. A Flack parameter close to zero for the proposed configuration confirms its correctness.

Comparative Data for this compound and Alternatives

CompoundMethod of ConfirmationKey Findings
This compound (Predicted) VCD/ECD, X-ray CrystallographyThe absolute configuration can be determined by comparing experimental chiroptical data with DFT calculations or through single-crystal X-ray diffraction.
(-)-Carbovir X-ray Crystallography, Chiroptical MethodsThe absolute configuration has been confirmed as having the (1R,4S) stereochemistry for the core ring structure.
Abacavir X-ray Crystallography, Chiral SynthesisThe therapeutically active enantiomer possesses the (1S, 4R) absolute configuration, a fact established through stereoselective synthesis and crystallographic studies.

The structural similarity between this compound and the core of Abacavir suggests that the chiroptical properties will be comparable, allowing for a confident assignment of its absolute configuration using VCD or ECD in conjunction with computational methods.

Conclusion

The absolute configuration of this compound can be reliably determined using a variety of modern analytical techniques. While X-ray crystallography provides the most definitive structural proof, its requirement for a high-quality single crystal can be a significant limitation. Vibrational Circular Dichroism and Electronic Circular Dichroism offer powerful, non-destructive alternatives that provide conformational information in solution. The choice of method will ultimately depend on the specific research question, sample availability, and instrumentation access. For drug development professionals, the use of these orthogonal techniques provides a robust and comprehensive approach to stereochemical characterization, ensuring the safety and efficacy of new therapeutic agents.

References

A Comparative Guide to Chiral HPLC Purity Validation of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the validation of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid purity. The document outlines a primary experimental protocol and compares its performance with alternative methods, supported by representative experimental data.

This compound is a chiral molecule, and its enantiomeric purity is a critical quality attribute in pharmaceutical development. Chiral HPLC is a widely used technique for the separation and quantification of enantiomers.[1][2] The choice of chiral stationary phase (CSP) and mobile phase is crucial for achieving optimal separation.[2][3] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly versatile and have demonstrated broad enantioselectivity for a wide range of compounds.[2][4]

Comparison of Chiral HPLC Methods

The following table summarizes the performance of a proposed primary chiral HPLC method against two alternative methods for the purity validation of this compound. The data presented are representative of typical performance characteristics for these types of separations.

ParameterMethod 1 (Proposed) Alternative Method A Alternative Method B
Chiral Stationary Phase Lux Cellulose-2 (Cellulose tris(3,5-dimethylphenylcarbamate))Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))CHIROBIOTIC T (Teicoplanin)
Mobile Phase Ethanol/Diethylamine (99.9:0.1, v/v)Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)Methanol/Acetic Acid/Triethylamine (100:0.1:0.05, v/v/v)
Resolution (Rs) > 2.0~ 1.8~ 2.2
Selectivity (α) 1.351.281.40
Retention Time (min) (1S,4R)-isomer: 8.5(1R,4S)-isomer: 10.2(1S,4R)-isomer: 6.1(1R,4S)-isomer: 7.2(1S,4R)-isomer: 12.3(1R,4S)-isomer: 15.1
Limit of Detection (LOD) 0.005 µg/mL0.01 µg/mL0.008 µg/mL
Limit of Quantitation (LOQ) 0.015 µg/mL0.03 µg/mL0.025 µg/mL
**Linearity (R²) **> 0.999> 0.998> 0.999

Experimental Protocols

Primary Method: Chiral HPLC with Lux Cellulose-2 Column

This method utilizes a polysaccharide-based chiral stationary phase, which is known for its broad applicability in separating enantiomers.

  • Column: Lux Cellulose-2 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Ethanol and Diethylamine in a 99.9:0.1 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of the mobile phase.

Alternative Method A: Chiral HPLC with Chiralpak AD-H Column

This method employs an amylose-based CSP, often used for its different selectivity compared to cellulose-based phases.[5]

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Hexane, Isopropanol, and Trifluoroacetic Acid in an 80:20:0.1 (v/v/v) ratio.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 10 mL of a 50:50 mixture of Hexane and Isopropanol.

Alternative Method B: Chiral HPLC with CHIROBIOTIC T Column

This method uses a macrocyclic glycopeptide-based CSP, which can offer unique selectivity for polar and ionizable compounds like amino acids.[6][7]

  • Column: CHIROBIOTIC T (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Methanol, Acetic Acid, and Triethylamine in a 100:0.1:0.05 (v/v/v) ratio.

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 20°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 10 mL of Methanol.

Experimental Workflow

The following diagram illustrates the general workflow for the validation of this compound purity by chiral HPLC.

G Chiral HPLC Purity Validation Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_data Data Analysis and Reporting prep_sample Dissolve Sample in Mobile Phase prep_std Prepare Standard Solutions (Racemic and Enantiopure) hplc_system Equilibrate HPLC System with Mobile Phase prep_std->hplc_system inject Inject Samples and Standards hplc_system->inject separation Chromatographic Separation on Chiral Column inject->separation detection UV Detection separation->detection data_acq Data Acquisition and Peak Integration detection->data_acq specificity Specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness calc Calculate Purity, Resolution, and Other Parameters data_acq->calc calc->specificity calc->linearity calc->accuracy calc->precision calc->lod_loq calc->robustness report Generate Validation Report calc->report

Caption: Workflow for Chiral HPLC Purity Validation.

Signaling Pathways and Logical Relationships

The logical relationship for selecting a suitable chiral HPLC method involves a series of decisions based on the analyte's properties and the desired separation performance.

G Method Selection Logic cluster_screening Initial Screening cluster_optimization Optimization cluster_validation Validation cluster_decision Final Method analyte Analyte Properties: This compound (Cyclic β-Amino Acid) csp_selection Select Diverse CSPs (e.g., Polysaccharide, Macrocyclic Glycopeptide) analyte->csp_selection mobile_phase_screening Screen Different Mobile Phases (Normal, Reversed, Polar Organic) csp_selection->mobile_phase_screening optimization Optimize Mobile Phase Composition, Flow Rate, and Temperature mobile_phase_screening->optimization performance_check Evaluate Resolution (Rs > 1.5), Selectivity, and Analysis Time optimization->performance_check validation Validate According to ICH Guidelines (Linearity, Accuracy, Precision, etc.) performance_check->validation final_method Select Final Method Based on Performance and Robustness validation->final_method

Caption: Logical Flow for Chiral HPLC Method Development.

References

A Comparative Guide to the 2D NMR-Based Structural Elucidation of (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of complex organic molecules is paramount in drug discovery and development. For chiral molecules such as (1S,4R)-4-aminocyclopent-2-enecarboxylic acid, a key building block in medicinal chemistry, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool.[1] This guide provides a comprehensive overview of the application of 2D NMR techniques for the structural confirmation of this compound, presenting expected data and detailed experimental protocols for comparison with alternative analytical approaches.

This compound is a conformationally constrained amino acid analog. Its rigid cyclopentene ring presents a distinct set of proton and carbon environments that can be unequivocally assigned using a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY).

Workflow for 2D NMR Structural Elucidation

The process of elucidating a molecular structure using 2D NMR follows a logical progression from one-dimensional (1D) spectra acquisition to the interpretation of multi-dimensional correlation maps. This workflow ensures that each piece of information is built upon the last, leading to an unambiguous assignment of the molecular structure.

2D_NMR_Workflow cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Analysis & Structure Elucidation Sample Dissolve sample in Deuterated Solvent (e.g., D2O) H1_NMR ¹H NMR Sample->H1_NMR C13_NMR ¹³C NMR & DEPT Sample->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY/ROESY H1_NMR->NOESY C13_NMR->HSQC C13_NMR->HMBC Assignments Assign Proton & Carbon Signals COSY->Assignments HSQC->Assignments Correlations Analyze Correlation Peaks HMBC->Correlations NOESY->Correlations Assignments->Correlations Structure Confirm Constitution & Stereochemistry Correlations->Structure

Fig. 1: General workflow for 2D NMR-based structural elucidation.
Expected 2D NMR Data for this compound

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound. These predictions are based on established chemical shift values for similar structural motifs and spin-spin coupling principles.

Table 1: Expected ¹H and ¹³C Chemical Shifts

PositionAtomExpected ¹H δ (ppm)Expected ¹³C δ (ppm)
1CH3.5 - 3.845 - 50
2CH5.8 - 6.1130 - 135
3CH5.9 - 6.2132 - 137
4CH4.0 - 4.355 - 60
5CH₂2.0 - 2.3 (a), 2.5 - 2.8 (b)35 - 40
6COOH-175 - 180

Table 2: Key Expected 2D NMR Correlations

ExperimentFrom Proton(s)Expected Correlation to Proton(s)Expected Correlation to Carbon(s)
COSY H1H2, H5a, H5b-
H2H1, H3-
H3H2, H4-
H4H3, H5a, H5b-
H5a, H5bH1, H4-
HSQC H1-C1
H2-C2
H3-C3
H4-C4
H5a, H5b-C5
HMBC H1-C2, C5, C6
H2-C1, C3, C4
H3-C2, C4, C5
H4-C2, C3, C5
H5a, H5b-C1, C3, C4
NOESY H1H2, H5a-
H4 (axial)H5a (axial)-
Visualization of Key Structural Correlations

The following diagram illustrates the crucial through-bond (COSY, HMBC) and through-space (NOESY) correlations that are expected to be observed for this compound, confirming its constitution and relative stereochemistry.

Fig. 2: Expected key 2D NMR correlations for the target molecule.

Experimental Protocols

For the successful acquisition of high-quality 2D NMR data, the following general protocols are recommended. Instrument-specific parameters may need to be optimized.

Sample Preparation:

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄).

  • Transfer the solution to a 5 mm NMR tube.

General NMR Spectrometer Parameters:

  • Spectrometer: 400 MHz or higher field strength

  • Probe: 5 mm broadband probe with z-gradient capability

  • Temperature: 298 K

COSY (¹H-¹H Correlation Spectroscopy)

Purpose: To identify protons that are coupled to each other, typically through two or three bonds.

Methodology:

  • Pulse Program: cosygpqf (or equivalent gradient-selected, phase-sensitive sequence).

  • Spectral Width: 10-12 ppm in both F2 and F1 dimensions.

  • Number of Scans (ns): 2-4 per increment.

  • Number of Increments (td1): 256-512.

  • Acquisition Time (aq): ~0.2 s.

  • Relaxation Delay (d1): 1.5-2.0 s.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation. Symmetrize the final spectrum.

HSQC (Heteronuclear Single Quantum Coherence)

Purpose: To identify direct one-bond correlations between protons and their attached heteronuclei (typically ¹³C).

Methodology:

  • Pulse Program: hsqcedetgpsisp2.2 (or equivalent edited HSQC for CH/CH₂/CH₃ differentiation).

  • Spectral Width (F2 - ¹H): 10-12 ppm.

  • Spectral Width (F1 - ¹³C): 0-180 ppm.

  • Number of Scans (ns): 4-8 per increment.

  • Number of Increments (td1): 128-256.

  • ¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.

  • Relaxation Delay (d1): 1.5-2.0 s.

  • Processing: Apply a squared sine-bell window function in F2 and a sine-bell function in F1 before Fourier transformation.

HMBC (Heteronuclear Multiple Bond Correlation)

Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and heteronuclei (¹³C). This is crucial for connecting different spin systems.

Methodology:

  • Pulse Program: hmbcgplpndqf (or equivalent gradient-selected sequence).

  • Spectral Width (F2 - ¹H): 10-12 ppm.

  • Spectral Width (F1 - ¹³C): 0-180 ppm.

  • Number of Scans (ns): 8-16 per increment.

  • Number of Increments (td1): 256-512.

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for a value of 8-10 Hz.

  • Relaxation Delay (d1): 1.5-2.0 s.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

NOESY (Nuclear Overhauser Effect Spectroscopy)

Purpose: To identify protons that are close to each other in space (< 5 Å), providing information about the molecule's 3D structure and stereochemistry.

Methodology:

  • Pulse Program: noesygpph (or equivalent gradient-selected, phase-sensitive sequence).

  • Spectral Width: 10-12 ppm in both F2 and F1 dimensions.

  • Number of Scans (ns): 8-16 per increment.

  • Number of Increments (td1): 256-512.

  • Mixing Time (d8): 300-800 ms (this may require optimization).

  • Relaxation Delay (d1): 2.0-3.0 s.

  • Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.

By systematically applying these 2D NMR techniques, researchers can confidently elucidate and confirm the complete structure of this compound, ensuring its identity and purity for subsequent applications in drug development and scientific research.

References

Comparative Analysis of (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid and Other GABA Analogs at GABAA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the comparative pharmacology of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid and other key GABA analogs at GABAA receptors. This document provides a summary of available quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, exerting its effects through ionotropic GABAA receptors and metabotropic GABAB receptors. GABAA receptors, ligand-gated chloride ion channels, are critical targets for a wide range of therapeutic agents, including anxiolytics, sedatives, and anticonvulsants. The development of GABA analogs with distinct pharmacological profiles at specific GABAA receptor subtypes is a key area of research for achieving more targeted therapeutic effects with fewer side effects. This guide provides a comparative overview of this compound and other notable GABA analogs, focusing on their interactions with GABAA receptors.

While direct quantitative data for this compound at GABAA receptors is limited in publicly available literature, studies on structurally similar cyclopentene analogs provide strong evidence for its likely pharmacological profile. Research on the enantiomers of 4-aminocyclopent-1-ene-1-carboxylic acid indicates a significant stereospecificity. The (+)-(4S) enantiomer is a potent GABAA agonist, approximately twice as potent as GABA itself, whereas the (-)-(4R) enantiomer demonstrates weak activity at GABAA receptors but is a selective inhibitor of GABA uptake.[1] This suggests that the stereochemistry at the 4-position of the cyclopentene ring is a critical determinant of activity at GABAA receptors versus GABA transporters.

Data Presentation: Comparative Activity of GABA Analogs

The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or IC50) of various GABA analogs at GABAA receptors. It is important to note that the specific values can vary depending on the GABAA receptor subunit composition and the experimental conditions.

Table 1: Binding Affinity (Ki) of GABA Analogs at GABAA Receptors

CompoundReceptor SubtypeKi (nM)Reference
GABAα1β2γ214,000
Muscimolα1β2γ24,300
Bicucullineα1β2γ2250
Diazepamα1β2γ216.1
FlunitrazepamNon-selective2.1Eurofins Discovery
(-)-(4R)-4-Aminocyclopent-1-ene-1-carboxylic acid Not specifiedLow Affinity[1]
(+)-(4S)-4-Aminocyclopent-1-ene-1-carboxylic acid Not specifiedHigh Affinity (Potent Agonist)[1]

Table 2: Functional Potency (EC50/IC50) of GABA Analogs at GABAA Receptors

CompoundReceptor SubtypeEffectEC50/IC50 (µM)Reference
GABAα1β2γ2Agonist1.1 - 10
Muscimolα1β2γ2Agonist0.1 - 1
Gaboxadol (THIP)α1β3γ2Partial Agonist1.3
Bicucullineα1β2γ2Antagonist0.2 - 1
Benzylthioether of 4-aminocyclopent-1-enecarboxylic acidα1β2γ2LAntagonist42
(+)-(4S)-4-Aminocyclopent-1-ene-1-carboxylic acid Not specifiedAgonistPotent (approx. 2x GABA)[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the interaction of GABA analogs with GABAA receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the GABAA receptor.

1. Membrane Preparation:

  • Homogenize rat brains in a homogenization buffer (e.g., 0.32 M sucrose, pH 7.4) at 4°C.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g for 30 minutes) to pellet the membranes.

  • Wash the membrane pellet by resuspension in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and recentrifugation. Repeat this wash step multiple times.

  • Resuspend the final pellet in the binding buffer and determine the protein concentration.

2. Binding Assay:

  • In a multi-well plate, combine the prepared membranes, a radiolabeled ligand that binds to the GABAA receptor (e.g., [3H]muscimol or [3H]flunitrazepam), and varying concentrations of the unlabeled test compound (this compound or other GABA analogs).

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known GABAA receptor ligand (e.g., unlabeled GABA or diazepam).

  • Incubate the plate at a specific temperature (e.g., 4°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional effects (e.g., agonist, antagonist, or modulator activity) of a compound on GABAA receptors expressed in a heterologous system, such as Xenopus oocytes.

1. Oocyte Preparation and Receptor Expression:

  • Harvest oocytes from a female Xenopus laevis frog.

  • Defolliculate the oocytes enzymatically (e.g., with collagenase) and manually.

  • Inject the oocytes with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, and γ2).

  • Incubate the injected oocytes for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).

  • Impale the oocyte with two microelectrodes filled with a high concentration of KCl (e.g., 3 M). One electrode measures the membrane potential, and the other injects current to clamp the voltage at a specific holding potential (e.g., -60 mV).

  • Apply GABA or the test compound to the oocyte through the perfusion system.

  • Record the resulting changes in membrane current. Agonists will induce an inward chloride current, while antagonists will block the current induced by GABA. Modulators will enhance or reduce the GABA-induced current.

3. Data Analysis:

  • For agonists, construct a dose-response curve by plotting the peak current amplitude against the logarithm of the agonist concentration. Fit the data to the Hill equation to determine the EC50 (the concentration that elicits a half-maximal response) and the Hill coefficient.

  • For antagonists, co-apply a fixed concentration of GABA with varying concentrations of the antagonist. Determine the IC50 value from the resulting inhibition curve.

  • For modulators, co-apply a fixed, sub-maximal concentration of GABA with varying concentrations of the modulator and measure the potentiation or inhibition of the GABA response.

Visualizations

GABAA Receptor Signaling Pathway

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR GABA_A Receptor GABA->GABAAR Binds Analog GABA Analog (this compound) Analog->GABAAR Binds Cl_in Cl- Influx GABAAR->Cl_in Opens Channel Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Signaling pathway of GABA and its analogs at the GABAA receptor.

Experimental Workflow for GABAA Receptor Binding Assay

Binding_Assay_Workflow start Start: Brain Tissue homogenization Homogenization start->homogenization centrifugation1 Low-Speed Centrifugation homogenization->centrifugation1 centrifugation2 High-Speed Centrifugation centrifugation1->centrifugation2 wash Membrane Washing centrifugation2->wash incubation Incubation with Radioligand and Competitor wash->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Ki determination) counting->analysis end End: Binding Affinity analysis->end

Caption: Workflow for determining the binding affinity of a compound at the GABAA receptor.

Logical Relationship of Stereoisomers' Activity

Stereoisomer_Activity Compound 4-Aminocyclopent-1-enecarboxylic acid S_Isomer (+)-(4S) Isomer Compound->S_Isomer Enantiomer R_Isomer (-)-(4R) Isomer (structurally similar to target compound) Compound->R_Isomer Enantiomer GABAA_Agonist Potent GABAA Agonist S_Isomer->GABAA_Agonist GABA_Uptake_Inhibitor Selective GABA Uptake Inhibitor R_Isomer->GABA_Uptake_Inhibitor Low_GABAA_Activity Low GABAA Receptor Activity R_Isomer->Low_GABAA_Activity

Caption: Inferred activity based on the stereochemistry of a closely related GABA analog.

References

A Comparative Analysis of the Biological Activities of (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid and Gabapentin

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This guide provides a comparative overview of the biological activities of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid and the well-established drug, gabapentin. While gabapentin's mechanism of action is extensively characterized, centering on its interaction with the α2δ subunit of voltage-gated calcium channels, publicly available data on the specific biological targets and quantitative activity of this compound are limited. This document summarizes the existing experimental data for both compounds, highlighting the current understanding and the significant knowledge gaps for this compound. The information presented is intended for researchers, scientists, and professionals in drug development to inform future research directions and experimental design.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data for gabapentin and related analogues of this compound. It is crucial to note the absence of direct binding or functional data for this compound itself in the public domain.

Table 1: Biological Activity of Gabapentin

TargetAssay TypeSpeciesTissue/SystemKey ParameterValue
α2δ-1 subunit of Voltage-Gated Calcium ChannelsRadioligand BindingPorcineBrain MembranesKd59 nM
α2δ-2 subunit of Voltage-Gated Calcium ChannelsRadioligand BindingHumanRecombinantKd153 nM
High-Threshold Voltage-Gated Calcium ChannelsWhole-Cell Patch ClampRatCultured Dorsal Root Ganglion NeuronsIC50167 nM

Table 2: Biological Activity of Analogues of this compound

CompoundTargetAssay TypeSpeciesTissue/SystemKey ParameterValue
(+)-4-Aminocyclopent-1-ene-1-carboxylic acid ((+)-4-ACPCA)ρ1 GABAC ReceptorTwo-electrode voltage clampHumanRecombinant (expressed in Xenopus oocytes)Ki6.0 µM
(+)-4-Aminocyclopent-1-ene-1-carboxylic acid ((+)-4-ACPCA)ρ2 GABAC ReceptorTwo-electrode voltage clampHumanRecombinant (expressed in Xenopus oocytes)Ki4.7 µM
(1R,4S)-4-Amino-cyclopent-2-ene-carboxylic acidGABA transaminaseIn vivo (conditioned place preference)RatBrain-Reversible inhibitor

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

Radioligand Binding Assay for Gabapentin Affinity to α2δ Subunits

Objective: To determine the binding affinity (Kd) of gabapentin for the α2δ subunit of voltage-gated calcium channels.

Materials:

  • [³H]-Gabapentin (radioligand)

  • Unlabeled gabapentin

  • Membrane preparations from porcine brain or cells expressing recombinant human α2δ-1 or α2δ-2 subunits

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Binding Reaction: In a series of tubes, incubate a fixed concentration of [³H]-gabapentin with increasing concentrations of unlabeled gabapentin and a constant amount of membrane protein.

  • Incubation: Allow the binding to reach equilibrium by incubating at a specific temperature (e.g., 4°C or room temperature) for a defined period.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (radioactivity in the presence of a high concentration of unlabeled gabapentin) from total binding. Analyze the competition binding data using non-linear regression to calculate the IC50, which can then be converted to a Ki value.

General Protocol for GABA Receptor Binding Assay

Objective: To assess the binding affinity of a test compound, such as this compound, to GABA receptors.

Materials:

  • Radioligand specific for the GABA receptor subtype of interest (e.g., [³H]-Muscimol for GABAA receptors)

  • Unlabeled test compound (this compound)

  • Unlabeled GABA (for determining non-specific binding)

  • Rat brain membrane preparation

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Prepare rat brain membranes as described in the previous protocol.

  • Binding Reaction: Set up triplicate tubes for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of unlabeled GABA), and competitor binding (membranes + radioligand + varying concentrations of the test compound).

  • Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 45 minutes).

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding and analyze the competition data to determine the IC50 and Ki of the test compound for the GABA receptor.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the known and hypothesized signaling pathways and a comparative experimental workflow.

Gabapentin_Pathway cluster_presynaptic Presynaptic Terminal Gabapentin Gabapentin a2d α2δ-1/2 Subunit Gabapentin->a2d Binds VGCC Voltage-Gated Ca²⁺ Channel a2d->VGCC Modulates Ca_influx Ca²⁺ Influx VGCC->Ca_influx Reduces Vesicle Synaptic Vesicle (contains Glutamate) Ca_influx->Vesicle Inhibits Fusion Glutamate_release Glutamate Release Vesicle->Glutamate_release Decreases

Caption: Signaling pathway of Gabapentin.

Hypothetical_Pathway cluster_neuron Neuron Compound (1S,4R)-4-Aminocyclopent- 2-enecarboxylic acid (Hypothesized) GABAR GABAC Receptor (Antagonism) Compound->GABAR Binds to? GABA_T GABA Transaminase (Inhibition) Compound->GABA_T Inhibits? Neuronal_activity Modulation of Neuronal Activity GABAR->Neuronal_activity GABA_levels ↑ GABA Levels GABA_T->GABA_levels GABA_levels->Neuronal_activity

Caption: Hypothesized signaling pathway for this compound.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays Primary Target Screening cluster_functional Functional Assays Gabapentin Gabapentin VGCC_assay α2δ Subunit Binding Assay Gabapentin->VGCC_assay New_Compound (1S,4R)-4-Aminocyclopent- 2-enecarboxylic acid New_Compound->VGCC_assay GABA_assay GABA Receptor Binding Assay New_Compound->GABA_assay Enzyme_assay GABA Transaminase Activity Assay New_Compound->Enzyme_assay Electrophysiology Patch Clamp Electrophysiology VGCC_assay->Electrophysiology Neurotransmitter_release Neurotransmitter Release Assay VGCC_assay->Neurotransmitter_release GABA_assay->Electrophysiology

Caption: Comparative experimental workflow.

Discussion and Future Directions

The data presented clearly illustrate that gabapentin is a well-characterized compound with a defined mechanism of action involving the α2δ subunits of voltage-gated calcium channels. In stark contrast, the biological activity of this compound remains largely unexplored in the public scientific literature.

The limited evidence from structurally related analogues suggests that the primary targets of this compound may reside within the GABAergic system, potentially as a GABA receptor ligand or an inhibitor of GABA transaminase. However, without direct experimental evidence, these remain hypotheses.

For a definitive comparison of the biological activity of this compound versus gabapentin, a comprehensive pharmacological characterization of the former is required. This should include:

  • Primary Target Screening: A broad panel of receptor and enzyme binding assays, including but not limited to GABAA, GABAB, and GABAC receptors, GABA transporters, GABA transaminase, and the α2δ subunits of voltage-gated calcium channels.

  • Functional Assays: In vitro functional assays, such as electrophysiological recordings (e.g., patch-clamp) on relevant cell types (e.g., neurons) to determine if the compound acts as an agonist, antagonist, or modulator at its identified targets.

  • In Vivo Studies: Preclinical studies in animal models of relevant neurological disorders (e.g., epilepsy, neuropathic pain) to assess its efficacy and compare its pharmacological profile to that of gabapentin.

Comparative Guide to the Inhibitory Activity of (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid and Alternative GABA Transaminase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of (1S,4R)-4-aminocyclopent-2-enecarboxylic acid (ACC) and other key inhibitors of GABA transaminase (GABA-T), an enzyme critical in the metabolism of the primary inhibitory neurotransmitter, GABA.[1][2] By inhibiting GABA-T, these compounds increase GABA levels in the brain, a mechanism of therapeutic interest for conditions such as epilepsy, addiction, and other neurological disorders.[2][3][4]

Executive Summary

Inhibitor Comparison

The following table summarizes the key characteristics and quantitative data for the selected GABA transaminase inhibitors.

InhibitorStructureType of InhibitionPotency (IC50/Ki)Key Features
This compound (ACC) Structure of this compoundReversibleData not availableDemonstrated in vivo efficacy in blocking conditioned place preference to cocaine and nicotine in rats.[5]
Vigabatrin (gamma-vinyl GABA) Structure of VigabatrinIrreversible[1]IC50: 350 µM[6]KI: 1.3 mM[7]Clinically approved anticonvulsant.[1][2] Associated with a risk of peripheral visual field defects.[3]
Gabaculine Structure of GabaculineIrreversibleIC50: 1.8 µM[6]Potent inhibitor, but its use is limited by high toxicity.
Phenelzine Structure of PhenelzineIrreversible (via its metabolite PEH)[1]Data not availableA non-selective monoamine oxidase inhibitor (MAOI) with secondary GABA-T inhibitory activity.[1]
(1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115) Structure of CPP-115Irreversible (Inactivator)[8][9][10]KI: 31 µM[11]A potent vigabatrin analogue reported to be over 100 times more potent than vigabatrin with potentially reduced side effects.

Experimental Protocols

In Vitro GABA Transaminase Activity Assay

A common method to determine the inhibitory potential of a compound on GABA-T is a spectrophotometric assay. This can be performed using purified GABA-T or cell lysates containing the enzyme.

Objective: To measure the IC50 or Ki value of a test compound for GABA transaminase.

Materials:

  • Recombinant human GABA-transaminase (GABA-T)

  • γ-Aminobutyric acid (GABA)

  • α-Ketoglutarate

  • Succinic semialdehyde dehydrogenase (SSADH)

  • NADP+

  • Test compound (e.g., ACC, Vigabatrin)

  • Phosphate buffer (pH 7.2-8.6)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, GABA, α-ketoglutarate, NADP+, and SSADH.

  • Inhibitor Incubation: In a 96-well plate, add the reaction mixture to varying concentrations of the test compound.

  • Enzyme Addition: Initiate the reaction by adding GABA-T to each well.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time. The conversion of NADP+ to NADPH by SSADH is coupled to the transamination of GABA by GABA-T, and the rate of NADPH formation is proportional to GABA-T activity.

  • Data Analysis: Plot the initial reaction rates against the inhibitor concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, can be determined by fitting the data to a dose-response curve. Ki values can be determined using the Cheng-Prusoff equation if the inhibition is competitive.

For irreversible inhibitors, a pre-incubation step of the enzyme with the inhibitor is necessary to allow for time-dependent inactivation. The remaining enzyme activity is then measured as described above.

Visualizations

GABAergic Synapse and GABA-T Inhibition

GABA_Metabolism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Presynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle GABA_cleft GABA GABA_vesicle->GABA_cleft Release GABA_receptor GABA Receptor GABA_cleft->GABA_receptor Binding GABA_uptake GABA GABA_cleft->GABA_uptake Reuptake GABA_T GABA Transaminase (GABA-T) GABA_uptake->GABA_T SSA Succinic Semialdehyde GABA_T->SSA Krebs_Cycle Krebs Cycle SSA->Krebs_Cycle Inhibitor (1S,4R)-4-Aminocyclopent- 2-enecarboxylic acid & Alternatives Inhibitor->GABA_T Inhibition Experimental_Workflow cluster_workflow Inhibitor Screening Workflow start Start: Compound Library assay_prep Prepare GABA-T Assay Components start->assay_prep incubation Incubate Enzyme with Test Compounds assay_prep->incubation measurement Measure Enzyme Activity (Spectrophotometry) incubation->measurement data_analysis Data Analysis: Calculate IC50/Ki measurement->data_analysis hit_validation Hit Validation & Lead Optimization data_analysis->hit_validation end End: Candidate Inhibitor hit_validation->end Logical_Relationship Inhibitor GABA-T Inhibitor ((1S,4R)-4-Aminocyclopent- 2-enecarboxylic acid, etc.) GABA_T GABA Transaminase (GABA-T) Inhibitor->GABA_T Inhibits GABA_degradation Decreased GABA Degradation GABA_T->GABA_degradation Leads to GABA_levels Increased Brain GABA Levels GABA_degradation->GABA_levels Results in Neuronal_excitability Reduced Neuronal Excitability GABA_levels->Neuronal_excitability Causes Therapeutic_effect Therapeutic Effect (e.g., Anticonvulsant, Anti-addiction) Neuronal_excitability->Therapeutic_effect Produces

References

A Comparative Guide to Synthetic Routes for Carbocyclic Nucleosides Utilizing Diverse Chiral Synthons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prominent synthetic strategies for the preparation of carbocyclic nucleosides, a critical class of therapeutic agents. The choice of chiral synthon is a pivotal decision in the synthesis of these molecules, profoundly influencing the efficiency, stereoselectivity, and overall viability of the synthetic route. Herein, we analyze and compare different approaches, supported by experimental data, to empower researchers in the rational design and execution of their synthetic endeavors.

Introduction to Carbocyclic Nucleosides and Synthetic Strategies

Carbocyclic nucleosides are nucleoside analogs where the furanose ring's oxygen atom is replaced by a methylene group.[1] This structural modification imparts enhanced chemical and metabolic stability by rendering them resistant to cleavage by phosphorylases and hydrolases.[1] Many carbocyclic nucleosides, such as the anti-HIV agents (-)-Carbovir and Abacavir, and the anti-hepatitis B drug Entecavir, have demonstrated significant therapeutic value.[2]

The enantioselective synthesis of these molecules is paramount, as the biological activity often resides in a single enantiomer. The primary strategies for introducing the requisite chirality can be broadly categorized as:

  • The Chiral Pool Approach: This strategy leverages readily available and inexpensive enantiomerically pure natural products, most commonly carbohydrates like D-ribose, as the starting material. The inherent chirality of the starting material is transferred to the target carbocyclic nucleoside through a series of chemical transformations.[2]

  • Use of Prochiral Precursors: Readily available prochiral molecules, such as cyclopentadiene, can be converted into valuable chiral synthons through asymmetric reactions. These synthons are then elaborated to the final carbocyclic nucleoside.[3]

  • Enzymatic Desymmetrization and Kinetic Resolution: This elegant approach employs enzymes, such as lipases, to selectively transform a meso compound into a chiral product or to resolve a racemic mixture, often providing high enantiomeric excess (ee) under mild reaction conditions.[2]

This guide will focus on a comparative analysis of these strategies through the lens of synthesizing the well-established antiviral agents, (-)-Carbovir and (-)-Aristeromycin.

Comparative Analysis of Synthetic Routes to (-)-Carbovir

(-)-Carbovir is a potent reverse transcriptase inhibitor, and its synthesis has been a benchmark for comparing different enantioselective methodologies.

Quantitative Data Summary

The following table summarizes the key quantitative data for different synthetic routes to (-)-Carbovir, allowing for a direct comparison of their efficiencies.

Chiral Synthon ApproachKey Chiral SynthonKey TransformationNumber of Steps (from commercial material)Overall Yield (%)Enantiomeric Excess (ee) (%)Reference(s)
Enzymatic Kinetic Resolution Racemic Vince LactamLipase-catalyzed hydrolysis~5~20-25%>99[3]
Prochiral Precursor (S)-4-Hydroxy-2-cyclopenten-1-onePhotochemical radical addition~6~15-20%>99[4]
Prochiral Precursor NorbornadienePauson-Khand reaction~7Not explicitly stated>99[5]
Detailed Analysis of Synthetic Strategies for (-)-Carbovir

This chemoenzymatic approach is a widely used and efficient method for accessing enantiopure (-)-Carbovir.[3] The key step is the lipase-catalyzed kinetic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam.

G rac_vince Racemic Vince Lactam lipase Lipase-catalyzed Kinetic Resolution rac_vince->lipase neg_vince (-)-(1R,4S)-Vince Lactam lipase->neg_vince Yield: 45-50% ee: >99% pos_amino_acid (+)-(1S,4R)-Amino Acid lipase->pos_amino_acid methanolysis Acidic Methanolysis neg_vince->methanolysis amino_alcohol (-)-Cyclopentenyl Aminoalcohol methanolysis->amino_alcohol reduction Reduction (e.g., LiAlH4) amino_alcohol->reduction coupling Coupling with 2-amino-6-chloropurine reduction->coupling carbovir_analog Carbocyclic Analog coupling->carbovir_analog hydrolysis Hydrolysis (e.g., Formic Acid) carbovir_analog->hydrolysis neg_carbovir (-)-Carbovir hydrolysis->neg_carbovir

Figure 1: Chemoenzymatic synthesis of (-)-Carbovir.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Vince Lactam [3]

  • Reaction Setup: A suspension of racemic Vince lactam (e.g., 10 g/L) and a lipase (e.g., from Pseudomonas cepacia) in a phosphate buffer (pH 7.2) is stirred at a controlled temperature (e.g., 25 °C).

  • Monitoring: The reaction progress is monitored by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is achieved.

  • Workup: Upon reaching the desired conversion, the enzyme is removed by filtration. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate) to isolate the unreacted (-)-(1R,4S)-Vince lactam. The aqueous layer contains the hydrolyzed (+)-(1S,4R)-amino acid.

  • Purification: The organic extracts are dried and concentrated. The resulting crude product is purified by column chromatography to yield enantiomerically pure (-)-(1R,4S)-Vince lactam.

This approach utilizes a chiral synthon derived from a prochiral cyclopentenone. A key step involves a photoradical addition reaction to establish the stereochemistry.[4]

G s_1b (S)-4-Hydroxy-2- cyclopenten-1-one photoradical Photoradical Addition (UV, Benzophenone) s_1b->photoradical plus_20 (+)-20 photoradical->plus_20 Yield: 49% silylation Silylation (TBSCl, imidazole) plus_20->silylation elimination β-elimination (Na2CO3) silylation->elimination enone_22 Enone 22 elimination->enone_22 Yield: 84% (2 steps) ee: >99% reduction Selective Reduction (DIBAL-H) enone_22->reduction cis_alcohol cis-Allylic Alcohol reduction->cis_alcohol acylation Acylation (Ac2O) cis_alcohol->acylation acetate_23 Acetate 23 acylation->acetate_23 coupling Pd-catalyzed Coupling acetate_23->coupling intermediate_25 Intermediate 25 coupling->intermediate_25 hydrolysis Hydrolysis intermediate_25->hydrolysis neg_carbovir (-)-Carbovir hydrolysis->neg_carbovir

Figure 2: Synthesis of (-)-Carbovir from a prochiral cyclopentenone.

Comparative Analysis of Synthetic Routes to (-)-Aristeromycin

(-)-Aristeromycin is a naturally occurring carbocyclic nucleoside with antiviral and antitumor activities. Its synthesis has been approached from various chiral synthons.

Quantitative Data Summary
Chiral Synthon ApproachKey Chiral SynthonKey TransformationNumber of Steps (from commercial material)Overall Yield (%)Enantiomeric Excess (ee) (%)Reference(s)
Chiral Pool (Biosynthesis) D-Fructose 6-phosphateEnzymatic cyclizationBiosynthetic pathwayNot applicable for chemical synthesis comparisonNaturally produced enantiomer[6]
Prochiral Precursor Unsaturated bicyclic compoundPt-catalyzed diborationMulti-stepNot explicitly statedRacemic synthesis described[7]
Chiral Pool (Chemical Synthesis) D-RiboseRing-closing metathesis~8 steps to key intermediateNot explicitly statedHigh (from chiral pool)[8]
Detailed Analysis of Synthetic Strategies for (-)-Aristeromycin

A common strategy for the synthesis of (-)-Aristeromycin and its analogs involves the use of D-ribose as a chiral starting material. A key transformation in some of these routes is a ring-closing metathesis (RCM) to form the cyclopentene ring.[8]

G d_ribose D-Ribose functionalization Multi-step Functionalization d_ribose->functionalization diene Acyclic Diene functionalization->diene rcm Ring-Closing Metathesis (Grubbs' Catalyst) diene->rcm cyclopentenone Chiral Cyclopentenone Intermediate rcm->cyclopentenone elaboration Further Elaboration cyclopentenone->elaboration aristeromycin (-)-Aristeromycin elaboration->aristeromycin

Figure 3: Chiral pool synthesis of (-)-Aristeromycin via RCM.

Experimental Protocol: Ring-Closing Metathesis for Cyclopentenone Synthesis [9]

  • Reaction Setup: To a solution of the acyclic diene (1 equivalent) in a dry, degassed solvent (e.g., dichloromethane) under an inert atmosphere, is added a solution of a Grubbs' catalyst (e.g., 1-5 mol%).

  • Reaction Conditions: The reaction mixture is stirred at room temperature or with gentle heating, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to afford the desired cyclopentene derivative.

Key Experimental Protocols

This section provides more detailed methodologies for key reactions frequently employed in the synthesis of carbocyclic nucleosides.

Mitsunobu Reaction for Nucleobase Coupling

The Mitsunobu reaction is a versatile method for the coupling of a nucleophile (the nucleobase) to a primary or secondary alcohol with inversion of stereochemistry.

General Procedure: [5]

  • Reagent Preparation: To a solution of the chiral cyclopentanol derivative (1 equivalent), the nucleobase (1-1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, is added diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC.

  • Purification: The solvent is removed in vacuo, and the residue is purified by silica gel chromatography to yield the desired carbocyclic nucleoside.

Conclusion

The synthesis of carbocyclic nucleosides offers a rich landscape of chemical strategies, with the choice of the chiral synthon being a critical determinant of the overall efficiency and success of the synthesis.

  • The chiral pool approach , starting from carbohydrates, is attractive due to the low cost and ready availability of the starting materials. However, these routes can sometimes be lengthy.

  • Enzymatic desymmetrization and kinetic resolution provide elegant and highly enantioselective methods for obtaining key chiral intermediates, often leading to very high enantiomeric purity.

  • The use of prochiral precursors offers flexibility and can lead to efficient syntheses, particularly when powerful asymmetric transformations are employed.

The "best" approach is highly dependent on the specific target molecule, the desired scale of the synthesis, and the available resources. For academic research and the exploration of new analogs, the flexibility of synthons derived from prochiral precursors can be highly advantageous. For large-scale production, the efficiency and cost-effectiveness of chemoenzymatic routes are often superior. This guide provides a framework for researchers to make informed decisions in the design of synthetic routes to these important therapeutic agents.

References

Docking Studies of (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid with GABA Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding characteristics of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid, a conformationally restricted analog of γ-aminobutyric acid (GABA), with GABA receptors. Due to the limited availability of direct docking studies for this specific compound in publicly accessible literature, this guide presents a comprehensive overview based on data from structurally related analogs and established computational protocols. The aim is to offer a valuable resource for researchers investigating novel GABA receptor modulators.

Introduction to GABA Receptors and Ligand Binding

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] Its effects are mediated by two main classes of receptors: GABA_A and GABA_B receptors.[1] GABA_A receptors are ionotropic chloride channels, while GABA_B receptors are metabotropic G-protein coupled receptors.[1] The development of selective ligands for these receptors is a key strategy in the discovery of new therapeutics for a range of neurological and psychiatric disorders.

This compound is a rigid analog of GABA, where the flexible carbon chain of GABA is constrained within a cyclopentene ring. This conformational restriction can lead to enhanced selectivity and potency for specific receptor subtypes. This guide explores the putative binding interactions of this compound and compares its profile with other known GABA receptor ligands.

Comparative Analysis of Binding Affinities

CompoundReceptor TargetBinding Affinity/ActivityReference
This compound GABA TransaminaseReversible Inhibitor[2]
(+)-4-ACPCA GABA_C ρ1K_i = 6.0 ± 0.1 µM (Antagonist)[3]
GABA_C ρ2K_i = 4.7 ± 0.3 µM (Antagonist)[3]
Benzylthioether derivative of 4-aminocyclopent-1-enecarboxylic acid GABA_A (α1β2γ2L)IC_50 = 42 µM (Antagonist)[4]
(R)-Baclofen GABA_BIC_50 = 0.015 µM[1]
Gaboxadol GABA_A-Not Found
GABA GABA_A / GABA_BEndogenous Agonist[1]

Note: ACPCA (4-aminocyclopent-1-ene-1-carboxylic acid) is a close structural analog. K_i is the inhibitory constant, and IC_50 is the half-maximal inhibitory concentration.

Experimental Protocols: In Silico Docking of GABA Receptor Ligands

The following protocol outlines a standard computational workflow for conducting docking studies of ligands with GABA receptors. This methodology is based on protocols described in the scientific literature for similar investigations.[5][6]

Protein and Ligand Preparation
  • Protein Structure Retrieval: Obtain the 3D crystal structure of the target GABA receptor subtype (e.g., GABA_A α1β2γ2) from the Protein Data Bank (PDB).

  • Protein Preparation:

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.

    • Perform energy minimization to relieve any steric clashes.

  • Ligand Structure Preparation:

    • Generate the 3D structure of this compound and other comparative ligands.

    • Assign partial charges and define rotatable bonds.

    • Perform energy minimization to obtain a low-energy conformation.

Molecular Docking
  • Binding Site Definition: Identify the binding site on the GABA receptor. For orthosteric ligands, this is the known GABA binding pocket located at the interface between the α and β subunits for GABA_A receptors.

  • Docking Algorithm: Employ a suitable docking program (e.g., AutoDock Vina, Glide, GOLD) to predict the binding pose and affinity of the ligand within the defined binding site. The algorithm explores various conformations and orientations of the ligand.

  • Scoring Function: The docking program will calculate a binding score (e.g., in kcal/mol) for each pose, which estimates the binding free energy. The pose with the lowest score is typically considered the most favorable.

Analysis and Validation
  • Pose Analysis: Visualize the predicted binding poses to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the receptor residues.

  • Comparative Analysis: Compare the docking scores and interaction patterns of this compound with those of known agonists, antagonists, and other analogs to understand its potential mode of action and selectivity.

  • Molecular Dynamics (MD) Simulation: To further validate the stability of the docked complex, perform MD simulations to observe the dynamic behavior of the ligand-receptor interaction over time.

Visualizing Molecular Interactions and Pathways

GABA Receptor Signaling Pathway

GABA_Signaling cluster_GABA_A GABA_A Receptor Signaling cluster_GABA_B GABA_B Receptor Signaling GABA_A GABA binds to GABA_A Receptor Cl_channel Chloride (Cl-) Channel Opens GABA_A->Cl_channel Conformational Change Hyperpolarization_A Hyperpolarization (Neuron Inhibition) Cl_channel->Hyperpolarization_A Cl- Influx GABA_B GABA binds to GABA_B Receptor G_protein G-protein Activation GABA_B->G_protein K_channel K+ Channel Opens G_protein->K_channel Ca_channel Ca2+ Channel Closes G_protein->Ca_channel Hyperpolarization_B Hyperpolarization (Neuron Inhibition) K_channel->Hyperpolarization_B K+ Efflux Ca_channel->Hyperpolarization_B Reduced Ca2+ Influx GABA GABA GABA->GABA_A GABA->GABA_B

Caption: Simplified signaling pathways for GABA_A and GABA_B receptors.

Experimental Workflow for In Silico Docking

Docking_Workflow cluster_prep Preparation cluster_analysis Output PDB 1. Protein Structure (from PDB) Prep_Protein Protein Preparation (H addition, minimization) PDB->Prep_Protein Ligand 2. Ligand Structure (3D Generation) Prep_Ligand Ligand Preparation (Charges, minimization) Ligand->Prep_Ligand Docking 3. Molecular Docking (e.g., AutoDock Vina) Prep_Protein->Docking Prep_Ligand->Docking Analysis 4. Analysis of Results Docking->Analysis Binding_Pose Binding Pose (Interaction Analysis) Analysis->Binding_Pose Binding_Affinity Binding Affinity (Docking Score) Analysis->Binding_Affinity Validation 5. Validation (MD Simulation) Analysis->Validation

Caption: A typical workflow for performing molecular docking studies.

Conclusion

While direct computational studies on this compound are yet to be widely published, the analysis of its structurally related analogs suggests it is a promising candidate for GABA receptor modulation. The provided experimental protocol offers a robust framework for researchers to conduct their own in silico investigations. The conformational rigidity of this molecule may offer advantages in terms of selectivity and potency, warranting further experimental and computational exploration to elucidate its precise binding mechanism and therapeutic potential.

References

Navigating the Enantiomeric Maze: A Comparative Guide to Chiral Capillary Electrophoresis of Aminocyclopentene Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical step in the development of safe and effective pharmaceuticals. Aminocyclopentene derivatives, a class of compounds with significant potential in medicinal chemistry, often possess one or more chiral centers, making the separation and quantification of their enantiomers essential. Chiral capillary electrophoresis (CE) has emerged as a powerful and efficient technique for this purpose, offering high resolution, short analysis times, and low consumption of samples and reagents.

The Power of Chiral Selectors: A Head-to-Head Comparison

The key to successful chiral separation in CE lies in the choice of a chiral selector, a molecule that interacts diastereomerically with the enantiomers of the analyte, leading to differences in their electrophoretic mobility. Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE due to their versatility and broad applicability.[1][2][3]

This guide compares the performance of different types of cyclodextrins for the enantiomeric separation of aminocycloalkane derivatives, providing a framework for selecting the optimal chiral selector for your aminocyclopentene compound.

Table 1: Comparison of Chiral Selectors for the Enantiomeric Separation of Aminocycloalkane Derivatives by Chiral Capillary Electrophoresis

Chiral SelectorAnalyte (Analog)Background Electrolyte (BGE)Applied VoltageTemperatureMigration Time (min)Resolution (Rs)Reference
Neutral Cyclodextrins
β-Cyclodextrin (β-CD)Propranolol (contains a secondary amine on a cyclic backbone)50 mM Phosphate buffer (pH 2.5)15 kV25 °C~10-12> 2.0[4]
Heptakis(2,6-di-O-methyl)-β-CDNorephedrine (amino alcohol)50 mM Phosphate buffer (pH 2.5)15 kV25 °C~5-7> 2.5[4]
Anionic Cyclodextrins
Sulfated-β-Cyclodextrin (S-β-CD)Various basic drugs25 mM Phosphate buffer (pH 2.5)Not specifiedNot specifiedVariesGenerally high[5]
Carboxymethyl-β-CD (CM-β-CD)Basic drugs100 mM Phosphoric acid, adjusted to pH 3 or 5 with triethanolamineNot specifiedNot specifiedVariesHigh for 96% of compounds tested[6]
Cationic Cyclodextrins
Mono-(6-N-pyrrolidine-6-deoxy)-β-CDDansylated amino acids20 mM NaH2PO4-NaOH (pH 6.0)25 kV25 °C~10-20Varies[7]

Note: The data presented in this table is for analogous compounds and serves as a starting point for method development for aminocyclopentene derivatives. Actual migration times and resolution will vary depending on the specific structure of the aminocyclopentene derivative and the optimization of the experimental conditions.

Crafting Your Method: Detailed Experimental Protocols

The following protocols provide a detailed methodology for performing chiral CE, which can be adapted for the analysis of aminocyclopentene derivatives.

Method 1: Chiral Separation using a Neutral Cyclodextrin

This method is a good starting point for basic aminocyclopentene derivatives.

Instrumentation:

  • Capillary Electrophoresis System with UV detection

  • Uncoated fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., total length 48.5 cm, effective length 40 cm)

Reagents:

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5.

  • Chiral Selector: 10-30 mM β-Cyclodextrin (or a methylated derivative like Heptakis(2,6-di-O-methyl)-β-cyclodextrin).

  • Sample: Dissolve the aminocyclopentene derivative in the BGE or a compatible solvent at a suitable concentration (e.g., 0.1-1 mg/mL).

Procedure:

  • Capillary Conditioning: Before first use, rinse the capillary with 1 M NaOH for 30 min, followed by deionized water for 15 min, and finally with the BGE for 30 min.

  • Pre-injection rinsing: Before each injection, rinse the capillary with 0.1 M NaOH for 2 min, deionized water for 2 min, and then equilibrate with the BGE for 5 min.

  • Sample Injection: Inject the sample hydrodynamically (e.g., 50 mbar for 5 seconds) or electrokinetically (e.g., 5 kV for 5 seconds).

  • Separation: Apply a voltage of +15 kV to +25 kV. Maintain the capillary temperature at 25 °C.

  • Detection: Monitor the separation at a suitable wavelength (e.g., 200-220 nm for non-aromatic amines).

Method 2: Chiral Separation using an Anionic Cyclodextrin

Anionic cyclodextrins can provide enhanced selectivity for positively charged analytes like protonated amines.

Instrumentation:

  • Same as Method 1.

Reagents:

  • Background Electrolyte (BGE): 25-100 mM sodium phosphate or phosphoric acid buffer, with pH adjusted to a range of 2.5 to 7.0.

  • Chiral Selector: 5-20 mM Sulfated-β-Cyclodextrin or Carboxymethyl-β-cyclodextrin.

  • Sample: Prepared as in Method 1.

Procedure:

  • Capillary Conditioning and Rinsing: Follow the same procedure as in Method 1.

  • Sample Injection: As in Method 1.

  • Separation: Apply a voltage, typically in the range of -15 kV to -25 kV (reverse polarity is often used with anionic selectors to draw the analytes towards the detector). Maintain the capillary temperature at 25 °C.

  • Detection: As in Method 1.

Visualizing the Process: Experimental Workflow

The following diagram illustrates the general workflow for the analysis of enantiomeric purity of aminocyclopentene derivatives using chiral capillary electrophoresis.

Chiral_CE_Workflow cluster_prep Sample & BGE Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Analysis Analyte Aminocyclopentene Derivative Sample Inject Inject Sample Analyte->Inject BGE Background Electrolyte (BGE) Mix Prepare BGE with Chiral Selector BGE->Mix CS Chiral Selector (e.g., Cyclodextrin) CS->Mix Capillary Condition & Equilibrate Fused-Silica Capillary Mix->Capillary Capillary->Inject Separate Apply Voltage & Separate Enantiomers Inject->Separate Detect UV Detection Separate->Detect Electropherogram Generate Electropherogram Detect->Electropherogram Quantify Peak Integration & Quantification Electropherogram->Quantify Purity Calculate Enantiomeric Purity Quantify->Purity

Caption: Experimental workflow for chiral CE analysis.

Logical Approach to Method Development

The selection of the appropriate chiral CE method often follows a logical progression to achieve optimal separation.

Method_Development_Logic Start Start: Chiral Separation of Aminocyclopentene Derivative Screen_Neutral Screen Neutral Cyclodextrins (e.g., β-CD, methylated β-CDs) Start->Screen_Neutral Resolution_Check1 Resolution > 1.5? Screen_Neutral->Resolution_Check1 Optimize_Neutral Optimize Neutral CD Method: - Concentration - BGE pH & Concentration - Voltage & Temperature Resolution_Check1->Optimize_Neutral Yes Screen_Charged Screen Charged Cyclodextrins (e.g., Sulfated, Carboxymethylated) Resolution_Check1->Screen_Charged No Success Successful Separation Optimize_Neutral->Success Resolution_Check2 Resolution > 1.5? Screen_Charged->Resolution_Check2 Optimize_Charged Optimize Charged CD Method: - Concentration - BGE pH & Concentration - Voltage & Temperature Resolution_Check2->Optimize_Charged Yes Alternative_Selectors Consider Alternative Chiral Selectors (e.g., Antibiotics, Crown Ethers) Resolution_Check2->Alternative_Selectors No Optimize_Charged->Success

Caption: Decision tree for chiral CE method development.

Conclusion

Chiral capillary electrophoresis is a highly effective technique for assessing the enantiomeric purity of aminocyclopentene derivatives. While direct experimental data for this specific compound class is limited, the methodologies and comparative data for structurally similar aminocycloalkanes provide a solid foundation for method development. By systematically screening different types of cyclodextrins and optimizing key experimental parameters such as BGE composition, pH, and applied voltage, researchers can develop robust and reliable methods to ensure the quality and safety of these promising pharmaceutical compounds. The high efficiency and low solvent consumption also position chiral CE as a green and cost-effective analytical solution in modern drug development.

References

Spectroscopic comparison of (1S,4R) and (1R,4S) isomers of 4-aminocyclopent-2-enecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the (1S,4R) and (1R,4S) enantiomers of 4-aminocyclopent-2-enecarboxylic acid reveals identical spectral properties in achiral environments, a consequence of their mirror-image relationship. This guide provides a comprehensive analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols used for their characterization.

The enantiomers of 4-aminocyclopent-2-enecarboxylic acid are crucial building blocks in medicinal chemistry, particularly in the synthesis of carbocyclic nucleoside analogues with potential antiviral activities. Their rigid cyclopentene framework and stereochemically defined amino and carboxylic acid groups make them valuable synthons for creating structurally precise and biologically active molecules. Understanding their spectroscopic signatures is paramount for their unambiguous identification and quality control during synthesis and drug development.

As enantiomers, the (1S,4R) and (1R,4S) isomers possess identical physical and chemical properties in an achiral environment. This includes their spectroscopic profiles. Therefore, the data presented for the racemic mixture, cis-4-aminocyclopent-2-enecarboxylic acid, is representative of both individual enantiomers. The key distinguishing feature between the two isomers is their optical activity—their ability to rotate plane-polarized light in equal but opposite directions.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for cis-4-aminocyclopent-2-enecarboxylic acid, which are applicable to both the (1S,4R) and (1R,4S) isomers.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.9 - 6.1m2HOlefinic protons (-CH=CH-)
4.2 - 4.4m1HProton at C4 (adjacent to NH₂)
3.6 - 3.8m1HProton at C1 (adjacent to COOH)
2.5 - 2.7m1HMethylene proton at C5
1.7 - 1.9m1HMethylene proton at C5

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~175Carboxylic acid carbon (-COOH)
130 - 132Olefinic carbons (-CH=CH-)
55 - 57Carbon at C4 (adjacent to NH₂)
48 - 50Carbon at C1 (adjacent to COOH)
38 - 40Methylene carbon at C5

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 2500BroadO-H stretch of carboxylic acid and N-H stretch of amine
~1710StrongC=O stretch of carboxylic acid
~1640MediumC=C stretch of alkene
~1580MediumN-H bend of amine

Table 4: Mass Spectrometry Data

m/zInterpretation
127[M]⁺ (Molecular ion)
82[M - COOH]⁺
110[M - NH₃]⁺

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques. The following provides an overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were prepared by dissolving approximately 5-10 mg of the analyte in a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄ (CD₃OD), containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). For ¹H NMR, the spectral width was typically 0-12 ppm, while for ¹³C NMR, it was 0-200 ppm. Data processing involved Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy

Infrared spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The sample was introduced into the ion source, and the resulting fragments were analyzed by a mass analyzer. The mass-to-charge ratio (m/z) of the ions was recorded to determine the molecular weight and fragmentation pattern of the compound.

Enantiomeric Relationship and Analysis Workflow

The relationship between the (1S,4R) and (1R,4S) isomers and the workflow for their spectroscopic analysis is depicted in the following diagram.

G cluster_isomers Enantiomeric Pair cluster_analysis Spectroscopic Analysis isomer1 (1S,4R) Isomer racemate Racemic Mixture (cis-4-aminocyclopent-2-enecarboxylic acid) isomer1->racemate Component of isomer2 (1R,4S) Isomer isomer2->racemate Component of nmr NMR Spectroscopy (¹H, ¹³C) data Identical Spectroscopic Data (in achiral environment) nmr->data ir IR Spectroscopy ir->data ms Mass Spectrometry ms->data racemate->nmr racemate->ir racemate->ms

Figure 1: Relationship and analysis workflow.

Conclusion

The (1S,4R) and (1R,4S) isomers of 4-aminocyclopent-2-enecarboxylic acid are spectroscopically indistinguishable in achiral media, a direct reflection of their enantiomeric nature. Their shared NMR, IR, and MS profiles provide a reliable fingerprint for the identification of the cis-diastereomer. The differentiation between the individual enantiomers necessitates the use of chiroptical techniques, such as polarimetry, or analysis in a chiral environment, for instance, through chiral chromatography or with chiral solvating agents in NMR. The data and protocols presented here serve as a foundational guide for researchers and professionals engaged in the synthesis, purification, and application of these valuable chiral building blocks.

Safety Operating Guide

Proper Disposal of (1S,4R)-4-Aminocyclopent-2-enecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides procedural guidance for the safe disposal of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid. It is intended to supplement, not replace, institution-specific safety protocols and the official Safety Data Sheet (SDS) from the manufacturer. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and adhere to all local, state, and federal regulations.

Immediate Safety and Hazard Assessment

Personal Protective Equipment (PPE): Before handling the chemical for any purpose, including disposal, all personnel must wear appropriate PPE:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or glasses with side shields

  • A laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7][8]

Quantitative Data from Related Compounds

To provide a reference for risk assessment, the following table summarizes key data for related compounds.

PropertyValueSource Compound
GHS Hazard Statements H315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH335: May cause respiratory irritationH412: Harmful to aquatic life with long lasting effects(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride & (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride
GHS Precautionary Statements P261, P264, P271, P273, P280, P302+P352, P304+P340, P305+P351+P338, P501(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride & (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride

Detailed Disposal Protocols

The cardinal rule for the disposal of this compound is to avoid disposal down the sanitary sewer .[9][10][11] All waste containing this compound, whether solid, liquid, or contaminated labware, must be collected and disposed of as chemical waste through your institution's EHS department.

Step 1: Waste Segregation

Proper segregation of chemical waste is paramount for safe and compliant disposal.[12][13]

  • Solid Waste:

    • Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag.

    • Contaminated disposables, such as weigh boats, gloves, and wipes, should also be placed in the designated solid chemical waste container.[9]

  • Aqueous/Liquid Waste:

    • Collect all aqueous solutions containing the compound in a designated aqueous chemical waste container.[9]

    • Do not mix this waste stream with other incompatible wastes, such as organic solvents, unless explicitly permitted by your institution's EHS guidelines.[9][11]

  • Contaminated Labware:

    • Disposable Labware: Items like pipette tips and plastic tubes that have come into contact with the compound should be disposed of in the solid chemical waste container.[9]

    • Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as liquid chemical waste.[9] Following decontamination, the glassware can be washed according to standard laboratory procedures.

Step 2: Container Management

  • Container Type: Use only designated and properly labeled chemical waste containers obtained from your institution's EHS department.[9][11] These containers should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, leak-proof lid.[6][7]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate description of the contents (e.g., "solid waste," "aqueous solution").[11]

  • Storage: Keep waste containers securely sealed when not in use and store them in a designated satellite accumulation area (SAA).[6][11] This area should be a cool, dry, well-ventilated space away from incompatible materials and general laboratory traffic.[7][10]

Step 3: Final Disposal

  • Follow your institution's specific procedures for requesting a pickup of chemical waste by the EHS department.[9]

  • Never dispose of chemical waste in the regular trash or down the drain.[9][11] The precautionary statement P501 directs that contents and containers be disposed of at an approved waste disposal plant.[1][2][3][4][9]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain and Absorb: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled waste container.[4][8] For liquid spills, absorb the material with an inert substance like vermiculite or sand, and then collect the absorbed material into a suitable waste container.[11]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected and disposed of as chemical waste.[11]

  • Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the general workflow for handling and disposing of this compound waste.

G Experimental Workflow with this compound cluster_exp Experiment Phase cluster_waste Waste Generation & Collection start Start Experiment weigh Weigh Solid Compound start->weigh dissolve Prepare Aqueous Solution weigh->dissolve solid_waste Solid Waste Generated (e.g., gloves, weigh boats) weigh->solid_waste Contaminated PPE reaction Perform Reaction dissolve->reaction liquid_waste Aqueous Waste Generated (e.g., solutions) dissolve->liquid_waste end_exp Experiment Complete reaction->end_exp reaction->liquid_waste collect_solid Collect in Solid Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Aqueous Chemical Waste Container liquid_waste->collect_liquid

Caption: Experimental workflow leading to waste generation.

G Disposal Decision Pathway cluster_type Identify Waste Type cluster_action Segregate and Collect start Waste Generated Containing This compound is_solid Is it Solid or Contaminated Disposable? start->is_solid is_liquid Is it an Aqueous Solution? start->is_liquid is_glass Is it Contaminated Glassware? start->is_glass collect_solid Place in Labeled SOLID Chemical Waste Container is_solid->collect_solid Yes collect_liquid Place in Labeled AQUEOUS Chemical Waste Container is_liquid->collect_liquid Yes decon Decontaminate Glassware is_glass->decon Yes final_disposal Store in Satellite Accumulation Area and Arrange EHS Pickup collect_solid->final_disposal collect_liquid->final_disposal collect_rinsate Collect Rinsate as LIQUID Chemical Waste decon->collect_rinsate collect_rinsate->final_disposal

Caption: Decision pathway for proper waste segregation.

References

Personal protective equipment for handling (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical, immediate safety and logistical information for the proper handling and disposal of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid. Adherence to these procedural steps is essential for ensuring laboratory safety and maintaining regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its salts are classified as irritants. The primary hazards include skin irritation, serious eye irritation, and respiratory irritation. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against airborne powder and accidental splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact which can lead to irritation.
Body Protection A lab coat worn over full-length clothing.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator or a dust mask.Necessary when handling the powder outside of a fume hood to prevent respiratory tract irritation.

Operational Plan for Safe Handling

This step-by-step protocol is designed to minimize exposure and ensure a safe working environment.

2.1. Engineering Controls

  • Ventilation: All handling of solid this compound should be conducted in a well-ventilated area. For procedures that may generate dust, a certified chemical fume hood is required.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

2.2. Handling Procedure

  • Preparation: Before handling, ensure all required PPE is correctly worn. Designate a specific area for handling the chemical and cover the work surface with a disposable bench protector.

  • Weighing and Transfer:

    • Conduct weighing and transferring of the powder within a chemical fume hood to contain any dust.

    • Use a spatula or other appropriate tools to handle the solid. Avoid scooping in a manner that creates airborne dust.

    • Close the container tightly immediately after use.

  • Solution Preparation:

    • When dissolving the solid, add the powder slowly to the solvent to avoid splashing.

    • If the dissolution process generates heat, use an ice bath to control the temperature.

  • Post-Handling:

    • Thoroughly clean the work area after handling is complete.

    • Wipe down the exterior of the chemical container before returning it to storage.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation and Collection

  • Solid Waste:

    • Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste container designated for solid organic chemical waste.

    • Contaminated materials such as gloves, disposable bench protectors, and pipette tips must also be placed in this solid hazardous waste container.[1][2]

  • Liquid Waste:

    • Aqueous solutions of this compound should not be disposed of down the drain.

    • Collect all liquid waste containing this chemical in a designated, labeled container for aqueous hazardous waste.

3.2. Spill Management

  • Evacuate and Secure: In the event of a spill, restrict access to the area.

  • Contain: For a solid spill, prevent the powder from becoming airborne.

  • Absorb and Collect: Cover the spill with an inert absorbent material. Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[3]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[3]

3.3. Final Disposal

  • All waste containers must be securely sealed and properly labeled with their contents.

  • Follow your institution's specific procedures for the pickup and disposal of hazardous waste through the Environmental Health and Safety (EHS) department.[3]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep 1. Pre-Handling cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Management cluster_emergency Emergency prep Preparation ppe Don Appropriate PPE prep->ppe eng_controls Verify Engineering Controls (Fume Hood, Eyewash) prep->eng_controls handling Handling ppe->handling eng_controls->handling weigh Weigh/Transfer Solid in Fume Hood handling->weigh spill Spill Response handling->spill dissolve Prepare Solution weigh->dissolve disposal Waste Disposal weigh->disposal post_handling Post-Handling dissolve->post_handling dissolve->disposal decontaminate Decontaminate Work Area and Equipment post_handling->decontaminate storage Return Chemical to Storage decontaminate->storage decontaminate->disposal collect_solid Collect Solid Waste (Unused chemical, contaminated items) disposal->collect_solid collect_liquid Collect Liquid Waste (Solutions, rinsates) disposal->collect_liquid ehs Dispose via EHS collect_solid->ehs collect_liquid->ehs spill_procedure Contain, Absorb, Collect, Decontaminate spill->spill_procedure spill_procedure->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.